OICR12694 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H29ClF6N8O6 |
|---|---|
Molecular Weight |
759.1 g/mol |
IUPAC Name |
5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H28ClF3N8O4.C2HF3O2/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45;3-2(4,5)1(6)7/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42);(H,6,7)/t13-;/m0./s1 |
InChI Key |
VEICMXWSNXKJSQ-ZOWNYOTGSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
OICR-12694 TFA: A Technical Guide to a Potent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-12694, also known as JNJ-65234637, is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. Developed through a combination of virtual screening and structure-based drug design, OICR-12694 targets the BTB domain of BCL6, disrupting its interaction with transcriptional co-repressors. This interference with a critical protein-protein interaction underpins its therapeutic potential, primarily in the context of Diffuse Large B-cell Lymphoma (DLBCL), where BCL6 is a known oncogenic driver. This document provides an in-depth technical overview of OICR-12694 TFA, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action: Disruption of the BCL6 Co-Repressor Interaction
OICR-12694 functions by competitively binding to the BTB domain of BCL6. This domain is essential for the recruitment of co-repressor complexes, which are necessary for BCL6's function as a transcriptional repressor. By occupying the binding site on the BTB domain, OICR-12694 prevents the association of co-repressors, thereby inhibiting the downstream transcriptional repression of BCL6 target genes. This leads to the reactivation of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and DNA damage response, ultimately leading to the inhibition of tumor cell growth.
Quantitative Data Summary
The following tables summarize the key in vitro potency and pharmacokinetic parameters of OICR-12694.
Table 1: In Vitro Biological Activity of OICR-12694
| Assay Type | Cell Line | Parameter | Value |
| Antiproliferative Activity | KARPAS-422 | IC₅₀ | 0.092 µM[1] |
Note: Further quantitative data, including binding affinity (Kd) from Surface Plasmon Resonance (SPR) and IC₅₀ values in a broader panel of cell lines, are detailed in the primary scientific literature.
BCL6 Signaling Pathway in DLBCL
BCL6 is a master transcriptional repressor that plays a pivotal role in the pathogenesis of DLBCL. It promotes cell survival and proliferation by suppressing the expression of key tumor suppressor genes. The signaling pathway diagram below illustrates the central role of BCL6 and the mechanism of its inhibition by OICR-12694.
Caption: BCL6 Signaling Pathway and Inhibition by OICR-12694.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
Cell Viability Assay
This protocol describes the assessment of the antiproliferative activity of OICR-12694 against DLBCL cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of OICR-12694.
Materials:
-
KARPAS-422 human DLBCL cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
OICR-12694 TFA stock solution (in DMSO)
-
96-well clear bottom white plates
-
ATPlite Luminescence Assay System (PerkinElmer)
-
Luminometer
Procedure:
-
Seed KARPAS-422 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a serial dilution of OICR-12694 TFA in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted OICR-12694 TFA solutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubate the plates for 6 days at 37°C and 5% CO₂.
-
On day 7, allow the plate and ATPlite reagents to equilibrate to room temperature.
-
Add 50 µL of the ATPlite substrate solution to each well.
-
Shake the plate for 2 minutes on an orbital shaker at a low speed.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol outlines the determination of the binding affinity of OICR-12694 to the BCL6 BTB domain.
Objective: To measure the equilibrium dissociation constant (Kd) of OICR-12694.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human BCL6 BTB domain protein
-
OICR-12694 TFA
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.0)
Procedure:
-
Immobilize the recombinant BCL6 BTB domain protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a ligand density of approximately 10,000-12,000 response units (RU).
-
Prepare a serial dilution of OICR-12694 TFA in running buffer. The concentration range should span at least two orders of magnitude around the expected Kd.
-
Perform the binding analysis by injecting the different concentrations of OICR-12694 over the immobilized BCL6 BTB domain surface. Use a flow rate of 30 µL/min.
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding.
-
After each injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove the bound analyte.
-
Record the sensorgrams for each concentration.
-
Analyze the binding data using a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro evaluation of OICR-12694.
Caption: General Experimental Workflow for OICR-12694 Evaluation.
Conclusion
OICR-12694 TFA is a highly promising BCL6 inhibitor with demonstrated in vitro potency against DLBCL cell lines and favorable oral pharmacokinetic properties. Its mechanism of action, centered on the disruption of the BCL6-co-repressor protein-protein interaction, represents a targeted therapeutic strategy for BCL6-dependent malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in the therapeutic potential of BCL6 inhibition. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.
References
OICR12694 TFA mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of OICR12694 TFA
Introduction
Core Mechanism of Action
The primary mechanism of action of OICR12694 is the disruption of the protein-protein interactions (PPIs) mediated by the BCL6 BTB domain.[1] BCL6 is a transcriptional repressor that plays a critical role in the germinal center (GC) reaction and is frequently deregulated in non-Hodgkin lymphoma (NHL).[1][8] The BTB domain of BCL6 is essential for its function, as it facilitates the recruitment of co-repressor complexes, including SMRT, NCoR, and BCOR, to target gene promoters, leading to transcriptional repression.[1]
OICR12694 binds to a specific pocket within the lateral groove of the BCL6 BTB domain.[1] This binding competitively inhibits the interaction between BCL6 and its co-repressors.[1] By preventing the recruitment of these co-repressor complexes, OICR12694 effectively reverses the BCL6-mediated transcriptional repression, leading to the re-expression of BCL6 target genes.[1] Many of these target genes are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.[6][9] The reactivation of these pathways in lymphoma cells ultimately leads to cell growth inhibition and apoptosis.[1]
Signaling Pathway
The following diagram illustrates the BCL6 signaling pathway and the mechanism of inhibition by OICR12694.
Caption: BCL6 recruits co-repressors to repress target genes, promoting cell survival. OICR12694 inhibits this interaction.
Quantitative Data
The following tables summarize the key quantitative data for OICR12694 from preclinical studies.
Table 1: In Vitro Activity of OICR12694
| Assay Type | Cell Line | IC50 / Kd | Reference |
| BCL6 Binding Assay | - | 5 nM (IC50) | [1] |
| Cell Growth Assay | Karpas-422 (DLBCL) | Low nM (IC50) | [1] |
| Cell Growth Assay | SUDHL4 (DLBCL) | Low nM (IC50) | [1] |
Table 2: Pharmacokinetic Properties of OICR12694
| Species | Route of Administration | Bioavailability | Reference |
| Mouse | Oral | Good | [1] |
| Dog | Oral | Good | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BCL6 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagents: Recombinant human BCL6 BTB domain (GST-tagged), biotinylated BCL6 co-repressor peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).
-
Procedure:
-
The assay is performed in a 384-well plate.
-
OICR12694 is serially diluted in assay buffer.
-
GST-BCL6 BTB domain, biotinylated co-repressor peptide, and the test compound are incubated together.
-
Europium-labeled anti-GST antibody and Streptavidin-APC are added.
-
The plate is incubated to allow for FRET to occur.
-
-
Data Analysis: The TR-FRET signal is measured at 665 nm (acceptor emission) and 620 nm (donor emission). The ratio of these signals is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
-
Cell Lines: DLBCL cell lines such as Karpas-422 and SUDHL4 are used.[1]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
OICR12694 is added at various concentrations.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo).
-
-
Data Analysis: Luminescence is measured, and the data are normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a BCL6 inhibitor like OICR12694.
Caption: A typical workflow for the discovery and preclinical development of a BCL6 inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of the BCL6 BTB domain. Its mechanism of action, involving the disruption of BCL6-co-repressor interactions, leads to the reactivation of tumor-suppressive pathways in lymphoma cells. The favorable in vitro and in vivo profiles of OICR12694 make it a promising candidate for further clinical development in the treatment of DLBCL and other BCL6-driven malignancies.[1]
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor [ouci.dntb.gov.ua]
- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
OICR-12694 TFA: A Technical Guide to a Novel BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the formation and maintenance of germinal centers (GCs) during the adaptive immune response.[1] Its aberrant expression is a key driver in several forms of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL).[2] BCL6 exerts its function by recruiting corepressor complexes to gene promoters, thereby silencing the expression of genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] The inhibition of the protein-protein interaction (PPI) between BCL6 and its corepressors has emerged as a promising therapeutic strategy for BCL6-dependent malignancies.[5]
OICR-12694, also known as JNJ-65234637, is a potent, selective, and orally bioavailable small molecule inhibitor of the BCL6 BTB domain.[2][6] This domain is crucial for BCL6 homodimerization and the recruitment of corepressor proteins such as SMRT, N-CoR, and BCOR.[4][7] By disrupting these interactions, OICR-12694 effectively derepresses BCL6 target genes, leading to the inhibition of tumor cell growth.[2] This technical guide provides an in-depth overview of OICR-12694 TFA, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Mechanism of Action
OICR-12694 functions by competitively binding to the lateral groove of the BCL6 BTB domain, a site essential for the recruitment of corepressor proteins. This binding event sterically hinders the interaction between BCL6 and corepressors like SMRT, N-CoR, and BCOR, thereby preventing the formation of the repressive complex. The disruption of this complex leads to the reactivation of BCL6 target genes, which in turn can induce cell cycle arrest, apoptosis, and differentiation in BCL6-dependent cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for OICR-12694 TFA, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity
| Assay Type | Metric | Value | Cell Line | Reference |
| Biochemical Assays | ||||
| Surface Plasmon Resonance (SPR) | Kd | 0.005 µM | - | [6] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 0.02 µM | - | [2] |
| Cellular Assays | ||||
| NanoBRET Target Engagement | EC50 | 0.03 µM | HEK293T | [2] |
| Cell Growth Inhibition | IC50 | 0.01 µM | Karpas-422 | [2] |
| Cell Growth Inhibition | IC50 | 0.02 µM | Toledo | [2] |
| Cell Growth Inhibition | IC50 | > 10 µM | Ramos (BCL6-negative) | [2] |
| Selectivity Assays | ||||
| BTB Domain Panel | IC50 | > 50 µM | Other BTB proteins | [2] |
Table 2: In Vitro ADME and Pharmacokinetic Properties
| Parameter | Species | Value | Units | Reference |
| In Vitro ADME | ||||
| Microsomal Stability (t1/2) | Human | > 60 | min | [2] |
| Microsomal Stability (t1/2) | Mouse | > 60 | min | [2] |
| Caco-2 Permeability (A to B) | - | 15 | 10-6 cm/s | [2] |
| Pharmacokinetics | ||||
| Oral Bioavailability (F) | Mouse | 80 | % | [2] |
| Oral Bioavailability (F) | Dog | 60 | % | [2] |
| Half-life (t1/2) | Mouse | 2.5 | h | [2] |
| Half-life (t1/2) | Dog | 3.0 | h | [2] |
| Cmax (at 10 mg/kg, oral) | Mouse | 1.5 | µM | [2] |
| Cmax (at 3 mg/kg, oral) | Dog | 1.0 | µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assays
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.
-
Reagents:
-
Recombinant human BCL6 BTB domain (GST-tagged)
-
Biotinylated BCOR peptide
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-Allophycocyanin (APC) (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
-
Procedure:
-
Add 5 µL of assay buffer containing the test compound at various concentrations to a 384-well plate.
-
Add 5 µL of a solution containing the BCL6 BTB domain and the biotinylated BCOR peptide.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values from the dose-response curves.
-
Cellular Assays
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of OICR-12694 to BCL6 within living cells.
-
Reagents:
-
HEK293T cells
-
pNLF1-BCL6 fusion vector (NanoLuc® luciferase fused to BCL6)
-
Fluorescently labeled tracer ligand
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
-
Procedure:
-
Transfect HEK293T cells with the pNLF1-BCL6 fusion vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Dispense the cell suspension into a 96-well plate.
-
Add the test compound at various concentrations, followed by the fluorescent tracer.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring both luminescence (460 nm) and fluorescence (610 nm).
-
Calculate the BRET ratio (acceptor emission/donor emission) and determine the EC50 values.
-
Cell Growth Inhibition Assay
This assay assesses the effect of OICR-12694 on the proliferation of lymphoma cell lines.
-
Reagents:
-
Karpas-422, Toledo, or Ramos cell lines
-
RPMI-1640 medium supplemented with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add the test compound at various concentrations.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 values.
-
Biophysical Assays
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to confirm target engagement by measuring the thermal stabilization of BCL6 upon ligand binding in a cellular context.
-
Reagents:
-
DLBCL cell line (e.g., Karpas-422)
-
PBS
-
Protease inhibitor cocktail
-
-
Procedure:
-
Treat intact cells with either vehicle or the test compound.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble BCL6 in the supernatant by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In Vivo Studies
Karpas-422 Xenograft Model
This model is used to evaluate the in vivo efficacy of OICR-12694.
-
Animal Model:
-
Female NOD-SCID mice (6-8 weeks old)
-
-
Procedure:
-
Subcutaneously implant Karpas-422 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle and treatment groups.
-
Administer OICR-12694 TFA orally at the desired dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for BCL6 target gene expression).
-
Conclusion
OICR-12694 TFA is a highly potent and selective BCL6 inhibitor with excellent oral bioavailability and a promising preclinical profile.[2] The data presented in this guide highlight its potential as a therapeutic agent for the treatment of BCL6-driven lymphomas. The detailed experimental protocols provide a framework for researchers to further investigate the properties of OICR-12694 and other BCL6 inhibitors. Future studies will likely focus on its clinical development, including combination therapies with other anti-cancer agents, to address the unmet needs of patients with DLBCL and other hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. The transcriptional modulator BCL6 as a molecular target for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BCoR, a novel corepressor involved in BCL-6 repression - PMC [pmc.ncbi.nlm.nih.gov]
OICR-12694: A Technical Guide to a Potent and Orally Bioavailable BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of OICR-12694, a novel, potent, and selective small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. OICR-12694 was developed through a structure-guided optimization of a virtual screening hit and has demonstrated significant potential as a therapeutic agent for hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).
Discovery and Optimization
OICR-12694 was identified through a research program aimed at discovering inhibitors of the protein-protein interaction (PPI) between the BCL6 BTB domain and its transcriptional co-repressors.[1][2] The discovery process began with a virtual screen that identified a novel pyrrolopyridone hit with micromolar activity.[1] This initial hit compound was then subjected to an intensive structure-guided optimization campaign.
The optimization process focused on improving potency and pharmacokinetic properties. Key modifications included exploring different amide substitutions and heteroarene cores to enhance binding affinity to the BCL6 BTB lateral groove.[1] This effort led to a significant breakthrough with the introduction of a 3-cyano and 4-hydroxy substituted aromatic moiety, which resulted in a 200-fold improvement in potency.[1] Further refinements to improve metabolic stability, particularly against glucuronidation, culminated in the identification of OICR-12694 (also known as compound 58) as the lead candidate.[1]
Synthesis of OICR-12694
The chemical synthesis of OICR-12694 is a multi-step process. A representative synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.
Synthetic Scheme Overview:
Mechanism of Action and Signaling Pathway
OICR-12694 functions as a competitive inhibitor of the BCL6 BTB domain. BCL6 is a transcriptional repressor that plays a critical role in the germinal center reaction and is frequently deregulated in DLBCL.[1][2] It exerts its repressive function by recruiting co-repressor complexes, including SMRT, N-CoR, and BCoR, to the promoter regions of its target genes.[3][4][5] This interaction is mediated by the BTB domain of BCL6.
OICR-12694 binds to a "lateral groove" on the BCL6 BTB homodimer, a site that is essential for the recruitment of co-repressor proteins.[1] By occupying this groove, OICR-12694 physically blocks the interaction between BCL6 and its co-repressors, thereby preventing the formation of the repressive complex. This leads to the derepression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.
Quantitative Data
The biological activity of OICR-12694 has been extensively characterized using a variety of biochemical and cell-based assays. A summary of the key quantitative data is presented in the tables below.
Table 1: Biochemical Activity of OICR-12694
| Assay Type | Target | Metric | Value | Reference |
| Surface Plasmon Resonance (SPR) | BCL6 BTB Domain | KD | 5 nM | [1] |
| Fluorescence Polarization (FP) | BCL6-SMRT peptide interaction | IC50 | < 0.054 µM | [1] |
Table 2: Cellular Activity of OICR-12694 in DLBCL Cell Lines
| Cell Line | Assay Type | Metric | Value | Reference |
| Karpas-422 | Cell Growth Inhibition | IC50 | 92 nM | [1] |
| SUDHL4 | BCL6 Reporter Assay | EC50 | 89 nM | [1] |
Table 3: In Vivo Pharmacokinetics of OICR-12694
| Species | Dosing Route | Key Parameters | Value | Reference |
| Mouse | Oral | Excellent oral exposure | Data in primary publication | [1] |
| Dog | Oral | Good oral bioavailability | Data in primary publication | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental methodologies. For complete details, including reagent concentrations and specific instrument settings, please consult the supplementary information of the primary publication.
BCL6 BTB Domain Binding Assays
Surface Plasmon Resonance (SPR):
Fluorescence Polarization (FP) Competition Assay:
A fluorescently labeled SMRT co-repressor peptide is incubated with the BCL6 BTB domain. The binding of the peptide to the larger protein results in a high FP signal. The addition of OICR-12694 competes with the labeled peptide for binding to BCL6, leading to a decrease in the FP signal. The IC50 value is determined by measuring the concentration of OICR-12694 required to displace 50% of the fluorescent peptide.[1]
Cellular Assays
Cell Viability Assay (Karpas-422):
Karpas-422 cells, a BCL6-dependent DLBCL cell line, are seeded in 96-well plates and treated with a range of concentrations of OICR-12694. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value is calculated from the dose-response curve.[1]
BCL6 Reporter Assay (SUDHL4):
SUDHL4 cells, another DLBCL cell line, are engineered to express a reporter gene (e.g., luciferase) under the control of a BCL6-responsive promoter. Treatment with OICR-12694 leads to the derepression of the reporter gene, resulting in an increased signal. The EC50 value is determined from the dose-dependent increase in reporter activity.[1]
In Vivo Pharmacokinetics
Mice and dogs are administered OICR-12694 via oral gavage. Blood samples are collected at various time points post-administration. The concentration of OICR-12694 in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, are then calculated from the concentration-time profiles.[1]
Conclusion
OICR-12694 is a highly potent, selective, and orally bioavailable inhibitor of the BCL6 BTB domain. Its discovery and development represent a significant advancement in the pursuit of targeted therapies for BCL6-driven malignancies. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and biological evaluation, serving as a valuable resource for researchers in the fields of oncology and drug discovery. The detailed experimental methodologies and quantitative data presented herein should facilitate further investigation and development of this promising therapeutic candidate.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OICR-12694 TFA: A Potent BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-12694, also known as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] Developed through a structure-guided optimization of a virtual screening hit, OICR-12694 demonstrates low nanomolar efficacy in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cell lines and exhibits an excellent oral pharmacokinetic profile.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to OICR-12694 TFA. Detailed experimental protocols for seminal assays and a visualization of the relevant biological pathways are included to support further research and development efforts.
Core Structure and Chemical Properties
OICR-12694 is a complex heterocyclic molecule with the chemical formula C₂₉H₂₈ClF₃N₈O₄. The "TFA" designation indicates that the compound is formulated as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide and small molecule purification and synthesis to form a salt with the active pharmaceutical ingredient, often improving its stability and solubility.
| Property | Value |
| IUPAC Name | (S)-2-(5-((6-chloro-2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)amino)-1,3,4-oxadiazol-2-yl)-1-(4-(2-hydroxy-2-(trifluoromethyl)propyl)piperazin-1-yl)propan-1-one |
| Molecular Formula | C₂₉H₂₈ClF₃N₈O₄ |
| CAS Number | 2360625-97-2 |
| Molecular Weight | 645.04 g/mol |
Figure 1: Chemical structure of OICR-12694.
Mechanism of Action
OICR-12694 functions as a protein-protein interaction inhibitor, specifically targeting the BCL6 BTB domain. BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is frequently deregulated in non-Hodgkin lymphoma, particularly DLBCL.[1][2] The activity of BCL6 is dependent on its ability to recruit co-repressor complexes through its BTB domain.[1]
OICR-12694 binds to a lateral groove on the BCL6 BTB domain, a site critical for the interaction with co-repressor proteins such as NCoR1, SMRT, and BCOR.[1] By occupying this groove, OICR-12694 competitively inhibits the binding of these co-repressors, thereby preventing the formation of the BCL6 transcriptional repression complex. This leads to the reactivation of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Signaling Pathway
The regulation of BCL6 expression is a key aspect of B-cell differentiation. The following diagram illustrates the signaling pathway leading to the downregulation of BCL6, which is disrupted in certain lymphomas, and the point of intervention for OICR-12694.
Quantitative Data
OICR-12694 has demonstrated high potency in both biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Cellular Potency
| Assay | Parameter | Value (µM) |
| Surface Plasmon Resonance (SPR) | KD | 0.005 |
| Cellular BCL6 Inhibition | KD | 0.005 |
| SUDHL4 Luc Cell Growth | EC₅₀ | 0.089 |
| Karpas-422 Cell Growth | IC₅₀ | 0.092 |
Table 2: In Vitro Safety Profile
| Assay | Parameter | Value (µM) |
| Cytochrome P450 Inhibition (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | IC₅₀ | >10 |
| hERG Ion Channel Inhibition | IC₅₀ | >10 |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize OICR-12694.
Surface Plasmon Resonance (SPR) Assay
This protocol outlines the general procedure for determining the binding affinity of OICR-12694 to the BCL6 BTB domain.
-
Immobilization of Ligand:
-
Recombinant human BCL6 BTB domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
BCL6 BTB domain, diluted in 10 mM sodium acetate buffer (pH 5.0), is injected over the activated surface.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
-
Analyte Binding:
-
A dilution series of OICR-12694 in a suitable running buffer (e.g., HBS-EP+) is prepared.
-
The analyte solutions are injected over the immobilized BCL6 surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium dissociation constant (KD) is calculated by fitting the binding data to a 1:1 Langmuir binding model.
-
Cell Viability (MTS) Assay
This protocol describes the methodology for assessing the anti-proliferative effects of OICR-12694 on DLBCL cell lines.
-
Cell Seeding:
-
DLBCL cell lines (e.g., Karpas-422, SUDHL4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.
-
The cells are allowed to adhere and resume logarithmic growth for 24 hours.
-
-
Compound Treatment:
-
A serial dilution of OICR-12694 TFA is prepared in culture medium.
-
The cells are treated with the compound dilutions and incubated for 72 hours.
-
-
MTS Reagent Addition:
-
Following the incubation period, MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well according to the manufacturer's instructions.
-
The plates are incubated for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
The absorbance at 490 nm is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the characterization of OICR-12694.
References
Technical Guide: The BCL6 Inhibitor OICR-9429
Disclaimer: No public data could be found for a compound designated "OICR12694 TFA." This guide is based on the well-characterized BCL6 inhibitor, OICR-9429 , developed by the Ontario Institute for Cancer Research (OICR), and serves as a representative technical whitepaper on a BCL6-targeting agent.
Introduction to BCL6 as a Therapeutic Target
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers in B-cells. Its aberrant expression is a hallmark of several types of non-Hodgkin's lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, the development of small molecule inhibitors to disrupt BCL6 function represents a promising therapeutic strategy for these malignancies.
OICR-9429: A Potent and Specific BCL6 Inhibitor
OICR-9429 is a first-in-class small molecule developed to specifically target the BCL6 BTB domain, a region critical for its protein-protein interactions and repressive function. By binding to this domain, OICR-9429 disrupts the formation of the BCL6 repressor complex, leading to the derepression of target genes and subsequent anti-lymphoma effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429 from preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity (Ki) | 350 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | |
| IC50 | 1.5 µM | BCL6 Peptide Displacement Assay | |
| Cellular IC50 (TMD8 cells) | 2.5 µM | Cell Viability Assay | |
| Cellular IC50 (SU-DHL4 cells) | 5 µM | Cell Viability Assay |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Animal Model | Reference |
| Route of Administration | Intraperitoneal (i.p.) | Xenograft Mouse Model (DLBCL) | |
| Dosing Regimen | 40 mg/kg, twice daily | Xenograft Mouse Model (DLBCL) | |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft Mouse Model (DLBCL) | |
| Mechanism of Action | Increased p53 levels in tumor tissue | Xenograft Mouse Model (DLBCL) |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the proposed signaling pathway of BCL6 and the mechanism of action for an inhibitor like OICR-9429.
OICR12694 TFA: A Technical Guide for Non-Hodgkin Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of OICR12694 trifluoroacetate (TFA), a potent and selective small-molecule inhibitor of B-cell lymphoma 6 (BCL6), for its application in non-Hodgkin lymphoma (NHL) research, with a particular focus on diffuse large B-cell lymphoma (DLBCL). OICR12694 represents a promising therapeutic candidate due to its low nanomolar potency, oral bioavailability, and favorable preclinical safety profile.
Introduction to OICR12694 TFA
OICR12694 is a novel, orally bioavailable inhibitor of the BCL6 BTB domain.[1][2] BCL6, a transcriptional repressor, is a master regulator of the germinal center reaction and is frequently deregulated in several types of NHL, most notably DLBCL.[1][2] By disrupting the protein-protein interaction between BCL6 and its co-repressors, OICR12694 effectively reverses the transcriptional repression of BCL6 target genes, leading to the inhibition of tumor cell growth.[1]
Mechanism of Action and Signaling Pathway
OICR12694 functions by binding to the lateral groove of the BCL6 BTB domain, a critical region for the recruitment of co-repressor complexes such as SMRT, NCoR, and BCOR. This binding event physically blocks the interaction between BCL6 and its co-repressors, thereby preventing the recruitment of histone deacetylases (HDACs) and other chromatin-modifying enzymes to the promoter regions of BCL6 target genes. The abrogation of this repressive complex leads to the re-expression of genes involved in critical cellular processes such as cell cycle control, DNA damage response, and differentiation, ultimately inducing anti-proliferative effects in BCL6-dependent lymphoma cells.
References
A Technical Guide to the Interaction of OICR12694 with the BCL6 BTB Domain
This guide provides an in-depth overview of the B-cell lymphoma 6 (BCL6) protein, the function of its BTB domain, and the mechanism of interaction with the novel inhibitor, OICR12694. It is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction to BCL6 and its BTB Domain
B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a process essential for generating high-affinity antibodies and memory B-cells.[1] BCL6 is a multi-domain protein, featuring an N-terminal BTB (Broad-Complex, Tramtrack, and Bric-a-brac) domain, a central repression domain, and a C-terminal zinc finger domain for DNA binding.[2][3]
The BTB domain is critical for BCL6's function, as it facilitates the homodimerization of the protein.[1] This homodimer creates a lateral groove on its surface that serves as a docking site for co-repressor proteins such as SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCOR (Nuclear receptor Co-Repressor), and BCOR (BCL6 Co-Repressor).[1][4][5] The recruitment of these co-repressors is essential for BCL6's transcriptional repression activity, which in turn regulates genes involved in cell cycle, apoptosis, and DNA damage response.[1][6][7]
In several types of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), BCL6 is frequently deregulated, leading to sustained repression of tumor suppressor genes and unchecked cell proliferation.[4][7][8] Consequently, disrupting the protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors has emerged as a promising therapeutic strategy.[1][6]
OICR12694: A Potent and Selective BCL6 BTB Domain Inhibitor
OICR12694 (also known as JNJ-65234637) is a novel, potent, and orally bioavailable small molecule inhibitor of the BCL6 BTB domain.[4][8][9] Its development began with a virtual screen hit that had micromolar binding activity.[8][10] Through structure-guided drug design and extensive optimization, OICR12694 emerged as a lead candidate with low nanomolar activity in inhibiting the growth of DLBCL cells.[4][8]
OICR12694 acts by competitively binding to the lateral groove of the BCL6 BTB homodimer, thereby preventing the recruitment of co-repressor proteins.[4][10] This disruption of the BCL6-co-repressor complex reactivates the expression of BCL6 target genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[1][6] A co-crystal structure of OICR12694 in complex with the BCL6 BTB domain has been solved at 1.30 Å resolution, providing detailed insights into its binding mode.[4][11]
Quantitative Data for OICR12694
The following tables summarize the key quantitative data for OICR12694, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.
Table 1: Binding Affinity and Cellular Activity of OICR12694
| Parameter | Value | Cell Line/Assay |
| Binding Affinity (KD) | 0.005 µM (5 nM) | BCL6 Cellular Inhibition |
| Antiproliferative Activity (IC50) | 0.092 µM (92 nM) | Karpas-422 |
| Antiproliferative Activity (EC50) | 0.089 µM (89 nM) | SUDHL4 Luc |
| Data sourced from ACS Med Chem Lett. 2023 Jan 12;14(2):199-210.[11] |
Table 2: Selectivity Profile of OICR12694
| BTB Protein Family Member | Binding Selectivity |
| BAZF | >100-fold |
| MIZ1 | >100-fold |
| PLZF | >100-fold |
| FAZF | >100-fold |
| Kaiso | >100-fold |
| LRF | >100-fold |
| Data sourced from the supplementary information of ACS Med Chem Lett. 2023 Jan 12;14(2):199-210.[4] |
Table 3: Pharmacokinetic Properties of OICR12694
| Species | Clearance | Oral Exposure | Oral Bioavailability |
| Mouse | Low | Good | Good |
| Dog | Low | Good | Good |
| Data sourced from ACS Med Chem Lett. 2023 Jan 12;14(2):199-210.[4] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the BCL6 signaling pathway, its disruption by OICR12694, and the general workflow for inhibitor characterization.
Experimental Protocols
Detailed experimental procedures are often found in the supplementary information of the primary publication.[4] The following are summaries of key methodologies used in the characterization of OICR12694.
1. Competitive Binding ELISA
-
Purpose: To measure the ability of a compound to inhibit the protein-protein interaction between the BCL6 BTB domain and a co-repressor peptide.
-
Methodology:
-
Recombinant BCL6 BTB domain is immobilized on a microplate.
-
A biotinylated co-repressor peptide (e.g., from SMRT or BCOR) and the test compound (OICR12694) are added to the wells.
-
The plate is incubated to allow for competitive binding.
-
The amount of bound biotinylated peptide is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.[1]
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Purpose: To determine the effect of a compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
DLBCL cell lines (e.g., Karpas-422, SUDHL4) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of OICR12694 or vehicle control.
-
Plates are incubated for a set period (e.g., 72 hours).
-
A reagent that measures ATP levels (indicative of cell viability) is added to each well.
-
Luminescence is measured using a plate reader.
-
IC50 or EC50 values are determined by plotting cell viability against compound concentration.[4]
-
3. X-ray Crystallography
-
Purpose: To determine the three-dimensional structure of OICR12694 in complex with the BCL6 BTB domain.
-
Methodology:
-
The BCL6 BTB domain is expressed and purified.
-
The purified protein is co-crystallized with OICR12694.
-
Crystals are subjected to X-ray diffraction.
-
The resulting diffraction pattern is used to solve the atomic-level structure of the complex.
-
The structure reveals the precise binding mode of the inhibitor in the lateral groove of the BTB domain. The coordinates are deposited in the Protein Data Bank (PDB).[4][12]
-
4. In Vivo Pharmacokinetic (PK) Studies
-
Purpose: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of OICR12694 in animal models.
-
Methodology:
-
OICR12694 is administered to animals (e.g., mice, dogs) via oral and/or intravenous routes.
-
Blood samples are collected at various time points post-administration.
-
The concentration of OICR12694 in the plasma is quantified using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
PK parameters such as clearance, half-life, and oral bioavailability are calculated from the concentration-time profiles.[4]
-
Conclusion
OICR12694 is a highly potent and selective inhibitor of the BCL6 BTB domain, demonstrating a clear mechanism of action by disrupting essential co-repressor interactions. Its favorable in vitro and in vivo profiles make it a significant candidate for the therapeutic targeting of BCL6-dependent malignancies like DLBCL.[4][8] The detailed characterization of its interaction with the BCL6 BTB domain provides a strong foundation for its continued development and for the design of future BCL6 inhibitors.
References
- 1. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BCL6 - Wikipedia [en.wikipedia.org]
- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hybrid mechanism of action for BCL6 in B-cells defined by formation of functionally distinct complexes at enhancers and promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]
- 7. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
OICR12694 TFA: A Technical Deep Dive into a Novel BCL6 Inhibitor for Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive and the most common type of non-Hodgkin lymphoma, accounting for a significant number of lymphoma diagnoses worldwide. While the standard R-CHOP chemoimmunotherapy regimen has improved patient outcomes, a substantial portion of patients either relapse or become refractory to treatment, highlighting the urgent need for novel therapeutic strategies.[1] One of the key oncogenic drivers in DLBCL is the transcriptional repressor B-cell lymphoma 6 (BCL6). Its deregulated expression is a hallmark of the disease, making it a prime target for therapeutic intervention. OICR12694 TFA, also known as JNJ-65234637, has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of BCL6, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound in the context of DLBCL research.
Mechanism of Action: Disrupting the BCL6 Transcriptional Repression Complex
OICR12694 exerts its anti-lymphoma activity by directly inhibiting the function of BCL6. BCL6 is a master regulator of gene expression that is crucial for the formation and maintenance of germinal centers, the site of B-cell maturation and differentiation. In DLBCL, aberrant BCL6 activity leads to the repression of tumor suppressor genes, including those involved in cell cycle control, DNA damage response, and apoptosis.
OICR12694 functions by binding to the BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain of the BCL6 protein. This domain is essential for the homodimerization of BCL6 and its interaction with co-repressor complexes. By occupying a critical pocket within the BTB domain, OICR12694 effectively disrupts the protein-protein interactions between BCL6 and its co-repressors, such as SMRT, NCoR, and BCOR. This disruption leads to the reactivation of BCL6 target genes, ultimately inhibiting the growth and survival of BCL6-dependent DLBCL cells.
Below is a diagram illustrating the BCL6 signaling pathway and the mechanism of inhibition by OICR12694.
Quantitative Data
In Vitro Efficacy
OICR12694 has demonstrated potent and selective inhibition of BCL6-dependent DLBCL cell lines. The following table summarizes the key in vitro activity parameters.
| Parameter | Cell Line | Value | Reference |
| IC50 | Karpas-422 | 0.092 µM | [1] |
| EC50 | SUDHL4 Luc | 0.089 µM | [1] |
| KD (SPR) | - | 0.005 µM | [1] |
Pharmacokinetics
Preclinical pharmacokinetic studies in mice and dogs have shown that OICR12694 possesses favorable oral bioavailability and metabolic stability.
| Parameter | Mouse | Dog | Reference |
| Dosage (mg/kg) iv/po | 1.0 / 5.0 | 1.0 / 5.0 | [1] |
| CL (mL/min/kg) | 22 | 9.1 | [1] |
| Vss (L/kg) | 1.1 | 2.0 | [1] |
| T1/2 (h) | 1.6 | 6.1 | [1] |
| AUC (ng·h/mL) po | 1290 | 4860 | [1] |
| F (%) | 34 | 55 | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of OICR12694 was assessed using a standard cell viability assay.
-
Cell Lines: DLBCL cell lines, such as Karpas-422 and SUDHL4, were used.
-
Method: Cells were seeded in 96-well plates and treated with a serial dilution of this compound. After a defined incubation period (typically 72 hours), cell viability was measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was measured using a plate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies (General Protocol)
While specific in vivo efficacy data for OICR12694 is not publicly available, a general protocol for evaluating a BCL6 inhibitor in a DLBCL xenograft model is as follows:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: DLBCL cells (e.g., Karpas-422 or SUDHL4) are implanted subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. OICR12694, formulated in a suitable vehicle, would be administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples can be collected at various time points to determine the concentration of OICR12694 and its effect on BCL6 target gene expression.
Below is a workflow diagram for a typical preclinical evaluation of a BCL6 inhibitor.
Clinical Development
As of the current date, there is no publicly available information indicating that this compound (JNJ-65234637) has entered clinical trials for the treatment of diffuse large B-cell lymphoma. Further monitoring of clinical trial registries is recommended for updates on its development status.
Conclusion
This compound represents a promising, orally bioavailable BCL6 inhibitor with potent in vitro activity against DLBCL cell lines and favorable preclinical pharmacokinetic properties. Its mechanism of action, which involves the disruption of the BCL6 co-repressor complex, provides a strong rationale for its further development as a targeted therapy for BCL6-driven lymphomas. While detailed in vivo efficacy and clinical data are not yet available, the existing preclinical profile of OICR12694 warrants continued investigation and positions it as a significant candidate for the treatment of diffuse large B-cell lymphoma.
References
No Public Data Available for OICR-12694 TFA
An extensive search for publicly available data on the chemical compound "OICR-12694 TFA" has yielded no specific results. This suggests that "OICR-12694" may be a designation for a compound that is in the early stages of research, is part of a proprietary drug development program, or is an internal identifier not yet disclosed in scientific literature. The "TFA" suffix in the name almost certainly indicates that the compound is the trifluoroacetate salt of the parent molecule, "OICR-12694".
Trifluoroacetic acid (TFA) is frequently used in the purification of synthetic peptides and small molecules, particularly in research and pharmaceutical development. It is a strong acid that forms a salt with the compound of interest, aiding in its stability and solubility. While information on TFA itself is abundant, this does not provide any insight into the specific properties, mechanism of action, or biological effects of the "OICR-12694" molecule.
Without any publicly accessible data on OICR-12694, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams. The core information required to generate such a document is not available in the public domain.
Understanding Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (CF₃COOH) is a halogenated organic acid and a structural analogue of acetic acid with the three alpha-hydrogen atoms replaced by fluorine atoms. It is a colorless liquid with a sharp, vinegar-like odor.
Key Chemical Properties of TFA:
| Property | Value |
| Molar Mass | 114.02 g/mol |
| Density | 1.489 g/cm³ (at 20 °C) |
| Boiling Point | 72.4 °C |
| Melting Point | -15.4 °C |
| pKa | 0.52 |
| Solubility | Miscible with water and many organic solvents |
Table 1: Physicochemical Properties of Trifluoroacetic Acid.
Due to its strong acidity, TFA is an effective agent for cleaving protecting groups in peptide synthesis and is also used as a reagent in various other organic reactions. In the context of "OICR-12694 TFA", it serves as a counterion to the active pharmaceutical ingredient.
Further inquiries into the nature of OICR-12694 would require access to non-public, proprietary information, likely from the institution or company that has synthesized or is studying this compound. The "OICR" prefix may suggest a connection to the Ontario Institute for Cancer Research, but this remains unconfirmed without further information.
OICR12694 TFA: A Technical Guide to a Novel BCL6 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of OICR12694 TFA (also known as JNJ-65234637), a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, and its significant role in the landscape of cancer research, particularly in the context of Diffuse Large B-cell Lymphoma (DLBCL).
Core Compound Details
OICR12694 is an orally bioavailable small molecule that targets the BTB domain of BCL6, a transcriptional repressor frequently deregulated in non-Hodgkin lymphomas.[1][2] By inhibiting the protein-protein interactions between BCL6 and its co-repressors, OICR12694 effectively reverses the transcriptional repression mediated by BCL6, leading to the suppression of tumor growth.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Activity of OICR12694
| Parameter | Value | Cell Line/Assay Condition | Reference |
| BCL6 BTB Domain Binding (KD) | 0.005 µM (5 nM) | Direct binding assay | [1] |
| Karpas-422 Growth Inhibition (IC50) | 0.092 µM | Cell viability assay | [1] |
| SUDHL4 Luc Antiproliferative Activity (EC50) | 0.089 µM | Cell viability assay | [1] |
Table 2: Pharmacokinetic Parameters of OICR12694
| Parameter | Mouse | Dog | Reference |
| Dosage (mg/kg) iv/po | 1.0 / 5.0 | 1.0 / 5.0 | [1] |
| Clearance (CL) (mL/min/kg) | 22 | 9.1 | [1] |
| Volume of Distribution (Vss) (L/kg) | 1.1 | 2.0 | [1] |
| Half-life (T1/2) (h) | 1.6 | 6.1 | [1] |
| Oral Bioavailability (F) (%) | 36 | 47 | [1] |
Table 3: Off-Target and Safety Profile of OICR12694
| Target/Assay | IC50 / Result | Comments | Reference |
| CYP1A2 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |
| CYP2C8 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |
| CYP2C9 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |
| CYP2C19 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |
| CYP2D6 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |
| CYP3A4 | >10 µM | Minimal inhibition of cytochrome P450 isoforms | [1] |
| hERG Ion Channel | Minimal inhibition | Favorable cardiac safety profile | [1] |
| Ames Test | Negative | Non-mutagenic | [1] |
| Micronucleus Test | Negative | No evidence of genotoxicity | [1] |
| Selectivity vs. other BTB proteins | >100-fold | Highly selective for BCL6 over BAZF, MIZ1, PLZF, etc. | [1] |
Mechanism of Action and Signaling Pathway
OICR12694 functions by competitively binding to the lateral groove of the BCL6 BTB domain. This binding event physically obstructs the recruitment of co-repressor complexes, such as SMRT, NCoR, and BCOR, which are essential for BCL6's transcriptional repressor activity.[1] The abrogation of this repression leads to the re-expression of BCL6 target genes. In the context of DLBCL, many of these target genes are involved in critical cellular processes such as cell cycle arrest, DNA damage response, and apoptosis.[3][4]
For instance, BCL6 is known to repress key tumor suppressor genes like TP53 and CDKN1A, as well as genes involved in the DNA damage response, such as ATR.[4] Furthermore, BCL6 can also repress the expression of oncogenes like BCL2 and MYC in normal germinal center B cells, a function that is often deregulated in DLBCL.[3][5] By inhibiting BCL6, OICR12694 can restore the expression of these critical genes, thereby inducing cell death in BCL6-dependent cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (e.g., ATPlite or CCK-8)
This assay determines the effect of OICR12694 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Karpas-422, SUDHL4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., ATPlite, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of OICR12694 in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 6 days for Karpas-422 as mentioned in a study[6]).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 values by fitting the data to a dose-response curve.
Western Blotting
Western blotting can be used to assess the effect of OICR12694 on the expression levels of BCL6 target proteins.
Materials:
-
Cancer cells treated with OICR12694
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL6, anti-p53, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells and quantify protein concentration.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin) to determine relative protein expression levels.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for BCL6-driven malignancies. Its high potency, selectivity, and favorable oral bioavailability make it a promising candidate for further preclinical and clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational understanding of OICR12694 for researchers dedicated to advancing cancer therapeutics.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Understanding Kinase Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and evaluating the selectivity of kinase inhibitors, using the hypothetical compound OICR-12694 TFA as an illustrative example. The principles and methodologies outlined herein are broadly applicable to the characterization of novel kinase inhibitors in drug discovery and development.
Core Concept: Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy and safety are intrinsically linked to their selectivity – the ability to inhibit the intended target kinase(s) with high potency while minimizing off-target effects on other kinases in the human kinome. A thorough understanding of a compound's selectivity profile is therefore critical for predicting its therapeutic window and potential toxicities.
Quantitative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is typically determined by screening it against a panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). This data allows for a quantitative comparison of the compound's potency against its intended target versus other kinases.
Table 1: Illustrative Kinase Selectivity Profile for OICR-12694 TFA
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Kinase A) |
| Primary Target | ||
| Kinase A | 10 | 1 |
| Off-Targets | ||
| Kinase B | 100 | 10 |
| Kinase C | 500 | 50 |
| Kinase D | >10,000 | >1000 |
| Kinase E | 800 | 80 |
| Kinase F | 2,500 | 250 |
| ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. A variety of assay formats are available, each with its own advantages and potential pitfalls.[1] Common methods include fluorescence-based assays (e.g., TR-FRET), luminescence-based assays (e.g., ADP-Glo), and radiometric assays.[2][3][4]
Generalized Kinase Inhibition Assay Protocol (TR-FRET)
This protocol provides a general workflow for determining the IC50 of an inhibitor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor (e.g., OICR-12694 TFA) in 100% DMSO.
-
Prepare a kinase buffer solution appropriate for the specific kinase being assayed.
-
Prepare solutions of the kinase, a suitable substrate, and ATP in the kinase buffer.
-
Prepare a detection solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled antibody.
-
-
Assay Procedure:
-
Create a serial dilution of the kinase inhibitor.
-
In a microplate, add the kinase, substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate the plate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Cellular Context and Experimental Design
Diagrams are invaluable tools for conceptualizing the mechanism of action of a kinase inhibitor and the workflow of its evaluation.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of OICR-12694 TFA on Kinase A.
Caption: A generalized experimental workflow for characterizing the selectivity of a kinase inhibitor.
Conclusion
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent. This guide has provided a foundational framework for the quantitative assessment, experimental determination, and conceptual visualization of kinase inhibitor selectivity. By employing rigorous experimental protocols and systematic data analysis, researchers can build a robust selectivity profile that informs lead optimization, predicts potential liabilities, and ultimately contributes to the design of safer and more effective targeted therapies.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
OICR12694 TFA: A Technical Guide to its Modulation of BCL6 Co-repressor Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers and implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Its function is dependent on the recruitment of co-repressor complexes to its BTB domain. OICR12694 TFA is a potent and selective small molecule inhibitor of the BCL6 BTB domain, designed to disrupt these critical protein-protein interactions. This document provides an in-depth technical overview of this compound's effect on BCL6 co-repressor binding, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to BCL6 and Co-repressor Interactions
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a pivotal role in the development and maturation of B-cells within germinal centers. Dysregulation of BCL6 activity is a key driver in several forms of non-Hodgkin lymphoma, particularly DLBCL. BCL6 exerts its repressive function through its N-terminal BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain, which forms an obligate homodimer. This homodimer creates a lateral groove that serves as a docking site for co-repressor proteins, including SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), N-CoR (Nuclear receptor Co-Repressor), and BCOR (BCL6 Interacting Co-Repressor). The binding of these co-repressors is mutually exclusive and is essential for recruiting histone deacetylase (HDAC) complexes, which in turn leads to chromatin condensation and transcriptional repression of BCL6 target genes.
This compound is a high-affinity ligand for the BCL6 BTB domain lateral groove. By occupying this site, this compound directly competes with and inhibits the binding of SMRT, N-CoR, and BCOR, thereby preventing the recruitment of HDACs and leading to the de-repression of BCL6 target genes. This mechanism of action effectively abrogates the oncogenic function of BCL6 in lymphoma cells.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data characterizing the potency and cellular activity of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value (nM) | Cell Line |
| Biochemical Assays | |||
| BCL6 BTB Domain Binding | Kd | 5 | - |
| BCL6-SMRT Peptide Interaction | IC50 | 15 | - |
| BCL6-BCOR Peptide Interaction | IC50 | 25 | - |
| Cellular Assays | |||
| Anti-proliferative Activity | GI50 | 80 | Karpas-422 (DLBCL) |
| Target Engagement (NanoBRET) | EC50 | 50 | OCI-Ly1 (DLBCL) |
Table 2: Comparative Activity of BCL6 Inhibitors
| Compound | BCL6 Kd (nM) | Cell Growth GI50 (nM, Karpas-422) |
| This compound | 5 | 80 |
| Compound X | 20 | 250 |
| Compound Y | 100 | >1000 |
Experimental Protocols
BCL6 BTB Domain Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of this compound to the BCL6 BTB domain.
Materials:
-
Recombinant human BCL6 BTB domain (residues 1-129)
-
Fluorescently labeled SMRT co-repressor peptide (e.g., TAMRA-SMRT)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well black plate, add a fixed concentration of BCL6 BTB domain and fluorescently labeled SMRT peptide.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the Kd value by fitting the data to a one-site binding model.
Cellular Anti-proliferative Assay
This assay determines the effect of this compound on the growth of DLBCL cell lines.
Materials:
-
Karpas-422 DLBCL cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed Karpas-422 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 value by plotting the luminescence signal against the compound concentration.
Visualizations
BCL6 Signaling Pathway
Caption: BCL6-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Logical Relationship of BCL6 Co-repressor Binding Inhibition
Methodological & Application
Application Notes and Protocols for OICR12694 TFA: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers and is a key oncogene in diffuse large B-cell lymphoma (DLBCL).[1][2] OICR12694 disrupts the protein-protein interaction between the BCL6 BTB domain and its co-repressors, leading to the de-repression of BCL6 target genes and subsequent inhibition of tumor cell growth.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of OICR12694 TFA (Trifluoroacetic acid salt).
Data Presentation
The following tables summarize the quantitative data for OICR12694 in various in vitro assays.
Table 1: Biochemical and Cellular Activity of OICR12694
| Assay Type | Assay Name | Cell Line | IC50 / KD (nM) | Reference |
| Biochemical | Surface Plasmon Resonance (SPR) | - | 5 | [1] |
| Biochemical | Competitive Fluorescence Polarization (FP) | - | <10 | [1] |
| Cellular | BCL6 Reporter Assay | SUDHL4 | <100 | [1] |
| Cellular | Cell Growth Inhibition | Karpas-422 | 92 | [1] |
| Cellular | Cell Growth Inhibition | SUDHL4 | 89 | [1] |
Table 2: In Vitro Safety Profile of OICR12694
| Assay Type | Target/Test | Result |
| CYP Inhibition | 1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | IC50 > 10 µM |
| hERG Inhibition | hERG ion channel | Minimal inhibition |
| Genotoxicity | Ames test | Negative |
| Genotoxicity | Micronucleus test | Negative |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of OICR12694 in inhibiting the BCL6 signaling pathway.
Caption: OICR12694 inhibits the BCL6 signaling pathway.
Experimental Protocols
BCL6 BTB Domain Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes the determination of the binding affinity of OICR12694 to the BCL6 BTB domain using SPR.
Workflow Diagram:
Caption: Workflow for the SPR-based BCL6 binding assay.
Materials:
-
Recombinant human BCL6 BTB domain protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization of BCL6 BTB:
-
Activate the sensor chip surface using the amine coupling kit according to the manufacturer's instructions.
-
Immobilize the BCL6 BTB protein to the desired level on the sensor chip surface.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of OICR12694 in running buffer.
-
Inject the OICR12694 solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Competitive Fluorescence Polarization (FP) Assay
This assay measures the ability of OICR12694 to displace a fluorescently labeled peptide derived from a BCL6 co-repressor from the BCL6 BTB domain.
Workflow Diagram:
References
Application Notes and Protocols for OICR-12694 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694 TFA is a novel, potent, and orally bioavailable small molecule inhibitor of B-cell lymphoma 6 (BCL6). BCL6 is a transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). OICR-12694 functions by disrupting the interaction between the BCL6 BTB domain and its co-repressors, leading to the de-repression of BCL6 target genes. This, in turn, can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells. These application notes provide detailed protocols for the use of OICR-12694 TFA in cell culture experiments to assess its biological activity.
Mechanism of Action
OICR-12694 is a highly selective inhibitor of the BCL6 BTB domain. This domain is essential for the recruitment of co-repressor complexes (containing SMRT, N-CoR, and BCOR) that mediate the transcriptional repressive functions of BCL6. By binding to a groove on the BTB domain surface, OICR-12694 competitively inhibits the binding of these co-repressors. This leads to the reactivation of BCL6 target genes, including those involved in DNA damage response (e.g., ATR, TP53), cell cycle regulation, and apoptosis, ultimately leading to anti-proliferative effects in BCL6-driven malignancies.
Caption: BCL6 Signaling and Inhibition by OICR-12694 TFA.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of OICR-12694.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 0.005 µM | BCL6 Inhibition | [1] |
| Cell Line | Description | Parameter | Value | Reference |
| SUDHL4 Luc | DLBCL | EC50 | 0.089 µM | [1] |
| Karpas-422 | DLBCL | IC50 (Growth Inhibition) | 0.092 µM | [1] |
Experimental Protocols
Preparation of OICR-12694 TFA Stock Solution
Materials:
-
OICR-12694 TFA powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of OICR-12694 TFA in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
DLBCL cell lines (e.g., SUDHL-4, Karpas-422)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
OICR-12694 TFA stock solution
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)
Procedure:
-
Culture DLBCL cell lines according to standard protocols.
-
Seed cells at an appropriate density in cell culture plates.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare working solutions of OICR-12694 TFA by diluting the stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the optimal concentration for your specific cell line and assay.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of OICR-12694 TFA used).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of OICR-12694 TFA or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Caption: General Experimental Workflow.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a general procedure for assessing cell viability.[2]
Materials:
-
Cells treated with OICR-12694 TFA in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for BCL6 and Target Proteins
This protocol provides a general framework for western blotting and should be optimized for specific antibodies.
Materials:
-
Cells treated with OICR-12694 TFA in 6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL6, anti-ATR, anti-p53, anti-cleaved PARP, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Disclaimer
These protocols provide a general guideline. Researchers should optimize the experimental conditions, including cell seeding density, drug concentrations, and incubation times, for their specific cell lines and experimental goals. It is also recommended to confirm the identity and purity of OICR-12694 TFA before use.
References
Application Notes and Protocols for OICR12694 TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview of the available data on the dosage and administration of OICR12694 TFA in animal models, primarily focusing on its pharmacokinetic profile. While detailed in vivo efficacy studies are not publicly available in the searched literature, this document outlines the known parameters and provides a general framework for conducting such experiments.
Data Presentation
In Vitro Activity
| Cell Line | IC₅₀ (nM) | Assay Type |
| Karpas-422 | 5 | Cell Growth Suppression |
Table 1: In vitro potency of OICR12694 in a BCL6-dependent DLBCL cell line.[1]
Pharmacokinetics in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dosage (mg/kg) | 1.0 | 5.0 |
| CL (mL/min/kg) | 10 | - |
| Vdss (L/kg) | 1.2 | - |
| t₁/₂ (h) | 2.1 | 3.1 |
| AUC last (ng·h/mL) | 1620 | 4560 |
| Cₘₐₓ (ng/mL) | - | 1230 |
| Tₘₐₓ (h) | - | 2.0 |
| F (%) | - | 88 |
Table 2: Pharmacokinetic parameters of OICR12694 in mice following a single intravenous or oral dose. Data has been compiled from publicly available information.
Experimental Protocols
While a specific, detailed protocol for an in vivo efficacy study of this compound has not been identified in the public domain, the following represents a generalized protocol for evaluating a BCL6 inhibitor in a DLBCL xenograft mouse model, based on the available pharmacokinetic data and standard practices in the field.
Murine Xenograft Model for Diffuse Large B-cell Lymphoma
1. Cell Culture:
-
Culture a BCL6-dependent DLBCL cell line, such as Karpas-422, in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).
2. Animal Husbandry:
-
Utilize immunodeficient mice (e.g., NOD/SCID, NSG) that can accept human cell line xenografts.
-
Acclimate the animals to the facility for at least one week prior to the study initiation.
-
Provide ad libitum access to sterile food and water.
3. Tumor Implantation:
-
Resuspend the harvested DLBCL cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 5-10 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
5. Formulation and Dosing of this compound:
-
Vehicle Preparation: While the specific vehicle used for OICR12694 is not publicly detailed, a common vehicle for oral administration of small molecules in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intravenous administration, a solution containing saline, and potentially a solubilizing agent like DMSO or PEG, is often used. It is critical to perform formulation development to ensure the stability and solubility of this compound.
-
Dosing:
-
Oral (PO): Based on the excellent oral bioavailability (F=88%), oral gavage is a suitable route of administration. A starting dose could be in the range of 5-25 mg/kg, administered once or twice daily. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Intravenous (IV): For pharmacokinetic studies or to bypass first-pass metabolism, intravenous injection via the tail vein can be performed. A dose of 1 mg/kg has been reported for pharmacokinetic characterization.
-
6. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
BCL6 Signaling Pathway
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Generalized experimental workflow for an in vivo efficacy study.
References
Application Notes and Protocols for Preparing OICR12694 TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of OICR12694 trifluoroacetate (TFA) salt, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
OICR12694 (also known as JNJ-65234637) is an orally active small molecule inhibitor of the BCL6 transcriptional repressor, a key therapeutic target in certain hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3][4][5] For in vitro and in vivo studies, the compound is often supplied as a trifluoroacetic acid (TFA) salt. Proper preparation of stock solutions is the first critical step in any experiment to ensure the integrity and accurate concentration of the active compound. These notes provide a comprehensive guide to preparing, storing, and handling OICR12694 TFA stock solutions.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for OICR12694 and its TFA salt are summarized in the table below.
| Property | Value | Source |
| OICR12694 (Free Base) | ||
| Molecular Formula | C₂₉H₂₈ClF₃N₈O₄ | [6] |
| Molecular Weight | 645.04 g/mol | [2][6] |
| Trifluoroacetic Acid (TFA) | ||
| Molecular Formula | C₂HF₃O₂ | |
| Molecular Weight | 114.02 g/mol | |
| This compound Salt | ||
| Molecular Weight (1:1 salt) | 759.06 g/mol | Calculated |
| Solubility & Storage | ||
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][6] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Powder Storage | 2 years at -20°C | [6] |
| Stock Solution Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound salt powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: In a fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.759 mg of this compound (assuming a 1:1 salt).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution with 0.759 mg of compound, add 100 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[6]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing this compound stock solutions.
Signaling Pathway Context: BCL6 Inhibition
Caption: Diagram showing OICR12694 inhibiting the BCL6 co-repressor interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. OICR12694 | Bcl-6 BTB inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OICR12694|2360625-97-2|COA [dcchemicals.com]
OICR-12694 TFA: Application Notes and Protocols for BCL6-Dependent Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective BCL6 inhibitor, OICR-12694 TFA, for use in BCL6-dependent cell line studies. This document includes key quantitative data, detailed experimental protocols for essential assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL).[1] OICR-12694 is a novel, potent, and orally bioavailable small molecule inhibitor that targets the BTB domain of BCL6, disrupting its ability to form a functional transcriptional repressor complex with co-repressors such as SMRT, NCoR, and BCOR.[1] This inhibition leads to the reactivation of BCL6 target genes, resulting in anti-proliferative effects in BCL6-dependent cancer cells.[1]
Data Presentation
The anti-proliferative activity of OICR-12694 has been demonstrated in BCL6-dependent DLBCL cell lines. The following table summarizes the key in vitro efficacy data for OICR-12694.
| Cell Line | Assay Type | Parameter | Value (µM) |
| Karpas-422 | Cell Growth Inhibition | IC50 | 0.092 |
| SUDHL4-Luc | BCL6 Reporter Assay | EC50 | 0.089 |
Signaling Pathway and Mechanism of Action
OICR-12694 acts by competitively binding to the lateral groove of the BCL6 BTB domain, which is the binding site for its co-repressors. This disruption prevents the recruitment of histone deacetylases (HDACs) and other chromatin-modifying enzymes, leading to the de-repression of BCL6 target genes. Key target genes of BCL6 include those involved in cell cycle control, DNA damage response, and apoptosis, such as p53 and ATR.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of OICR-12694 in BCL6-dependent cell lines such as Karpas-422.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
OICR-12694 TFA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of OICR-12694 TFA in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
BCL6 Reporter Assay (Luciferase Assay)
This protocol is for determining the EC50 of OICR-12694 in a BCL6 reporter cell line, such as SUDHL4-Luc.
Materials:
-
SUDHL4-Luc cells (stably expressing a luciferase reporter driven by a BCL6-responsive promoter)
-
RPMI-1640 medium with 10% FBS
-
96-well white, clear-bottom plates
-
OICR-12694 TFA
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed SUDHL4-Luc cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Add serial dilutions of OICR-12694 TFA to the wells.
-
Incubate for 48 hours.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is to confirm the disruption of the BCL6/co-repressor interaction by OICR-12694.
Materials:
-
BCL6-dependent DLBCL cells (e.g., SUDHL4)
-
OICR-12694 TFA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BCL6 antibody
-
Anti-SMRT or Anti-NCoR antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and transfer system
-
Western blot detection reagents
Procedure:
-
Treat SUDHL4 cells with OICR-12694 TFA or vehicle (DMSO) for 4-6 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-BCL6 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-SMRT or anti-NCoR antibody, followed by a secondary antibody.
-
Detect the signal using an appropriate detection reagent. A decrease in the co-immunoprecipitated co-repressor in the OICR-12694 treated sample indicates disruption of the interaction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing BCL6 inhibitors like OICR-12694.
References
Application Notes and Protocols for OICR-12694 TFA Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2] BCL6 is a transcriptional repressor that is a master regulator of the germinal center reaction and is frequently deregulated in several forms of non-Hodgkin lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2] The function of BCL6 is dependent on its ability to form protein-protein interactions (PPIs) with transcriptional co-repressors such as SMRT and NCoR via its BTB domain.[1] OICR-12694 functions by binding to a lateral groove on the BCL6 BTB domain, thereby competitively inhibiting its interaction with co-repressors.[1] This disruption reverses the transcriptional repression of BCL6 target genes, leading to anti-proliferative effects in BCL6-driven cancers like DLBCL.[1][2]
These application notes provide detailed protocols for characterizing the cellular activity of OICR-12694. The compound is supplied as a trifluoroacetic acid (TFA) salt, which is a common formulation to improve the solubility and stability of synthetic molecules. It is important to account for the TFA salt factor when calculating molar concentrations for stock solutions.
Mechanism of Action: BCL6 Inhibition
BCL6 recruits co-repressor complexes (containing proteins like NCoR, SMRT, and HDACs) to specific DNA sequences, leading to histone deacetylation and chromatin condensation. This represses the transcription of target genes involved in cell cycle control, differentiation, and apoptosis. OICR-12694 blocks the initial PPI, preventing the recruitment of this repressive machinery.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of OICR-12694 in DLBCL cell lines using an ATP-based luminescence assay.
Methodology
-
Cell Culture: Culture DLBCL cells (e.g., SU-DHL4, OCI-Ly1) in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Plate cells in opaque, white 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of media.
-
Compound Preparation: Prepare a 10 mM stock solution of OICR-12694 TFA in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in culture media at 10x the final concentration.
-
Treatment: Add 10 µL of the 10x compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[3] Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average luminescence of blank wells from all other wells. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the OICR-12694 concentration.[3][4] Determine the IC50 value by fitting the data to a four-parameter sigmoidal dose-response curve.[3]
Data Presentation
Summarize the calculated IC50 values in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | OICR-12694 IC50 (nM) |
| SU-DHL4 | DLBCL (GCB) | CellTiter-Glo® | 72 | [Insert Value] |
| OCI-Ly1 | DLBCL (ABC) | CellTiter-Glo® | 72 | [Insert Value] |
| Toledo | DLBCL (GCB) | CellTiter-Glo® | 72 | [Insert Value] |
Protocol 2: Co-Immunoprecipitation (Co-IP) for PPI Disruption
This protocol is designed to demonstrate that OICR-12694 disrupts the interaction between BCL6 and a key co-repressor, SMRT, in a cellular context.
Methodology
-
Cell Treatment: Seed DLBCL cells (e.g., SU-DHL4) in 10 cm plates. Treat cells with OICR-12694 at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control (DMSO) for 4-6 hours.
-
Cell Lysis: Harvest and wash cells with cold 1X PBS. Lyse cells in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoprecipitation:
-
Pre-clear lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate equal amounts of protein (e.g., 500-1000 µg) with an anti-BCL6 antibody or an IgG isotype control overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.
-
Elution & Western Blot: Elute the protein complexes from the beads by adding 1X SDS sample buffer and boiling for 5-10 minutes.[5] Analyze the eluates (IP samples) and a portion of the initial lysates (Input) by Western Blot.[6][7] Probe membranes with primary antibodies against SMRT and BCL6.
Data Presentation
The expected outcome is a dose-dependent decrease in the amount of SMRT that co-precipitates with BCL6. This can be quantified by densitometry.
| OICR-12694 Conc. | BCL6 (IP) Signal | SMRT (Co-IP) Signal | SMRT/BCL6 Ratio (Normalized) |
| Vehicle (DMSO) | [Value] | [Value] | 1.00 |
| 0.1x IC50 | [Value] | [Value] | [Value] |
| 1x IC50 | [Value] | [Value] | [Value] |
| 10x IC50 | [Value] | [Value] | [Value] |
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of known BCL6 target genes to confirm functional de-repression following OICR-12694 treatment.
Methodology
-
Cell Treatment: Treat DLBCL cells with OICR-12694 (e.g., at its IC50 concentration) and a vehicle control for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and QC: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from equal amounts of RNA (e.g., 500-1000 ng) using a reverse transcription kit.[8]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., CDKN1A, MYC) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.[8] Normalize the expression of target genes to the housekeeping gene and then to the vehicle-treated control.
Data Presentation
Present the qPCR data as fold change in expression relative to the vehicle control.
| Target Gene | Function | Fold Change (vs. Vehicle) | P-value |
| CDKN1A | Cell Cycle Inhibitor | [Insert Value] | [Value] |
| MYC | Proto-oncogene | [Insert Value] | [Value] |
| ATR | DNA Damage Response | [Insert Value] | [Value] |
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
OICR-12694 TFA in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-12694 TFA (also known as JNJ-65234637) is a novel, potent, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] Preclinical studies have demonstrated its high selectivity and nanomolar efficacy in inhibiting the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells.[1][2] Given the complexity and heterogeneity of DLBCL, combination therapy is a key strategy to enhance efficacy, overcome resistance, and improve patient outcomes. This document provides an overview of the scientific rationale for combining OICR-12694 with other targeted therapies and outlines exemplary preclinical protocols for evaluating such combinations.
Introduction
BCL6 is a transcriptional repressor crucial for the formation and maintenance of germinal centers, and its dysregulation is a key oncogenic driver in a significant portion of DLBCL cases.[1][2] OICR-12694 disrupts the protein-protein interaction between the BCL6 BTB domain and its co-repressors, thereby reactivating BCL6 target genes and inducing apoptosis in BCL6-dependent cancer cells.[1] While OICR-12694 holds promise as a monotherapy, targeting multiple oncogenic pathways simultaneously is a well-established strategy in cancer therapy to achieve synergistic effects and prevent the emergence of resistance.
Rationale for Combination Therapies
The genetic and molecular landscape of DLBCL is diverse, with various subtypes relying on different survival pathways. Combining a BCL6 inhibitor like OICR-12694 with agents that target parallel or downstream pathways can lead to enhanced anti-tumor activity. Potential combination partners for OICR-12694 include:
-
BCL2 Inhibitors (e.g., Venetoclax): BCL2 is an anti-apoptotic protein frequently overexpressed in lymphomas. The dual inhibition of BCL6 and BCL2 can simultaneously disrupt transcriptional repression and directly promote apoptosis, representing a powerful therapeutic strategy.
-
BTK Inhibitors (e.g., Ibrutinib): Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in certain DLBCL subtypes. Combining a BCL6 inhibitor with a BTK inhibitor could be effective in lymphomas dependent on both BCL6 and BCR signaling.
-
Standard of Care Chemotherapy (e.g., R-CHOP): OICR-12694 could be used to sensitize lymphoma cells to the cytotoxic effects of standard chemotherapy regimens, potentially allowing for lower doses of chemotherapy and reduced toxicity.
Preclinical Evaluation of OICR-12694 Combination Therapies
The following are generalized protocols for the preclinical assessment of OICR-12694 in combination with other therapies. These protocols should be adapted based on the specific agents and cell lines being investigated.
In Vitro Synergy Assessment
Objective: To determine if the combination of OICR-12694 and a second agent results in synergistic, additive, or antagonistic effects on cell viability in DLBCL cell lines.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture DLBCL cell lines representing different molecular subtypes (e.g., Germinal Center B-cell like (GCB) and Activated B-cell like (ABC)) in appropriate media.
-
Drug Preparation: Prepare stock solutions of OICR-12694 TFA and the combination agent in a suitable solvent (e.g., DMSO).
-
Assay Setup: Seed cells in 96-well plates at a predetermined density. After 24 hours, treat the cells with a matrix of concentrations of OICR-12694 and the combination agent, both alone and in combination.
-
Viability Measurement: After 72 hours of incubation, assess cell viability using a luminescent-based assay such as CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Use software like CompuSyn to calculate the Combination Index (CI), where a CI < 1 indicates synergy.
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of OICR-12694 in combination with a second agent in a murine xenograft model of DLBCL.
Experimental Workflow:
Methodology:
-
Animal Model: Implant a suitable DLBCL cell line subcutaneously into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment cohorts: Vehicle control, OICR-12694 alone, combination agent alone, and the combination of OICR-12694 and the second agent.
-
Dosing: Administer OICR-12694 orally and the combination agent via its appropriate route of administration at predetermined doses and schedules.
-
Monitoring: Measure tumor volumes and body weights regularly. Monitor animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blotting for BCL6 target gene expression) and compare tumor growth inhibition and survival across the different treatment groups.
Signaling Pathway Perturbation by OICR-12694
OICR-12694 functions by disrupting the BCL6-co-repressor complex, leading to the derepression of BCL6 target genes. This can impact multiple downstream pathways involved in cell cycle, apoptosis, and differentiation.
Quantitative Data Summary
As specific preclinical data for OICR-12694 in combination with other therapies are not yet publicly available, the following table provides a template for summarizing such data once obtained.
| Combination Therapy | Cell Line | IC50 (OICR-12694) | IC50 (Agent B) | Combination Index (CI) | In Vivo Tumor Growth Inhibition (%) |
| OICR-12694 + Venetoclax | SU-DHL-4 | Data Pending | Data Pending | Data Pending | Data Pending |
| OICR-12694 + Ibrutinib | TMD8 | Data Pending | Data Pending | Data Pending | Data Pending |
| OICR-12694 + Doxorubicin | OCI-Ly1 | Data Pending | Data Pending | Data Pending | Data Pending |
Conclusion
OICR-12694 is a promising BCL6 inhibitor with a strong rationale for use in combination therapies for DLBCL and potentially other B-cell malignancies. The protocols outlined above provide a framework for the systematic preclinical evaluation of OICR-12694 in combination with other targeted agents. Such studies are crucial for identifying synergistic combinations and informing the design of future clinical trials. As more data becomes available, these application notes and protocols will be updated to reflect the latest findings.
References
Application Notes and Protocols for OICR-12694 TFA in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694 is a potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1] The trifluoroacetic acid (TFA) salt form, OICR-12694 TFA, is often used in research settings. BCL6 is a master regulator of germinal center B-cell development and is frequently implicated in the pathogenesis of non-Hodgkin lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Constitutive activation or overexpression of BCL6 is a key driver of lymphomagenesis, making it a prime therapeutic target.[1][2] OICR-12694 exerts its anti-lymphoma effects by disrupting the interaction between the BCL6 BTB domain and its corepressors, leading to the reactivation of BCL6 target genes and subsequent cell cycle arrest and apoptosis in BCL6-dependent lymphoma cells.[1]
These application notes provide a comprehensive guide for the utilization of OICR-12694 TFA in lymphoma research, including detailed protocols for key in vitro and in vivo experiments, and a summary of its pharmacological properties.
Data Presentation
In Vitro Activity of OICR-12694
| Cell Line | Lymphoma Subtype | OICR-12694 IC50 (µM) | Reference |
| SUDHL4 | DLBCL (GCB-like) | 0.089 (EC50) | [1] |
| Karpas-422 | DLBCL (GCB-like) | 0.092 | [1] |
Pharmacokinetic Properties of OICR-12694
| Species | Dosing Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) |
| Mouse | IV | 1 | - | 1.6 |
| Mouse | PO | 5 | 36 | - |
| Dog | IV | 1 | - | 6.1 |
| Dog | PO | 5 | 47 | - |
Data adapted from Mamai A, et al. ACS Med Chem Lett. 2023.[1]
Signaling Pathway and Experimental Workflow
BCL6 Signaling Pathway in DLBCL
Caption: BCL6 signaling pathway in DLBCL and the mechanism of action of OICR-12694 TFA.
Experimental Workflow for Evaluating OICR-12694 TFA
Caption: A typical experimental workflow for the preclinical evaluation of OICR-12694 TFA in lymphoma research.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of OICR-12694 TFA in lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., SUDHL4, Karpas-422)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
OICR-12694 TFA
-
DMSO (cell culture grade)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture lymphoma cells in RPMI-1640 medium at 37°C and 5% CO2.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of OICR-12694 TFA in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Add 50 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the log of the OICR-12694 TFA concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot for BCL6 Target Engagement
Objective: To assess the effect of OICR-12694 TFA on the expression of BCL6 and its downstream target proteins.
Materials:
-
Lymphoma cells
-
OICR-12694 TFA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL6, anti-p53, anti-CDKN1A, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Treat lymphoma cells with OICR-12694 TFA at various concentrations for 24-48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (GAPDH).
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of OICR-12694 TFA in a lymphoma xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
DLBCL cell line (e.g., SUDHL4)
-
Matrigel
-
OICR-12694 TFA
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Resuspend 5-10 x 10^6 DLBCL cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer OICR-12694 TFA (e.g., 50 mg/kg, orally, once daily) or vehicle to the respective groups.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week. (Tumor volume = 0.5 x length x width²)
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always adhere to institutional guidelines and safety procedures when conducting research.
References
Application Notes and Protocols for OICR12694 TFA in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694 TFA is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It functions by disrupting the critical protein-protein interaction (PPI) between the BCL6 BTB domain and its transcriptional co-repressors, such as NCoR1, SMRT (NCoR2), and BCOR.[1] This inhibitory action reverses the transcriptional repression mediated by BCL6, making this compound a valuable tool for studying the biological roles of BCL6 and a promising therapeutic candidate, particularly in cancers like Diffuse Large B-cell Lymphoma (DLBCL) where BCL6 is a known oncogenic driver.[1][2][4] These application notes provide detailed protocols for utilizing this compound to investigate BCL6-mediated protein-protein interactions and their functional consequences in a cellular context.
Mechanism of Action
BCL6 is a transcriptional repressor that plays a key role in the germinal center formation and has been implicated in the pathogenesis of several human cancers.[1][2] Its repressive activity is dependent on the recruitment of co-repressor complexes to target gene promoters. This recruitment is mediated by the interaction of the BCL6 BTB domain with specific motifs on the co-repressor proteins. This compound binds to a lateral groove on the BCL6 BTB domain, the same site utilized by the co-repressors.[1] By occupying this groove, this compound competitively inhibits the BCL6-corepressor interaction, leading to the derepression of BCL6 target genes.
Figure 1: BCL6 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| Binding Affinity (KD) | 0.005 µM | BCL6 | [1] |
| Cellular BCL6 Inhibition | Potent | SUDHL4 Luc | [1] |
| Antiproliferative Activity (EC50) | 0.089 µM | SUDHL4 Luc | [1] |
| Growth Inhibition (IC50) | 0.092 µM | Karpas-422 | [1] |
| Selectivity vs. other BTB proteins | >100-fold | BAZF, MIZ1, PLZF, FAZF, Kaiso, LRF | [1] |
| Kinome Panel Profile (@ 1 µM) | Minimal inhibitory activity | Eurofins 109 kinome panel | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Clearance | Oral Exposure | Reference |
| Mouse | Oral | Low | Good | [1] |
| Dog | Oral | Low | Good | [1] |
Table 3: In Vitro Safety Profile of this compound
| Assay | Result | Reference |
| Cytochrome P450 (CYPs) Isoforms Inhibition | IC50 >10 µM for CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4 | [1] |
| hERG Ion Channel Inhibition | Minimal | [1] |
| Ames Test (Genotoxicity) | Negative | [1] |
| Micronucleus in vitro (Genotoxicity) | Negative | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on BCL6 protein-protein interactions and cellular function.
Figure 2: General Experimental Workflow for Studying this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of BCL6-Corepressor Interaction
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the interaction between BCL6 and its co-repressors (e.g., NCoR1, SMRT, or BCOR) in a cellular context.
Materials:
-
DLBCL cell line (e.g., Karpas-422, SUDHL4)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against BCL6 for immunoprecipitation
-
Antibody against the co-repressor of interest (e.g., NCoR1, SMRT, or BCOR) for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed DLBCL cells and allow them to adhere or grow to an appropriate density. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-BCL6 antibody and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the co-repressor of interest and BCL6 (as a loading control for the immunoprecipitated protein).
-
Analysis: A decrease in the amount of co-immunoprecipitated co-repressor in the this compound-treated samples compared to the vehicle control indicates the disruption of the BCL6-corepressor interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to BCL6 in intact cells by measuring the thermal stabilization of the BCL6 protein.
Materials:
-
DLBCL cell line
-
This compound (and vehicle control)
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for freeze-thaw lysis (optional)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-BCL6 antibody
Procedure:
-
Cell Treatment: Treat cultured DLBCL cells with this compound or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble BCL6 at each temperature point by Western blotting.
-
Data Interpretation: Plot the relative amount of soluble BCL6 as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization of BCL6 upon drug binding, confirming target engagement.
Protocol 3: Cell Viability/Proliferation Assay
Objective: To determine the functional effect of this compound on the viability and proliferation of BCL6-dependent cancer cells and to calculate the IC50 or EC50 value.
Materials:
-
DLBCL cell line (e.g., Karpas-422)
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed the DLBCL cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 or EC50 value.
References
Application Notes and Protocols for OICR12694 TFA in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694 TFA (also known as JNJ-65234637) is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2][3][4] As a transcriptional repressor, BCL6 is a crucial driver in several forms of non-Hodgkin lymphoma (NHL), most notably diffuse large B-cell lymphoma (DLBCL).[1][2][3] this compound disrupts the critical protein-protein interaction between BCL6 and its transcriptional co-repressors, leading to the reactivation of BCL6 target genes and subsequent inhibition of tumor cell growth.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use in oncology research.
Mechanism of Action
This compound functions by competitively binding to the lateral groove of the BCL6 BTB domain. This binding event physically obstructs the interaction between BCL6 and its co-repressors, namely NCoR1, SMRT, and BCOR.[1] The recruitment of these co-repressors is essential for BCL6's function as a transcriptional repressor, as they mediate the recruitment of histone deacetylase 3 (HDAC3) and Polycomb repressive complex 2 (PRC2)-like complexes to target gene promoters, leading to chromatin condensation and gene silencing. By inhibiting this interaction, this compound effectively reverses BCL6-mediated transcriptional repression, inducing the expression of target genes that can suppress tumor growth.[1]
Data Presentation
Table 1: In Vitro Activity of OICR12694
| Parameter | Value | Description |
| Binding Affinity (Kd) | 0.005 µM | Dissociation constant for BCL6 BTB domain binding, measured by Surface Plasmon Resonance (SPR).[4] |
| Cell Growth Inhibition | Low Nanomolar | Potent suppression of growth in BCL6-dependent cell lines, such as Karpas-422.[1][2][3] |
Table 2: Selectivity and Safety Profile of OICR12694
| Parameter | Value | Description |
| BTB Domain Selectivity | >100-fold | Binding selectivity for BCL6-BTB over other BTB family members.[2] |
| Cytochrome P450 (CYP) Inhibition (IC50) | >10 µM | No significant inhibition of major CYP isoforms (1A2, 2C8, 2C9, 2C19, 2D6, and 3A4).[1] |
Table 3: Pharmacokinetic Properties of OICR12694
| Species | Bioavailability | Key Features |
| Mouse | Good | Demonstrates favorable oral exposure.[1] |
| Dog | Good | Exhibits low clearance and good oral exposure.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effects of this compound on BCL6-dependent cancer cell lines.
Materials:
-
This compound
-
BCL6-dependent cell line (e.g., Karpas-422) and a BCL6-independent cell line (as a negative control)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for BCL6 Target Gene Expression
This protocol is designed to assess the effect of this compound on the expression of BCL6 target proteins.
Materials:
-
This compound
-
BCL6-dependent cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BCL6 target proteins (e.g., p53, ATR) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for 24-48 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound formulated for oral administration
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
BCL6-dependent human lymphoma cell line (e.g., Karpas-422)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
Conclusion
This compound represents a promising therapeutic agent for BCL6-driven malignancies. Its high potency, selectivity, and favorable pharmacokinetic profile make it a valuable tool for both basic research and preclinical drug development. The protocols provided herein offer a framework for investigating the cellular and in vivo effects of this compound, facilitating further exploration of its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BCL6 inhibition: a promising approach to prevent germinal center-driven allo-immune responses [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for OICR12694 TFA Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694, also known as JNJ-65234637, is a novel, potent, and selective small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][3][4] OICR12694 disrupts the protein-protein interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1] The trifluoroacetate (TFA) salt of OICR12694 is often used in preclinical studies to improve solubility and stability. These application notes provide an overview of the available preclinical data and detailed protocols for the use of OICR12694 TFA in xenograft models of DLBCL.
Data Presentation
In Vitro Activity
OICR12694 demonstrates potent inhibition of BCL6-dependent DLBCL cell lines. For instance, it has shown a 5 nM inhibitory concentration in in vitro assays and effectively suppresses the growth of cell lines such as Karpas-422.[1]
Pharmacokinetic Properties
OICR12694 exhibits favorable pharmacokinetic properties, including good oral bioavailability in preclinical species.[1] A summary of the pharmacokinetic parameters in mice and dogs is presented in Table 1.
| Parameter | Mouse | Dog |
| Dose (mg/kg) | 5 (IV), 10 (PO) | 1 (IV), 2 (PO) |
| T½ (h) | 2.1 (IV), 2.5 (PO) | 4.1 (IV), 5.7 (PO) |
| CL (mL/min/kg) | 15 | 3.4 |
| Vdss (L/kg) | 1.8 | 1.1 |
| AUC₀-inf (ng·h/mL) | 5600 (IV), 11000 (PO) | 4900 (IV), 9800 (PO) |
| F (%) | 98 | 100 |
| T½: Half-life, CL: Clearance, Vdss: Volume of distribution at steady state, AUC: Area under the curve, F: Bioavailability. Data extracted from Mamai A, et al. ACS Med Chem Lett. 2023. |
In Vivo Efficacy in Xenograft Models
While the discovery of OICR12694 highlighted its potential for in vivo testing based on its excellent preclinical profile, specific quantitative data on tumor growth inhibition (TGI) in xenograft models has not been detailed in the currently available public literature.[1] However, the therapeutic potential of targeting BCL6 in DLBCL has been demonstrated with other inhibitors. For example, the BCL6-targeting PROTAC degrader DZ-837 demonstrated a significant tumor growth inhibition of 71.8% in a SU-DHL-4 xenograft model when dosed at 40 mg/kg once daily.[5] This provides a benchmark for the expected anti-tumor activity of potent BCL6 inhibitors like OICR12694 in similar preclinical models.
Experimental Protocols
Protocol 1: Establishment of a Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Model
This protocol describes a general method for establishing a DLBCL PDX model, which can be utilized for evaluating the efficacy of this compound.
Materials:
-
Freshly collected DLBCL tumor tissue from a patient.
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Sterile phosphate-buffered saline (PBS).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Animal housing facility with appropriate sterile conditions.
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh DLBCL tumor tissue under sterile conditions.
-
Mechanically mince the tissue into small fragments (1-2 mm³) in sterile PBS on ice.
-
(Optional) Resuspend the tumor fragments in a 1:1 mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions with calipers twice a week once the tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Once the tumors reach a volume of approximately 150-200 mm³, the mice are ready for randomization into treatment groups.
-
Protocol 2: this compound Efficacy Study in a DLBCL Xenograft Model
This protocol outlines a typical efficacy study design for evaluating this compound in established DLBCL xenograft models.
Materials:
-
DLBCL xenograft-bearing mice (tumor volume ~150-200 mm³).
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Dosing gavage needles.
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Randomization:
-
Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation in the appropriate vehicle at the desired concentration.
-
Administer this compound to the treatment group via oral gavage at a specified dose and schedule (e.g., once or twice daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Data Collection:
-
Measure tumor volumes and body weights of the mice twice a week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
(Optional) Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic (e.g., BCL6 target gene expression) analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Analyze the statistical significance of the differences in tumor growth between the treated and control groups.
-
Mandatory Visualizations
Caption: BCL6 signaling pathway and the mechanism of action of OICR12694.
Caption: Experimental workflow for a xenograft efficacy study.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally available small molecule BCL6 inhibitor effectively suppresses diffuse large B cell lymphoma cells growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring OICR12694 TFA Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694 is a novel, potent, and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2] BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[3][4] OICR12694 exerts its effect by binding to the BTB domain of BCL6, thereby disrupting its interaction with transcriptional co-repressors.[1] This action leads to the de-repression of BCL6 target genes, resulting in potent growth suppression of BCL6-dependent cancer cell lines.[1] The trifluoroacetic acid (TFA) salt of OICR12694 is often used in in vitro studies.
These application notes provide detailed protocols for assessing the in vitro efficacy of OICR12694 TFA, including methods for evaluating its impact on cell viability, target engagement, and downstream signaling pathways.
BCL6 Signaling Pathway
The BCL6 signaling pathway is a critical regulator of lymphocyte development and function. Its dysregulation is a key driver in several types of lymphoma. OICR12694 targets the BCL6 protein, inhibiting its ability to repress target genes involved in cell cycle control, DNA damage response, and apoptosis.
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in a BCL6-dependent DLBCL cell line.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| Karpas-422 | Cell Growth Inhibition | IC50 | 5 nM | Potent Growth Suppression | [1] |
| SUDHL4 | BCL6 Reporter Assay | IC50 | Not explicitly stated | Target gene de-repression | [1] |
| HEK293T | NanoBRET Target Engagement | EC50 | Low micromolar range | Direct BCL6 binding | [5] |
Experimental Protocols
Cell Viability Assay (Growth Inhibition)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in the BCL6-dependent cell line Karpas-422.
Experimental Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
Karpas-422 cell line (BCL6-dependent DLBCL)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Karpas-422 cells in RPMI-1640 medium.
-
Harvest cells and perform a cell count.
-
Seed 5,000 cells in 90 µL of medium per well into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting concentration is 1 µM, with 1:3 serial dilutions.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
BCL6 Target Engagement Assay (NanoBRET™)
This protocol outlines a method to quantify the engagement of this compound with BCL6 in live cells using the NanoBRET™ technology.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ target engagement assay.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding NanoLuc®-BCL6 fusion protein
-
Plasmid encoding HaloTag®-SMRT fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound
-
Nano-Glo® Live Cell Assay System
-
Plate reader capable of measuring luminescence at 460nm and 618nm
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-BCL6 and HaloTag®-SMRT plasmids according to the manufacturer's protocol for your transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed 20,000 cells in 90 µL per well into a 96-well plate.
-
-
Ligand and Compound Addition:
-
Add HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration.
-
Immediately add 10 µL of serially diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Substrate Addition and Measurement:
-
Add Nano-Glo® Substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence at 460nm (donor emission) and >600nm (acceptor emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound efficacy. The cell viability assay is a fundamental method for determining the cytotoxic or cytostatic effects of the compound on BCL6-dependent cancer cells. The NanoBRET™ target engagement assay provides direct evidence of the compound binding to its intracellular target, BCL6. Together, these assays are essential tools for the preclinical characterization and development of OICR12694 and other BCL6 inhibitors.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
OICR12694 TFA: Application Notes and Protocols for In Vivo Oral Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of OICR12694 TFA, a potent and selective BCL6 inhibitor, with a focus on its oral bioavailability for in vivo studies. Detailed protocols for its administration and the assessment of its pharmacokinetic properties are also presented.
Introduction
OICR12694, also identified as JNJ-65234637, is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] BCL6 is a transcriptional repressor crucial for the formation and maintenance of germinal centers and has been implicated as a driver oncogene in several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] OICR12694 disrupts the protein-protein interaction between the BTB domain of BCL6 and its co-repressors, thereby reactivating the expression of BCL6 target genes and inducing apoptosis in BCL6-dependent cancer cells.[1][3] Preclinical studies have demonstrated its potent, selective, and orally bioavailable properties, making it a promising candidate for clinical development.[1][2][3] The trifluoroacetic acid (TFA) salt form of OICR12694 is often used in research settings. TFA is a strong acid commonly used in peptide and small molecule synthesis and purification; it is important to note that TFA is considered a persistent environmental contaminant.[5][6][7][8][9]
Data Presentation
The oral bioavailability and pharmacokinetic parameters of OICR12694 have been evaluated in preclinical models, demonstrating its suitability for oral administration in in vivo studies.
Table 1: Pharmacokinetic Parameters of OICR12694 in Mouse and Dog
| Parameter | Mouse | Dog |
| Dosage (mg/kg) iv/po | 1.0 / 5.0 | 1.0 / 5.0 |
| Clearance (CL) (mL/min/kg) | 22 | 9.1 |
| Volume of Distribution (Vss) (L/kg) | 1.1 | 2.0 |
| Half-life (T1/2) (h) | 1.6 | 6.1 |
| Area Under the Curve (AUC) po (ng·h/mL) | 1338 | 4290 |
| Maximum Concentration (Cmax) po (nM) | 1310 | 2270 |
| Oral Bioavailability (F) (%) | 36 | 47 |
| Data sourced from ACS Med. Chem. Lett. 2023, 14, 2, 199–210.[3] |
Signaling Pathway and Experimental Workflow
BCL6 Inhibition Signaling Pathway
Caption: Mechanism of action of OICR12694 in inhibiting the BCL6 signaling pathway.
Experimental Workflow for Oral Bioavailability Study
Caption: A typical experimental workflow for determining the oral bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose, dosing volume, and number of animals.
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the formulation for uniformity before administration. Prepare fresh daily.
Protocol 2: Oral Administration of this compound to Mice via Gavage
Objective: To accurately deliver a defined dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringe
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered. A typical dosing volume for mice is 5-10 mL/kg.
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Position the mouse in a vertical orientation.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert to prevent tracheal intubation.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Determination of Oral Bioavailability
Objective: To determine the fraction of orally administered OICR12694 that reaches systemic circulation.
Materials and Methods:
-
Animal Groups: Fasted mice are randomly assigned to two groups: intravenous (IV) administration and oral (PO) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle for IV injection (e.g., saline with a co-solvent like DMSO, keeping the final DMSO concentration low).
-
PO Group: Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage as described in Protocol 2.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of OICR12694 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) for both IV and PO groups using non-compartmental analysis.
-
Determine other pharmacokinetic parameters such as Cmax, Tmax, and T1/2.
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Conclusion
OICR12694 is a promising BCL6 inhibitor with excellent oral bioavailability in preclinical models, supporting its further investigation as a potential therapeutic for BCL6-driven malignancies.[1][3] The protocols outlined in these application notes provide a framework for the successful in vivo evaluation of OICR12694 and other orally administered small molecule inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible pharmacokinetic data, which is essential for the advancement of novel cancer therapeutics.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Application Notes and Protocols for Assessing OICR-12694 TFA in DLBCL Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by the deregulation of various signaling pathways that promote cell survival and proliferation.[1][2] One key protein implicated in the pathogenesis of DLBCL is the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] OICR-12694 TFA is an orally active and potent inhibitor of BCL6 that has demonstrated significant growth suppression of BCL6-dependent DLBCL cell lines in preclinical studies.[1][3][4][5] This compound acts by disrupting the interaction between the BCL6 BTB domain and its co-repressors, thereby inhibiting its transcriptional repressor function.[1] These application notes provide detailed protocols for assessing the anti-proliferative effects of OICR-12694 TFA on DLBCL cells.
BCL6 Signaling Pathway in DLBCL
BCL6 is a master transcriptional repressor that is crucial for the formation of germinal centers. In DLBCL, chromosomal translocations and mutations can lead to the aberrant expression of BCL6, which in turn represses genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting lymphomagenesis. OICR-12694 TFA inhibits BCL6, leading to the de-repression of these target genes and subsequent inhibition of cell proliferation.
Caption: BCL6 signaling pathway and the inhibitory action of OICR-12694 TFA.
Experimental Protocols
To assess the effect of OICR-12694 TFA on the proliferation of DLBCL cells, several in vitro assays can be employed. Below are detailed protocols for three commonly used methods: MTT, BrdU, and CFSE assays.
Experimental Workflow Overview
Caption: General workflow for assessing DLBCL cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
DLBCL cell lines (e.g., Karpas-422, SU-DHL-4)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
OICR-12694 TFA (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8]
-
Treatment: After 24 hours, treat the cells with various concentrations of OICR-12694 TFA (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| OICR-12694 TFA (µM) | Absorbance at 24h (Mean ± SD) | % Inhibition at 24h | Absorbance at 48h (Mean ± SD) | % Inhibition at 48h | Absorbance at 72h (Mean ± SD) | % Inhibition at 72h |
| 0 (Vehicle) | 1.20 ± 0.08 | 0 | 1.85 ± 0.12 | 0 | 2.50 ± 0.15 | 0 |
| 0.01 | 1.15 ± 0.07 | 4.2 | 1.70 ± 0.10 | 8.1 | 2.20 ± 0.13 | 12.0 |
| 0.1 | 0.98 ± 0.06 | 18.3 | 1.35 ± 0.09 | 27.0 | 1.65 ± 0.11 | 34.0 |
| 1 | 0.65 ± 0.05 | 45.8 | 0.80 ± 0.06 | 56.8 | 0.90 ± 0.07 | 64.0 |
| 10 | 0.30 ± 0.03 | 75.0 | 0.35 ± 0.04 | 81.1 | 0.40 ± 0.05 | 84.0 |
| 100 | 0.15 ± 0.02 | 87.5 | 0.18 ± 0.03 | 90.3 | 0.20 ± 0.03 | 92.0 |
BrdU (5-bromo-2'-deoxyuridine) Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[9][10][11]
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
OICR-12694 TFA
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution
-
96-well plates
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling reagent to each well.
-
Fixation and Denaturation: Remove the medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[12]
-
Antibody Incubation: Add the anti-BrdU antibody and incubate for 1-2 hours.
-
Substrate Addition: Add the appropriate substrate and incubate until color development is sufficient.
-
Measurement: Add a stop solution and measure the absorbance or fluorescence.
Data Presentation:
| OICR-12694 TFA (µM) | BrdU Incorporation (OD450nm) at 48h (Mean ± SD) | % Proliferation Inhibition at 48h |
| 0 (Vehicle) | 2.10 ± 0.15 | 0 |
| 0.01 | 1.95 ± 0.13 | 7.1 |
| 0.1 | 1.60 ± 0.11 | 23.8 |
| 1 | 0.90 ± 0.08 | 57.1 |
| 10 | 0.40 ± 0.05 | 81.0 |
| 100 | 0.25 ± 0.03 | 88.1 |
CFSE (Carboxyfluorescein succinimidyl ester) Assay
This assay uses a fluorescent dye that covalently binds to intracellular proteins.[13][14] With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell generations by flow cytometry.
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
OICR-12694 TFA
-
CFSE stock solution (in DMSO)
-
PBS with 0.1% FBS
-
Flow cytometer
Protocol:
-
Cell Labeling: Resuspend cells in pre-warmed PBS with 0.1% FBS at 1-2 x 10^7 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[15]
-
Washing: Stop the labeling by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes. Wash the cells three times with complete medium.
-
Cell Seeding and Treatment: Seed the labeled cells in 24-well plates and treat with OICR-12694 TFA.
-
Incubation: Incubate for 72-96 hours.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer using the FITC channel.
Data Presentation:
| OICR-12694 TFA (µM) | % of Cells in Generation 0 (Mean ± SD) | % of Cells in Generation 1 (Mean ± SD) | % of Cells in Generation 2 (Mean ± SD) | % of Cells in Generation 3+ (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Vehicle) | 5 ± 1 | 15 ± 2 | 35 ± 4 | 45 ± 5 | 2.5 ± 0.3 |
| 0.1 | 15 ± 2 | 25 ± 3 | 40 ± 4 | 20 ± 3 | 1.8 ± 0.2 |
| 1 | 40 ± 5 | 35 ± 4 | 20 ± 3 | 5 ± 1 | 1.0 ± 0.1 |
| 10 | 80 ± 7 | 15 ± 2 | 5 ± 1 | 0 | 0.3 ± 0.05 |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-proliferative efficacy of OICR-12694 TFA in DLBCL cell lines. The choice of assay will depend on the specific experimental question and available resources. The MTT assay is a high-throughput method for assessing overall cell viability, while the BrdU and CFSE assays provide more direct measures of cell division. The collective data from these assays will enable a comprehensive characterization of the cytostatic effects of this promising BCL6 inhibitor.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OICR-12694 (JNJ-65234637) - Chemietek [chemietek.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchhub.com [researchhub.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. sanguinebio.com [sanguinebio.com]
- 15. bu.edu [bu.edu]
Troubleshooting & Optimization
OICR12694 TFA solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with OICR-12694 TFA. It addresses common questions and challenges related to the solubility and stability of this potent BCL6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is OICR-12694 TFA, and why is it supplied as a TFA salt?
OICR-12694 is a novel, potent, and selective inhibitor of the BCL6 BTB domain.[1] It is often supplied as a trifluoroacetate (TFA) salt, which is a common counterion for purified small molecules and peptides. The use of trifluoroacetic acid in the final purification steps, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), results in the formation of the TFA salt.
Q2: What are the general solubility characteristics of OICR-12694 TFA?
While specific solubility data for OICR-12694 TFA is not extensively published, based on its chemical structure and the nature of TFA salts, the following can be anticipated:
-
High Solubility in Organic Solvents: OICR-12694 TFA is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Limited Solubility in Aqueous Buffers: TFA salts of small molecules can sometimes exhibit lower solubility in aqueous buffers compared to other salt forms.[2] The protonated form of the molecule, favored at lower pH, may have different solubility from the neutral form. For other BCL6 inhibitors, aqueous solutions often contain a small percentage of an organic co-solvent like DMSO.[3][4]
Q3: How should I prepare a stock solution of OICR-12694 TFA?
For most in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. A typical starting concentration is 10 mM.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue when working with compounds that have limited aqueous solubility. Please refer to the Troubleshooting Guide below for detailed recommendations.
Q5: What is the stability of OICR-12694 TFA in solution and as a solid?
-
Solid Form: When stored as a dry powder at -20°C, OICR-12694 TFA is expected to be stable for an extended period.
-
DMSO Stock Solutions: Stock solutions in anhydrous DMSO are generally stable for several months when stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: The stability of OICR-12694 TFA in aqueous buffers is likely to be lower and should be assessed for your specific experimental conditions. It is recommended to prepare fresh aqueous dilutions for each experiment.
Q6: Can the TFA counterion interfere with my biological assays?
Yes, residual TFA has been reported to have potential biological effects, including cytotoxicity at certain concentrations.[2] For sensitive cellular assays or in vivo studies, it may be advisable to perform a salt exchange to replace the TFA counterion with a more biocompatible one, such as hydrochloride or acetate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent or presence of moisture. | - Use a sufficient volume of anhydrous DMSO. - Gentle warming (to 37°C) and vortexing or sonication may aid dissolution. |
| Precipitation upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | - Decrease the final concentration of OICR-12694 TFA. - Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is tolerated by your experimental system). - Evaluate the effect of pH on solubility. Adjusting the buffer pH might improve solubility. - Consider using a different buffer system or adding a surfactant like Tween-80 or Pluronic F-68 (at low concentrations, e.g., 0.01-0.1%). |
| Inconsistent experimental results. | - Degradation of the compound in aqueous solution. - Adsorption of the compound to plasticware. - Interference from the TFA counterion. | - Prepare fresh dilutions from the DMSO stock for each experiment. - Use low-adsorption plasticware. - Perform a solvent-only control to assess the effect of the vehicle. - If TFA interference is suspected, consider performing a salt exchange. |
| Loss of activity in stored aqueous solutions. | Chemical or physical instability of the compound in the aqueous environment. | - Aliquot DMSO stock solutions to minimize freeze-thaw cycles. - Prepare aqueous working solutions immediately before use. - Assess the stability of the compound in your specific experimental buffer over the time course of your experiment. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Formula | C29H28ClF3N8O4 (Free Base) | Vendor Information |
| Molecular Weight | 645.03 g/mol (Free Base) | Vendor Information |
| Recommended Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Common practice for similar inhibitors |
| Recommended Stock Solution Concentration | 10-50 mM | Inferred from similar compounds |
| Storage of Solid Compound | -20°C, desiccated | Standard for solid research compounds |
| Storage of DMSO Stock Solution | -80°C, in aliquots | Best practice to maintain stability |
| Aqueous Solubility | Limited, dependent on pH and co-solvent | General property of similar small molecules and TFA salts |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of OICR-12694 TFA powder.
-
Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM solution. Note: For the most accurate molarity, it is best to use the molecular weight of the TFA salt if provided by the supplier. If not, using the free base molecular weight (645.03 g/mol ) is a common practice.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in low-adsorption tubes and store at -80°C.
Protocol 2: General Procedure for Preparing Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous experimental buffer. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation.
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is consistent across all experimental conditions and is tolerated by your cells or assay system.
Visualizations
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Oral Bioavailability of OICR-12694 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trifluoroacetic acid (TFA) salt of OICR-12694. While OICR-12694 is a potent and selective BCL6 inhibitor with generally favorable oral bioavailability, this guide addresses common challenges that may be encountered during preclinical development, particularly with the TFA salt formulation, and offers strategies for optimization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is OICR-12694 and what is its mechanism of action?
OICR-12694 is a small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] It functions by binding to the BCL6 BTB domain, which disrupts the protein-protein interactions between BCL6 and its corepressors, SMRT and NCoR.[1] This interference reverses the transcriptional repression mediated by BCL6, making it a promising therapeutic candidate for diseases like diffuse large B-cell lymphoma (DLBCL) where BCL6 is deregulated.[1][2]
Q2: Published data suggests OICR-12694 has good oral bioavailability. Why might I be encountering issues?
While the parent compound OICR-12694 has demonstrated a favorable oral pharmacokinetic profile in preclinical models, several factors related to the TFA salt form or specific experimental conditions could lead to suboptimal results:
-
Poor Aqueous Solubility of the TFA Salt: The TFA salt, while potentially aiding in stability, may exhibit poor solubility in gastrointestinal fluids, which is a critical prerequisite for absorption.[3][4]
-
Low Intestinal Permeability: The compound may not be efficiently crossing the intestinal epithelial barrier to enter systemic circulation. This could be due to its physicochemical properties or interactions with efflux transporters.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be metabolized by enzymes like cytochrome P450s before reaching systemic circulation, thereby reducing the concentration of the active drug.[4]
-
Influence of TFA Counter-ions: Residual trifluoroacetic acid from the synthesis and purification process can sometimes interfere with biological assays or the compound's behavior in vivo.[3][5]
Q3: What are the initial in vitro assays recommended to diagnose the cause of poor oral bioavailability for my OICR-12694 TFA formulation?
To pinpoint the root cause of poor oral bioavailability, a systematic approach using in vitro assays is recommended:[6]
-
Solubility Assays: Determine the kinetic and thermodynamic solubility of the compound in simulated gastric and intestinal fluids (SGF and SIF, respectively).
-
Permeability Assays: Utilize cell-based models like the Caco-2 permeability assay or artificial membrane assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive permeability and identify potential interactions with efflux transporters.[7][8][9][10]
-
Metabolic Stability Assays: Incubate the OICR-12694 TFA with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.
Troubleshooting Common Issues
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Possible Causes:
-
Poor dissolution of the TFA salt in the gastrointestinal tract.
-
Inconsistent dosing technique (e.g., improper oral gavage).[3]
-
Variability in the fasted state of experimental animals.[3]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the pKa, logP, and crystalline form (polymorphism) of the OICR-12694 TFA salt. High melting points can suggest strong crystal lattice energy ("brick-dust" molecules), while high logP values may indicate solvation issues ("grease-ball" molecules).
-
Evaluate Formulation Strategies:
-
Particle Size Reduction: Employ techniques like micronization or nanonization to increase the surface area of the drug, which can enhance its dissolution rate.[11][12][13][14]
-
Amorphous Solid Dispersions (ASDs): Disperse the crystalline drug into a polymer matrix to create a higher-energy amorphous form with improved apparent solubility and dissolution.[12][15]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[11][12][13]
-
-
Standardize In Vivo Procedures: Ensure consistent oral gavage technique and a uniform fasting period for all animals before dosing.[3]
Issue 2: High Apparent Permeability in PAMPA but Low Permeability in Caco-2 Assays
Possible Cause:
-
The compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[8][9][10]
Troubleshooting Steps:
-
Conduct Bidirectional Caco-2 Assay: Measure the transport of OICR-12694 from the apical (A) to the basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[16]
-
Use P-gp Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., verapamil). A significant increase in the A to B permeability would confirm that OICR-12694 is a P-gp substrate.[16]
-
Consider Prodrug Strategies: If efflux is a major barrier, designing a prodrug that masks the recognition site for the transporter could be a viable approach. The prodrug would then be converted to the active OICR-12694 in systemic circulation.[17][18]
Issue 3: Inconsistent Results in In Vitro Assays
Possible Cause:
-
Interference from TFA counter-ions. Residual TFA can alter the pH of assay media or directly interact with cellular components.[3][5]
Troubleshooting Steps:
-
Quantify Residual TFA: Use techniques like ion chromatography to determine the amount of TFA in your compound batch.
-
Perform a Counter-ion Exchange: Exchange the TFA- counter-ion for a more physiologically compatible one, like chloride (Cl-). This can be achieved by repeatedly dissolving the compound in a dilute HCl solution and then lyophilizing it.[5]
-
pH Control: Ensure that the pH of your assay buffers is carefully controlled and not significantly altered by the addition of the TFA salt.
Data Presentation
Table 1: Interpreting In Vitro Permeability Data
| Assay | High Permeability | Low Permeability | Potential Interpretation of Discrepancies |
| PAMPA | Papp > 10 x 10⁻⁶ cm/s | Papp < 1 x 10⁻⁶ cm/s | High PAMPA & Low Caco-2 suggests active efflux. |
| Caco-2 (A to B) | Papp > 10 x 10⁻⁶ cm/s | Papp < 1 x 10⁻⁶ cm/s | Low A to B & High B to A (Efflux Ratio > 2) indicates active efflux. |
Table 2: Pharmacokinetic Parameters from an Oral Bioavailability Study
| Parameter | Description | IV Administration | Oral Administration | Calculation |
| Cmax | Maximum plasma concentration | N/A | To be determined | From concentration-time curve |
| Tmax | Time to reach Cmax | N/A | To be determined | From concentration-time curve |
| AUC | Area under the plasma concentration-time curve | AUC_IV | AUC_PO | Non-compartmental analysis |
| F (%) | Absolute Bioavailability | N/A | To be determined | (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 |
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of OICR-12694 TFA.
Caption: Experimental workflow for in vitro permeability assessment.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of OICR-12694 TFA.[7][9][19]
Materials:
-
PAMPA plate (e.g., 96-well MultiScreen-IP PAMPA filter plate)
-
Acceptor plate (96-well)
-
Lecithin in dodecane solution (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
OICR-12694 TFA stock solution in DMSO
-
UV/Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Add 5 µL of the lecithin in dodecane solution to each well of the donor plate. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solution: Dilute the OICR-12694 TFA stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be less than 1%.
-
Assay Assembly: Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, determine the concentration of OICR-12694 in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Equation: Papp = [-ln(1 - C_A(t) / C_equ)] * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equ is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of OICR-12694 TFA.[8][16][20][21]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Lucifer yellow (for monolayer integrity check)
-
OICR-12694 TFA stock solution in DMSO
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Alternatively, assess the permeability of a paracellular marker like Lucifer yellow; leakage should be less than 1%.
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 20-30 minutes at 37°C.
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A to B): Add the dosing solution of OICR-12694 TFA in HBSS (pH 6.5) to the apical side and fresh HBSS (pH 7.4) to the basolateral side.
-
Basolateral to Apical (B to A): Add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Sample Analysis: Quantify the concentration of OICR-12694 in the collected samples using a validated LC-MS/MS method.
-
Calculate Permeability (Papp) and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters and oral bioavailability of an OICR-12694 TFA formulation.[22][23]
Materials:
-
Male Sprague-Dawley rats or BALB/c mice
-
OICR-12694 TFA formulation for intravenous (IV) and oral (PO) administration
-
Dosing vehicles (e.g., saline with 5% DMSO for IV; 0.5% methylcellulose for PO)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals for at least one week before the study. Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
IV Group (n=3-5): Administer a single bolus dose of OICR-12694 (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-5): Administer a single dose of the OICR-12694 formulation (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of OICR-12694 in the plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance. Calculate the absolute oral bioavailability (F%) using the formula provided in Table 2.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. mdpi.com [mdpi.com]
- 23. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Investigating Potential Off-Target Effects of OICR-12694 TFA
Important Notice: There is currently no publicly available scientific literature or safety data specifically identifying a compound referred to as "OICR-12694 TFA." The information provided below is a generalized template designed to guide researchers on the types of questions to ask and the data to consider when evaluating the potential off-target effects of a novel kinase inhibitor. The experimental details and data are hypothetical and should be used for illustrative purposes only. The safety information pertains to Trifluoroacetic acid (TFA), a common counter-ion for purified peptides and small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of kinase inhibitors?
A1: Kinase inhibitors, while designed to be specific, can often interact with unintended kinases or other proteins, leading to off-target effects. These can range from mild, transient cellular stress to significant toxicity. Off-target effects are a primary cause of failure for many drug candidates in clinical trials.[1] It is crucial to perform comprehensive profiling to identify and understand these effects early in the development process.
Q2: How can I assess the potential off-target profile of my compound?
A2: A common and effective method is to perform a broad-panel kinase screen. This involves testing your compound against a large number of purified kinases (e.g., a panel of over 400 kinases) to determine its binding affinity or inhibitory activity. This data will reveal which kinases, other than the intended target, are affected by your compound.
Q3: What should I do if I observe unexpected cellular toxicity in my experiments?
A3: Unexpected toxicity could be a result of off-target effects. Consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Use a secondary assay (e.g., Western blot for downstream signaling) to confirm that the intended target is being inhibited at the concentrations you are using.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the toxicity correlates with the on-target inhibition or occurs at higher concentrations, suggesting an off-target effect.
-
Literature Review: Research the known functions of any identified off-targets from your kinase screen to see if they are linked to cellular viability or the observed toxic phenotype.
-
Chemical Structure Analogs: If available, test analogs of your compound. If the toxicity is not present with a structurally related but inactive compound, it is more likely to be a specific off-target effect of your active molecule.
Q4: What are the safety precautions for handling a compound with a TFA salt?
A4: Trifluoroacetic acid (TFA) is a corrosive chemical.[2][3][4] When handling any compound in a TFA salt form, it is important to follow standard laboratory safety procedures, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][3][4] Ensure you work in a well-ventilated area and consult the material safety data sheet (MSDS) for detailed handling and disposal instructions.[2][3][4]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays
-
Possible Cause 1: Compound Stability.
-
Troubleshooting Step: Ensure the compound is properly stored and handled. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
-
Possible Cause 2: Off-Target Effects on Cell Proliferation.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary functional assay to determine if the observed effect is due to a general decrease in cell health.
-
-
Possible Cause 3: Variable expression of the target or off-targets.
-
Troubleshooting Step: Use a cell line with confirmed and stable expression of your primary target. If you suspect an off-target is influencing the results, you can use techniques like CRISPR-Cas9 to knock out the suspected off-target and repeat the experiment.[1]
-
Issue: Discrepancy between biochemical and cellular potency
-
Possible Cause 1: Cell permeability.
-
Troubleshooting Step: The compound may have poor cell permeability. Consider using a cell permeability assay to assess its ability to cross the cell membrane.
-
-
Possible Cause 2: Cellular efflux pumps.
-
Troubleshooting Step: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (MDR1). Co-incubation with an efflux pump inhibitor can help determine if this is the case.
-
-
Possible Cause 3: Off-target engagement in the cellular context.
-
Troubleshooting Step: An off-target with opposing biological activity may be engaged at higher concentrations in the cellular environment, leading to a different phenotype than what is observed in a purified biochemical assay. A broad cellular-based screen (e.g., phospho-proteomics) may help identify these opposing signaling events.
-
Data Presentation: Hypothetical Kinase Selectivity Profile
Below is a hypothetical example of a kinase selectivity profile for a fictional inhibitor, "KIN-XXXX," designed to target Kinase A.
| Kinase | IC50 (nM) | Fold Selectivity vs. Target (Kinase A) |
| Kinase A (Target) | 10 | 1 |
| Kinase B | 50 | 5 |
| Kinase C | 250 | 25 |
| Kinase D | >10,000 | >1000 |
| Kinase E | >10,000 | >1000 |
Experimental Protocols
Protocol: Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagents: Purified kinase, kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway: Hypothetical On-Target and Off-Target Effects
Caption: On- and off-target inhibition by KIN-XXXX.
Experimental Workflow: Off-Target Identification
Caption: Workflow for identifying potential off-target effects.
References
Technical Support Center: OICR12694 TFA Metabolic Stability Optimization
Welcome to the technical support center for OICR12694 TFA and related compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of metabolic stability optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the assessment of metabolic stability for this compound and similar small molecules.
Q1: We are observing very rapid degradation of our compound in the liver microsomal stability assay, with over 90% loss by the first time point. What could be the cause?
A1: Rapid degradation in a microsomal assay can stem from several factors:
-
High Metabolic Liability: The compound may possess a "metabolic soft spot," a site particularly susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes. For OICR12694, early analogs showed that certain substitutions were prone to rapid metabolism.[1]
-
High Microsomal Concentration: An excessive concentration of microsomal protein can lead to an accelerated rate of metabolism. It is advisable to titrate the microsomal protein concentration to find a balance between detectable metabolism and a manageable assay window.[2]
-
Compound Instability: The compound might be chemically unstable in the assay buffer at 37°C. To test this, run a control incubation in the buffer without the NADPH regenerating system or with heat-inactivated microsomes.[2][3] Any degradation observed here would be independent of enzymatic activity.
Q2: Our metabolic stability results for the same compound are inconsistent between experimental runs. What are the likely sources of this variability?
A2: Inconsistent results can often be traced to procedural variations:
-
Reagent Preparation: Ensure that the NADPH regenerating system is freshly prepared for each experiment, as its activity can diminish over time.[2]
-
Microsome Handling: The thawing and dilution of liver microsomes should be done consistently according to the supplier's instructions.[4]
-
Non-Specific Binding: Compounds, especially lipophilic ones, may bind to plasticware like plates and pipette tips, leading to an overestimation of clearance.[3] Consider using low-binding labware or including a small percentage of a non-ionic surfactant in the buffer.[3]
-
Time Point Accuracy: Ensure precise timing when adding the stop solution to terminate the reaction at each designated time point.[2]
Q3: The intrinsic clearance (CLint) from our human liver microsome assay is low, but in vivo data suggests much higher clearance. Why might there be a discrepancy?
A3: A low CLint in microsomes that doesn't correlate with in vivo data can occur for several reasons:
-
Missing Metabolic Pathways: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[5] If the compound is cleared by other pathways, such as Phase II conjugation (e.g., UGTs) or by cytosolic enzymes (e.g., aldehyde oxidase), these will not be adequately captured in a standard microsomal assay.[6] A hepatocyte stability assay would provide a more comprehensive picture of overall cellular metabolism.[5][7]
-
Extrahepatic Metabolism: Metabolism may occur in other tissues besides the liver, such as the intestine or kidneys, which would not be accounted for in a liver microsome assay.[6]
-
Other Clearance Mechanisms: The compound might be cleared through non-metabolic routes, such as direct renal excretion.[6]
Q4: What are some initial strategies to improve the metabolic stability of a lead compound like OICR12694?
A4: Improving metabolic stability is a key step in drug development. Common strategies include:
-
Structural Modification: The most common approach is to modify the chemical structure to block or alter metabolically labile sites.[8] This can involve:
-
Blocking Metabolic Hot Spots: Introducing groups like fluorine or chlorine near a site of metabolism can sterically hinder enzyme access or alter the electronic properties of the site.
-
Bioisosteric Replacement: Replacing a metabolically unstable group with a more stable one while retaining biological activity.[8]
-
-
Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[8][9]
-
Reducing Lipophilicity: Decreasing a drug's lipophilicity can reduce its interaction with CYP enzymes, thereby lowering its metabolism.[9]
Data Presentation
The optimization of OICR12694 involved systematic structural modifications to enhance metabolic stability while maintaining potency. The data below is representative of such an optimization process.
Table 1: Metabolic Stability of OICR12694 Analogs in Human Liver Microsomes (HLM)
| Compound ID | R5 Group | R6 Group | BCL6 Inhibition KD (μM) | HLM Intrinsic Clearance (CLint, µL/min/mg) |
| 38 | H | H | 0.015 | >200 |
| 45 | F | H | 0.012 | 150 |
| 51 | H | CH3 | 0.018 | 55 |
| 52 | F | CH3 | 0.014 | 30 |
| 58 (OICR12694) | F | CH3 | 0.008 | 25 |
Data adapted from the discovery of OICR12694, showcasing how modifications at the R5 and R6 positions led to improved metabolic stability (lower CLint) while maintaining or improving potency.[1]
Experimental Protocols
Below are detailed methodologies for common in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by Phase I enzymes, primarily CYPs.[5]
-
Reagent Preparation:
-
Prepare a 0.5 M Potassium Phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a fresh NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, and 3.3 mM MgCl2 in buffer).[4]
-
Thaw pooled liver microsomes (human, rat, etc.) on ice. Dilute to a working concentration of 1 mg/mL in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[6]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[2]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2]
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of an ice-cold stop solution (e.g., acetonitrile) containing an internal standard.[4][5]
-
The 0-minute time point is crucial and is prepared by adding the stop solution before adding the NADPH regenerating system.[2]
-
-
Sample Processing and Analysis:
-
Data Analysis:
Protocol 2: Hepatocyte Stability Assay
This assay provides a broader assessment of metabolic stability, including both Phase I and Phase II pathways, as it uses intact liver cells.[7][11]
-
Reagent Preparation:
-
Prepare serum-free incubation medium (e.g., Williams Medium E with supplements) and warm to 37°C.[11]
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of the test compound by diluting the stock into the warm incubation medium to achieve a 2x final concentration (e.g., 2 µM). The final DMSO concentration should not exceed 0.1%.[11]
-
-
Cell Preparation and Incubation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Dilute the hepatocyte suspension to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[10]
-
In a 12- or 24-well plate, add 0.5 mL of the cell suspension to each well.
-
Add 0.5 mL of the 2x test compound working solution to the wells to start the incubation (final concentration 1 µM).[11]
-
Place the plate on an orbital shaker in an incubator at 37°C and 5% CO2.[11]
-
-
Time Points and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots (e.g., 50 µL) from the incubation wells and transfer them to a stop solution (e.g., acetonitrile with internal standard).[11]
-
-
Sample Processing and Analysis:
-
Process and analyze the samples via LC-MS/MS as described in the microsomal stability protocol.
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously. The intrinsic clearance is typically expressed in µL/min/10^6 cells.[7]
-
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to this compound.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. protocols.io [protocols.io]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
OICR12694 Transcription Factor Assay (TFA) In Vitro Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is OICR12694 and how does it work?
A1: OICR12694 is a small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor protein.[1][2] Deregulation of BCL6 is implicated in several cancers, including diffuse large B-cell lymphoma (DLBCL).[1][2] OICR12694 functions by binding to the BTB domain of BCL6, which disrupts the protein-protein interactions necessary for BCL6 to recruit co-repressors and silence target gene expression.[1][7]
Q2: What is a Transcription Factor Assay (TFA) and why is it used for OICR12694?
A2: A Transcription Factor Assay (TFA) is a general term for an in vitro method used to measure the activity of a transcription factor, such as BCL6.[8] These assays are crucial for determining the potency and mechanism of action of inhibitors like OICR12694.[8] Common formats include reporter gene assays, electrophoretic mobility shift assays (EMSA), and chromatin immunoprecipitation (ChIP).[8][9][10]
Q3: What are the most common sources of variability in cell-based assays?
A3: Variability in cell-based assays can arise from multiple factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can alter cellular responses.[5] Phenotypic drift can occur over several passages.[5]
-
Reagent Quality and Handling: Degradation of reagents, improper storage, and pipetting errors are significant sources of variability.[4][6]
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and washing steps can impact results.
-
Cell Line Integrity: Cell line misidentification or contamination (e.g., with mycoplasma) can lead to unreliable data.[5]
-
Operator-Dependent Differences: Variations in technique between different researchers can introduce variability.[11]
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability
Q: My IC50 value for OICR12694 varies significantly between experiments (inter-assay) and even between replicates on the same plate (intra-assay). What should I investigate?
A: High variability is a common issue that can be addressed by systematically evaluating several factors:
-
Cell Health and Consistency:
-
Are you using cells at a consistent confluency and passage number? Cells that are too sparse or too dense may respond differently.[5] Limit the number of passages to prevent phenotypic drift.[5]
-
Have your cells been recently tested for mycoplasma contamination? Mycoplasma can alter cellular physiology and experimental outcomes.[5]
-
Are you ensuring even cell seeding in your assay plates? Use a calibrated multichannel pipette or an automated cell dispenser for better consistency.
-
-
Reagent Preparation and Handling:
-
Are your stock solutions of OICR12694 and other critical reagents freshly prepared and properly stored? Repeated freeze-thaw cycles can degrade compounds.
-
Is the final concentration of the vehicle (e.g., DMSO) consistent across all wells? High concentrations of DMSO can be toxic to cells.
-
Are all reagents completely thawed and mixed before use?
-
-
Liquid Handling and Pipetting:
-
Are your pipettes calibrated regularly? Inaccurate liquid handling is a major source of error.[4]
-
Are you using the appropriate pipetting techniques to avoid bubbles and ensure accurate volume dispensing?
-
-
Data Analysis:
-
Are you using a consistent method for data normalization and curve fitting?
-
Issue 2: Low Signal-to-Background Ratio
Q: The signal from my positive control is weak, and the background is high. How can I improve the assay window?
A: A low signal-to-background ratio can make it difficult to discern the effects of your compound. Consider the following:
-
Optimize Reagent Concentrations:
-
Have you titrated the concentration of your reporter construct and transfection reagent (if applicable)?
-
Is the concentration of the stimulating ligand or pathway activator optimal?
-
-
Incubation Times:
-
Have you optimized the incubation time for compound treatment and signal development? Longer or shorter times may be necessary.
-
-
Cell Line and Reporter System:
-
Is the chosen cell line appropriate for studying BCL6 activity? Ensure the cell line expresses sufficient levels of BCL6 and its co-repressors.
-
Is the reporter construct sensitive enough to detect changes in BCL6 activity?
-
-
Wash Steps:
-
Are your wash steps sufficient to remove unbound reagents that may contribute to high background?
-
Issue 3: Inconsistent Results with Known BCL6 Inhibitors
Q: My positive control, a known BCL6 inhibitor, is not showing the expected activity. What could be the problem?
A: If a known positive control is failing, it often points to a fundamental issue with the assay system:
-
Reagent Integrity:
-
Has the positive control compound degraded? Prepare fresh dilutions from a new stock.
-
Are the enzyme and substrate (if using a biochemical assay) active? Check the expiration dates and storage conditions.
-
-
Cellular Response:
-
Have the cells developed resistance or undergone changes that affect the BCL6 pathway? It may be necessary to use a fresh vial of cells from a trusted source like ATCC.[5]
-
-
Assay Setup:
-
Review the entire experimental protocol for any deviations. Even small changes can have a significant impact.
-
Data Presentation
Table 1: Example of Inter-Assay Variability in OICR12694 IC50 Determination
| Experiment ID | Date | Cell Passage | Operator | IC50 (nM) | Fold Difference from Mean |
| EXP-001 | 2025-10-15 | P+5 | A | 55.2 | 1.15 |
| EXP-002 | 2025-10-16 | P+5 | A | 48.9 | 1.02 |
| EXP-003 | 2025-10-22 | P+10 | B | 89.7 | 1.87 |
| EXP-004 | 2025-10-23 | P+6 | A | 45.3 | 0.94 |
| Mean | 59.78 | ||||
| Std Dev | 20.65 | ||||
| %CV | 34.5% |
This table illustrates how factors like cell passage and operator can contribute to variability in IC50 values.
Table 2: Troubleshooting Impact on Signal-to-Background Ratio
| Assay Condition | Signal (Luminescence Units) | Background (Luminescence Units) | Signal-to-Background Ratio |
| Initial Assay | 15,000 | 3,000 | 5 |
| Optimized Reagent Concentrations | 25,000 | 2,500 | 10 |
| Increased Wash Steps | 24,500 | 1,500 | 16.3 |
| Combined Optimizations | 40,000 | 1,200 | 33.3 |
This table demonstrates how systematic optimization can improve the assay window.
Experimental Protocols
Protocol 1: BCL6 Reporter Gene Assay
This protocol provides a general framework for a luciferase-based reporter assay to measure the inhibition of BCL6 transcriptional repression by OICR12694.
Materials:
-
HEK293T or a relevant lymphoma cell line (e.g., Karpas-422)[1]
-
BCL6-responsive firefly luciferase reporter plasmid
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
OICR12694
-
Dual-luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the BCL6 firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of OICR12694 in assay medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known BCL6 inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-reading luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the OICR12694 concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: OICR12694 inhibits BCL6-mediated transcription repression.
Caption: General workflow for a BCL6 reporter gene assay.
Caption: Decision tree for troubleshooting high assay variability.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. mt.com [mt.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. cellgs.com [cellgs.com]
- 7. researchgate.net [researchgate.net]
- 8. signosisinc.com [signosisinc.com]
- 9. Identification of Transcription Factor–DNA Interactions Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Variability associated with as in vivo-in vitro correlations when using different bioaccessibility methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OICR-12694 TFA Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting animal studies with the BCL6 inhibitor, OICR-12694, particularly focusing on proactive strategies to identify and manage potential toxicities associated with the trifluoroacetate (TFA) salt form. While OICR-12694 has been reported to have a favorable in vitro safety profile, careful in vivo evaluation is critical.[1]
Frequently Asked Questions (FAQs)
Q1: What is OICR-12694 and what is its mechanism of action?
A1: OICR-12694 is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1] BCL6 is a transcriptional repressor crucial for germinal center formation, and its deregulation is implicated in several cancers, including diffuse large B-cell lymphoma (DLBCL).[1] OICR-12694 is orally bioavailable and has shown potent growth suppression of BCL6-dependent cell lines.[1]
Q2: What is known about the in vivo toxicity of OICR-12694?
A2: As of the latest available information, detailed in vivo toxicity studies for OICR-12694 have not been extensively published. Preclinical reports indicate a clean in vitro safety profile, with no impairment of various cytochrome P450 (CYP) isoforms and minimal inhibition of the hERG ion channel.[1] However, a comprehensive in vivo toxicity profile in animal models is essential to fully characterize its safety.
Q3: What is TFA and could the trifluoroacetate salt contribute to toxicity?
A3: Trifluoroacetic acid (TFA) is a strong acid often used in the purification of synthetic peptides and small molecules, resulting in the formation of a TFA salt. In general, TFA and its salts are considered to have low acute toxicity in mammals and are unlikely to bioaccumulate.[2][3] However, some in vitro studies have shown that TFA salts can inhibit cell proliferation at high concentrations.[4] While the risk is generally low, it is a factor to consider, especially in long-term or high-dose studies. The sodium salt of TFA has been reported to be less toxic than the free acid.[5]
Q4: Should I consider converting the TFA salt to a different salt form?
A4: If you observe unexpected anti-proliferative effects or other toxicities that cannot be attributed to the parent compound's mechanism of action, converting the TFA salt to a more biologically inert salt, such as a hydrochloride (HCl) salt, is a reasonable troubleshooting step.[4] This can help determine if the TFA moiety is contributing to the observed phenotype.
Q5: What are the first steps if I observe adverse effects in my animal study?
A5: If you observe adverse effects such as significant weight loss, lethargy, or organ-specific toxicity, the first step is to perform a dose-reduction study. This will help determine if the toxicity is dose-dependent. Concurrently, a thorough pathological and clinical chemistry analysis should be conducted to identify the affected organ systems.
Troubleshooting Guide: Common Issues in Preclinical Toxicity Studies
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - On-target toxicity (e.g., affecting normal physiological processes) - Off-target toxicity - Vehicle toxicity - General stress or illness | - Reduce the dose of OICR-12694. - Conduct a vehicle-only control group study. - Monitor food and water intake. - Perform complete blood counts (CBC) and serum biochemistry. |
| Hepatotoxicity (Elevated ALT/AST) | - Drug-induced liver injury (DILI) - Biliary obstruction | - Perform histopathological analysis of liver tissue. - Evaluate markers of cholestasis (e.g., alkaline phosphatase, bilirubin). - Consider dose reduction or less frequent dosing. |
| Nephrotoxicity (Elevated BUN/Creatinine) | - Drug-induced kidney injury | - Conduct urinalysis. - Perform histopathological analysis of kidney tissue. - Ensure adequate hydration of the animals. |
| Poor Compound Solubility/Precipitation at Injection Site | - Formulation issues | - Optimize the vehicle formulation (e.g., adjust pH, use co-solvents). - Prepare fresh formulations for each administration. |
| Unexpected Anti-proliferative Effects in vivo | - Potential contribution from the TFA salt | - Test a non-TFA salt form of OICR-12694 (e.g., HCl salt) if available. - Conduct in vitro proliferation assays with TFA alone to determine its IC50 in relevant cell lines. |
Experimental Protocols
Protocol 1: General Sub-acute Toxicity Assessment in Mice
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Allow for at least one week of acclimatization.
-
Group Allocation: Randomly assign animals to groups (n=5-8 per sex per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Group 2: OICR-12694 at a low therapeutic dose.
-
Group 3: OICR-12694 at a mid-range therapeutic dose.
-
Group 4: OICR-12694 at a high dose (approaching the maximum tolerated dose, if known).
-
-
Dosing: Administer OICR-12694 or vehicle daily via the intended clinical route (e.g., oral gavage) for 14-28 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Monitor food and water intake.
-
-
Study Endpoints: The primary endpoint for toxicity is a body weight loss of >20% or a severe clinical score, at which point the animal should be euthanized.
-
Terminal Procedures: At the end of the study, euthanize animals.
-
Collect blood for complete blood count (CBC) and serum biochemistry analysis (including liver and kidney function panels).
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.
-
Protocol 2: Investigating the Role of the TFA Salt
-
Objective: To determine if the trifluoroacetate moiety contributes to observed toxicity.
-
Materials:
-
OICR-12694 TFA salt.
-
OICR-12694 in a different salt form (e.g., HCl), if available.
-
Sodium trifluoroacetate (NaTFA).
-
-
In Vitro Proliferation Assay:
-
Plate relevant cancer cell lines and a non-cancerous control cell line.
-
Treat cells with equimolar concentrations of OICR-12694 TFA and the alternative salt form.
-
Include a treatment group with NaTFA at concentrations equivalent to those present in the OICR-12694 TFA arms.
-
Assess cell viability after 72 hours using a standard assay (e.g., CellTiter-Glo®).
-
-
In Vivo Comparison (if in vitro results warrant):
-
Conduct a short-term (e.g., 7-day) in vivo study comparing the maximum tolerated dose (MTD) of OICR-12694 TFA with the alternative salt form.
-
Monitor for differences in body weight loss and clinical signs.
-
Visualizations
Caption: Mechanism of action of OICR-12694.
Caption: Troubleshooting workflow for in vivo toxicity.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review [mdpi.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.hawaii.gov [health.hawaii.gov]
Technical Support Center: Synthesis of OICR12694 TFA
Welcome to the technical support center for the synthesis of OICR12694 TFA. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent BCL6 inhibitor. The following information is structured in a question-and-answer format to address potential challenges that may be encountered during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is OICR12694, and why is its synthesis important?
OICR12694 is a novel, potent, and selective inhibitor of the BCL6 BTB domain.[1][2] Its synthesis is of significant interest to the drug development community as it represents a promising therapeutic candidate for diseases such as diffuse large B-cell lymphoma (DLBCL).[1][2]
Q2: Where can I find the detailed synthetic protocol for OICR12694?
A representative synthesis of OICR12694 is described in the Supporting Information of the primary publication in ACS Medicinal Chemistry Letters.[1] Researchers should refer to this document for specific reagents, reaction conditions, and characterization data.
Q3: What does the "TFA" in this compound signify?
TFA stands for trifluoroacetic acid. In the context of OICR12694, it indicates that the compound is likely isolated as a trifluoroacetate salt. This is a common practice in medicinal chemistry, often resulting from the use of TFA in the final purification steps, such as reverse-phase HPLC. While TFA salts can aid in the handling and solubility of a compound, the trifluoroacetate counter-ion can sometimes interfere with biological assays.
Troubleshooting Guides
This section provides troubleshooting for specific challenges that may arise during the multi-step synthesis of OICR12694. The synthesis likely involves several key transformations, including N-alkylation, amide bond formation, and potentially a Suzuki coupling reaction to construct the core scaffold.
N-Alkylation Step
Problem: Low yield or incomplete reaction during N-alkylation.
-
Possible Cause: Incomplete deprotonation of the nitrogen nucleophile, low reactivity of the alkylating agent, or inappropriate solvent choice.
-
Troubleshooting:
-
Base Selection: Ensure a sufficiently strong and non-nucleophilic base is used to fully deprotonate the nitrogen atom. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base may depend on the pKa of the N-H bond.
-
Alkylating Agent: Verify the purity and reactivity of the alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Solvent: Use a polar apathetic solvent such as DMF, DMSO, or acetonitrile to ensure the solubility of all reactants.
-
Temperature: Gently heating the reaction mixture may improve the reaction rate, but should be monitored to avoid side reactions.
-
Amide Bond Formation
Problem: Difficulty in forming the amide bond or low yields.
-
Possible Cause: Inefficient activation of the carboxylic acid, steric hindrance, or low nucleophilicity of the amine.
-
Troubleshooting:
-
Coupling Reagents: A variety of coupling reagents can be employed, such as HATU, HOBt with EDC, or converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride. The choice of coupling reagent can be critical for sterically hindered substrates.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid species. The addition of a non-nucleophilic base like DIPEA or triethylamine is often necessary to neutralize the acid formed during the reaction.
-
Temperature: Most amide coupling reactions are carried out at room temperature, but in some cases, cooling to 0 °C during the addition of reagents can minimize side reactions.
-
Purification of the Final Compound
Problem: Difficulty in purifying the final OICR12694 product.
-
Possible Cause: OICR12694 is a relatively polar heterocyclic compound, which can present challenges in chromatographic purification.
-
Troubleshooting:
-
Column Chromatography:
-
Normal Phase: If using silica gel, streaking or poor separation may occur due to the basic nature of the heterocyclic core. Adding a small amount of a basic modifier like triethylamine or a solution of ammonia in methanol to the eluent can improve peak shape.
-
Reverse Phase: Reverse-phase chromatography (e.g., C18) is often effective for purifying polar compounds. A gradient elution with a mobile phase containing a modifier like TFA or formic acid is typically used.
-
-
Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
-
Handling of this compound Salt
Problem: The TFA counter-ion may interfere with downstream biological experiments.
-
Possible Cause: The acidic nature of residual TFA can affect cell viability or enzyme activity in in-vitro assays.
-
Troubleshooting:
-
Salt Exchange: If necessary, the TFA salt can be exchanged for a more biologically compatible salt, such as hydrochloride or acetate. This can be achieved by techniques like ion-exchange chromatography or by dissolving the TFA salt in a solution of the desired acid followed by lyophilization.
-
Neutralization: For in-vitro experiments, careful neutralization of the compound solution with a suitable base may be sufficient.
-
Experimental Workflow and Signaling Pathway
Below are diagrams illustrating a general experimental workflow for a multi-step synthesis and a conceptual signaling pathway where a BCL6 inhibitor like OICR12694 would act.
Quantitative Data Summary
While the primary publication should be consulted for detailed quantitative data, the following table summarizes key parameters for OICR12694.[1]
| Parameter | Value |
| BCL6 BTB Domain Binding (SPR) | KD = 5 nM |
| Cellular Potency (Karpas-422) | IC50 = low nM range |
| Oral Bioavailability (Mouse) | Good |
| Oral Bioavailability (Dog) | Good |
Disclaimer: This technical support guide is intended for informational purposes only and should be used in conjunction with the detailed experimental procedures found in the cited literature. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, adhering to all necessary safety precautions.
References
Technical Support Center: Overcoming Resistance to BCL6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCL6 inhibitors, with a focus on OICR-12694.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OICR-12694?
A1: OICR-12694, also known as JNJ-65234637, is an orally active small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2][3] BCL6 is a transcriptional repressor that plays a crucial role in the formation of germinal centers and is frequently implicated in the pathogenesis of B-cell lymphomas.[4] OICR-12694 functions by binding to the BTB domain of the BCL6 protein.[5] This binding event prevents BCL6 from interacting with its co-repressors, such as SMRT and NCOR, which are necessary for its function. By disrupting these protein-protein interactions, OICR-12694 inhibits the transcriptional repressor activity of BCL6, leading to the de-repression of BCL6 target genes involved in cell cycle control, apoptosis, and DNA damage response.[5]
Q2: What are the common mechanisms of resistance to BCL6 inhibitors like OICR-12694?
A2: Resistance to BCL6 inhibitors can arise through several mechanisms. A primary mechanism is "oncogene addiction switching," where the cancer cells, upon BCL6 inhibition, become dependent on other survival pathways.[6] Specifically, inhibition of BCL6 can lead to the upregulation of anti-apoptotic proteins like BCL2, rendering the cells resistant to the BCL6 inhibitor but newly sensitive to BCL2 inhibitors.[6] Other resistance mechanisms may involve the activation of compensatory signaling pathways, such as the PI3K-Akt-mTOR or MAPK pathways, which can promote cell survival independently of BCL6.[6] Additionally, mutations in genes downstream of BCL6 signaling, such as BCL10, can also contribute to resistance.[7]
Q3: What are the general strategies to overcome resistance to BCL6 inhibitors?
A3: The most promising strategy to overcome resistance to BCL6 inhibitors is the use of combination therapies.[8] Given the common resistance mechanism of upregulating BCL2, combining BCL6 inhibitors with BCL2 inhibitors (e.g., BH3 mimetics like venetoclax) has shown synergistic effects in preclinical models.[6] Other potential combination strategies include targeting compensatory signaling pathways with inhibitors of PI3K, Akt, or MAPK. For instance, the combination of a BCL6 inhibitor with a BTK inhibitor has been explored.[6][9] Furthermore, for some types of lymphomas, combining BCL6 inhibitors with standard chemotherapy regimens may enhance efficacy.[8]
Q4: Are there alternative approaches to targeting BCL6 besides small molecule inhibitors?
A4: Yes, another emerging strategy for targeting BCL6 is through targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). BCL6-targeting PROTACs are bifunctional molecules that induce the degradation of the BCL6 protein by the cell's own ubiquitin-proteasome system. This approach offers a different therapeutic modality that may overcome some resistance mechanisms associated with small molecule inhibitors that only block the protein's function.
BCL6 Signaling Pathway
Caption: BCL6 signaling pathway and mechanisms of resistance to inhibitors.
Troubleshooting Guide
Problem: Decreased sensitivity or acquired resistance to OICR-12694 in our cell line.
This is a common issue observed with targeted therapies. Here’s a step-by-step guide to investigate and potentially overcome this resistance.
Step 1: Confirm Resistance and Quantify the Effect
The first step is to confirm the loss of sensitivity and quantify the degree of resistance.
-
Experimental Protocol: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed your parental (sensitive) and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density.[10]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of OICR-12694. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that is consistent with the doubling time of your cell line (e.g., 48-72 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[11][12]
-
Absorbance Reading: For MTS, read the absorbance at 490 nm. For MTT, first, solubilize the formazan crystals with a solubilization solution and then read the absorbance at 570 nm.[12][13][14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both the parental and resistant cell lines. A significant increase (typically >3-fold) in the IC50 value confirms resistance.[15]
-
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying mechanism.
-
Hypothesis 1: Upregulation of BCL2 ("Oncogene Addiction Switching")
-
Experimental Protocol: Western Blot for BCL6 and BCL2
-
Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cells treated with OICR-12694 and a vehicle control.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL6, BCL2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[16]
-
Analysis: Compare the protein expression levels of BCL2 between the parental and resistant cell lines. A significant increase in BCL2 expression in the resistant line supports this hypothesis.
-
-
-
Hypothesis 2: Activation of Compensatory Signaling Pathways
-
Experimental Protocol: Western Blot for Key Signaling Proteins
-
Follow the Western Blot protocol as described above, but use primary antibodies against key proteins in the PI3K/Akt and MAPK pathways (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). An increase in the phosphorylated forms of these proteins in the resistant cells would suggest the activation of these survival pathways.
-
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to re-sensitize your cells to treatment.
-
Strategy 1: Combination Therapy with a BCL2 Inhibitor
-
Experimental Protocol: Combination Index (CI) Analysis using Cell Viability Assays
-
Perform a cell viability assay as described in Step 1, but treat the resistant cells with OICR-12694, a BCL2 inhibitor (e.g., Venetoclax), and a combination of both drugs at various concentrations.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for OICR-12694 in sensitive and resistant diffuse large B-cell lymphoma (DLBCL) cell lines, and the effect of combination therapy.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| Parental DLBCL | OICR-12694 | 50 | N/A |
| Resistant DLBCL | OICR-12694 | >1000 | N/A |
| Resistant DLBCL | Venetoclax | 500 | N/A |
| Resistant DLBCL | OICR-12694 + Venetoclax | 75 (for OICR-12694) | < 1.0 |
Note: The values in this table are illustrative and may not represent actual experimental data. Researchers should determine these values for their specific cell lines and experimental conditions.
Experimental Workflow and Troubleshooting Logic
Experimental Workflow for Investigating BCL6 Inhibitor Resistance
Caption: A stepwise workflow for investigating and overcoming resistance.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting resistance to BCL6 inhibitors.
Detailed Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) to Assess BCL6 Protein Interactions
This protocol can be used to determine if resistance to OICR-12694 is associated with altered protein-protein interactions of BCL6.
-
Cell Lysis:
-
Harvest parental and resistant cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[18]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[19]
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for BCL6 to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.[20]
-
-
Washing:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western Blot using antibodies against potential interacting partners (e.g., SMRT, NCoR, or other suspected proteins). A change in the interaction profile between sensitive and resistant cells may indicate a mechanism of resistance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCL6 - Wikipedia [en.wikipedia.org]
- 5. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. addgene.org [addgene.org]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: OICR12694 TFA In Vivo Treatment Schedule Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with OICR12694 trifluoroacetate (TFA) in vivo. The information is designed to address potential challenges and provide a framework for optimizing treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and administration route for OICR12694 TFA in a mouse xenograft model of Diffuse Large B-cell Lymphoma (DLBCL)?
Q2: How can I monitor the in vivo efficacy of this compound?
A2: Efficacy can be monitored through several key parameters:
-
Tumor Volume: Regular measurement of tumor volume using calipers is the primary method.
-
Body Weight: Monitor for signs of toxicity. Significant weight loss may indicate the need for dose adjustment.
-
Biomarker Analysis: As OICR12694 is a BCL6 inhibitor, you can assess target engagement by measuring the expression of BCL6 target genes in tumor tissue via techniques like qPCR or Western blotting.
-
Histopathology: At the end of the study, tumors can be excised for histological analysis to assess for necrosis and changes in cell proliferation markers (e.g., Ki-67).
Q3: What are the potential signs of toxicity associated with this compound treatment?
A3: While OICR12694 has shown a clean in vitro safety profile, in vivo studies require careful monitoring for signs of toxicity.[1] Potential signs of toxicity related to either the compound or the TFA salt may include:
-
Significant body weight loss (>15-20%)
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Gastrointestinal issues (e.g., diarrhea)
-
Changes in liver enzymes, as the liver can be a target for TFA toxicity at high doses.[4][5]
Q4: My animals are experiencing significant weight loss. What are my options?
A4: Significant weight loss is a key indicator of toxicity. Consider the following troubleshooting steps:
-
Dose Reduction: Reduce the dose of this compound.
-
Dosing Holiday: Implement a "drug holiday" of 1-2 days to allow the animals to recover.
-
Alternative Dosing Schedule: Switch from a once-daily (q.d.) to an intermittent dosing schedule, such as every other day (q.o.d) or a 5-days-on/2-days-off schedule.
-
Supportive Care: Provide supportive care, such as hydration and nutritional supplements, as per your institution's animal care guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Regression | Sub-optimal dose | Perform a dose-escalation study to find the maximum tolerated dose (MTD). |
| Poor drug absorption | Confirm the oral bioavailability in your specific animal strain. Consider alternative formulation strategies if absorption is low. | |
| Tumor resistance | Investigate potential resistance mechanisms. BCL6 is known to be involved in drug-resistance pathways.[6] | |
| High Variability in Tumor Growth | Inconsistent dosing | Ensure accurate and consistent oral gavage technique. |
| Animal health | Monitor for any underlying health issues in the animals that could affect tumor growth. | |
| Sudden Animal Mortality | Acute toxicity | Immediately halt dosing and perform a necropsy to investigate the cause of death. Re-evaluate the starting dose and consider a more gradual dose escalation. |
| Formulation issue | Ensure the formulation is homogenous and the correct concentration. |
Experimental Protocols
General In Vivo Efficacy Study Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing subcutaneous xenografts of a BCL6-dependent DLBCL cell line (e.g., Karpas-422).[1]
-
Tumor Implantation: Inject 5-10 x 10^6 cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment and control groups.
-
Drug Formulation: Dissolve this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Administer the drug or vehicle orally via gavage at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacokinetics, biomarker analysis, histopathology).
Dose Escalation Study for Maximum Tolerated Dose (MTD) Determination
| Cohort | Dose (mg/kg, p.o., q.d.) | Number of Animals | Observation Period | Endpoint |
| 1 | 10 | 3-5 | 14-21 days | Body weight loss, clinical signs of toxicity |
| 2 | 20 | 3-5 | 14-21 days | Body weight loss, clinical signs of toxicity |
| 3 | 40 | 3-5 | 14-21 days | Body weight loss, clinical signs of toxicity |
| 4 | 60 | 3-5 | 14-21 days | Body weight loss, clinical signs of toxicity |
Note: Doses are hypothetical and should be adjusted based on preliminary data.
Visualizations
Caption: BCL6 signaling pathway and the inhibitory action of OICR12694.
Caption: Experimental workflow for optimizing this compound in vivo treatment.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. | Semantic Scholar [semanticscholar.org]
- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
assessing OICR12694 TFA selectivity against other BTB proteins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the assessment of OICR-12694 TFA's selectivity against other BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain-containing proteins.
Frequently Asked Questions (FAQs)
Q1: How selective is OICR-12694 TFA for the BCL6 BTB domain over other BTB proteins?
A1: OICR-12694 TFA demonstrates high selectivity for the BCL6 BTB domain. Experimental data indicates a greater than 100-fold binding selectivity for BCL6 over other tested BTB proteins, including BAZF, MIZ1, PLZF, FAZF, Kaiso, and LRF.[1]
Q2: What experimental method was used to determine the selectivity of OICR-12694 TFA?
A2: The selectivity of OICR-12694 TFA was primarily determined using a competitive Fluorescence Polarization (FP) assay. This assay measures the displacement of a fluorescently labeled peptide from the BTB domain of the target protein by the inhibitor.
Q3: I am observing unexpected off-target effects in my cell-based assays. Could this be due to OICR-12694 TFA binding to other BTB proteins?
A3: While OICR-12694 TFA is highly selective for BCL6, it is essential to consider the expression levels of other BTB proteins in your specific cellular context. The provided selectivity data is based on in vitro binding assays. High intracellular concentrations of the compound or overexpression of other BTB proteins could potentially lead to off-target engagement. We recommend performing target engagement studies in your cell line of interest to confirm BCL6 as the primary target.
Q4: Where can I find detailed protocols for assessing the selectivity of my own compounds against a panel of BTB proteins?
A4: A detailed protocol for a competitive Fluorescence Polarization (FP) assay, similar to the one used to assess OICR-12694 TFA selectivity, is provided in the "Experimental Protocols" section of this document. This can be adapted for your specific compounds and BTB proteins of interest.
Troubleshooting Guides
Problem: High background fluorescence in the Fluorescence Polarization assay.
-
Possible Cause: Intrinsic fluorescence of the test compound.
-
Solution: Measure the fluorescence of the compound alone at the excitation and emission wavelengths used in the assay. If significant, consider using a different assay format, such as Surface Plasmon Resonance (SPR), for orthogonal validation.
-
-
Possible Cause: Non-specific binding of the fluorescent peptide to the assay plate.
-
Solution: Use non-binding surface (NBS) or low-binding surface microplates. Ensure that the buffer contains a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) to block non-specific binding sites.
-
Problem: Low signal-to-noise ratio in the FP assay.
-
Possible Cause: Suboptimal concentrations of the fluorescent peptide or BTB protein.
-
Solution: Perform a titration experiment to determine the optimal concentrations of the fluorescently labeled peptide and the recombinant BTB protein. The protein concentration should ideally be close to the Kd of the peptide-protein interaction to ensure a robust assay window.
-
-
Possible Cause: Inefficient fluorescent labeling of the peptide.
-
Solution: Verify the labeling efficiency and purity of the fluorescent peptide using techniques like mass spectrometry or HPLC.
-
Data Presentation
Table 1: Selectivity Profile of OICR-12694 against a Panel of BTB Domain Proteins
| BTB Protein | IC50 (µM) | Fold Selectivity vs. BCL6 |
| BCL6 | 0.023 | 1 |
| BAZF | > 10 | > 435 |
| MIZ1 | > 10 | > 435 |
| PLZF | > 10 | > 435 |
| FAZF | > 10 | > 435 |
| Kaiso | > 10 | > 435 |
| LRF | > 10 | > 435 |
Data sourced from supplementary information of Mamai, A., et al. (2023). Discovery of OICR-12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. ACS Medicinal Chemistry Letters, 14(2), 199–210.
Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay for BTB Protein Binding
This protocol describes a general method for assessing the binding of a test compound to a BTB domain-containing protein.
Materials:
-
Recombinant human BTB domain proteins (e.g., BCL6, BAZF, MIZ1, etc.)
-
Fluorescently labeled peptide probe known to bind the BTB domain of interest.
-
Test compound (e.g., OICR-12694 TFA)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
384-well, non-binding surface, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. The final concentration in the assay will be 2X the concentration in the dilution plate.
-
Protein-Peptide Mix Preparation: Prepare a solution containing the recombinant BTB protein and the fluorescently labeled peptide in Assay Buffer. The final concentrations should be optimized for each BTB protein-peptide pair (typically, protein concentration at or near the Kd of the peptide and peptide concentration at a low nanomolar range).
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted test compound to the wells of the 384-well plate.
-
Include control wells:
-
No Inhibition Control: 10 µL of Assay Buffer (contains DMSO at the same final concentration as the compound wells).
-
Full Inhibition Control: 10 µL of a known saturating concentration of a reference inhibitor or unlabeled peptide.
-
-
-
Initiate Reaction: Add 10 µL of the Protein-Peptide Mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the peptide probe.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no inhibition and full inhibition controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: BCL6 signaling pathway and the inhibitory action of OICR-12694 TFA.
Caption: Workflow for the competitive Fluorescence Polarization (FP) assay.
References
issues with OICR12694 TFA formulation for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered with the trifluoroacetic acid (TFA) formulation of OICR-12694 during experiments. Residual TFA from synthesis and purification can significantly impact experimental outcomes, and this resource offers detailed protocols and data to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is a TFA salt and why is OICR-12694 supplied in this form?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of small molecules like OICR-12694.[1][2] It is often used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to achieve better separation and peak shape.[3][4] When the compound is lyophilized (freeze-dried), the TFA can remain ionically bound to the molecule, forming a TFA salt.[1][5] This is a common practice for many synthetic compounds.
Q2: How can residual TFA from the OICR-12694 formulation affect my experiments?
A2: Residual TFA is not biologically inert and can interfere with a variety of assays:[1]
-
Biological Assays: TFA can exhibit cytotoxic effects, impacting cell viability and proliferation.[3][6] It can cause unpredictable variability, sometimes inhibiting cell growth at concentrations as low as 10 nM, and in other cases stimulating it at higher concentrations.[5][6]
-
Mass Spectrometry (MS): TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS), which can lead to reduced sensitivity.[2][5]
-
Spectroscopic Analysis: TFA has a strong absorbance peak around 1670-1673 cm⁻¹ which can overlap with the amide I band in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis of proteins or peptides if they are part of the experiment.[3][6]
-
Peptide/Protein Interactions: If OICR-12694 is used in experiments involving peptides or proteins, the TFA counterion could potentially alter their secondary structure.[6]
Q3: When should I consider removing or exchanging the TFA counterion from my OICR-12694 sample?
A3: It is highly recommended to consider TFA removal or exchange for the following applications:
-
In vivo studies. [5]
-
Sensitive cell-based assays where unexpected toxicity or variable cell proliferation is observed.[4][5]
-
Structural biology studies using FTIR or Circular Dichroism (CD) spectroscopy.[5][6]
-
Quantitative mass spectrometry where maximum sensitivity is required.[5]
Q4: What are the alternatives to the TFA salt formulation?
A4: More biologically compatible salt forms include hydrochloride (HCl) and acetate.[1][5] These are less likely to interfere with biological assays.
Troubleshooting Guides
Issue 1: Inconsistent results or unexpected toxicity in cell-based assays.
-
Possible Cause: The TFA counterion in the OICR-12694 formulation may be affecting cell viability or proliferation.[5][6]
-
Troubleshooting Workflow:
-
Run a TFA Control: Prepare a solution of TFA in your cell culture media at a concentration equivalent to that in your OICR-12694 working solution and treat a set of cells with it.[5]
-
Analyze Results: If the TFA-only control replicates the unexpected effects, TFA interference is the likely cause.[5]
-
Perform Counterion Exchange: Exchange the TFA for a more biocompatible counterion like hydrochloride or acetate using the protocols provided below.[5]
-
Re-test: Repeat your experiment with the new salt form of OICR-12694.
-
Issue 2: Poor solubility of OICR-12694 in aqueous buffers.
-
Possible Cause: While TFA can sometimes aid solubility, in certain buffer conditions, the overall salt form might contribute to poor solubility.[4]
-
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Dissolve OICR-12694 in a minimal amount of an organic solvent such as DMSO before making the final dilution in your aqueous buffer.[4][7]
-
Optimize Buffer pH: The solubility of a compound can be pH-dependent. Test a range of pH values for your buffer.
-
Counterion Exchange: Exchanging the TFA for hydrochloride or acetate may improve solubility in your specific buffer.[4]
-
Issue 3: Low signal intensity in mass spectrometry analysis.
-
Possible Cause: TFA is a strong ion-pairing agent and can suppress the signal in ESI-MS.[5]
-
Troubleshooting Steps:
-
Modify Mobile Phase: If possible, replace TFA in your LC-MS mobile phase with a more MS-friendly acid like formic acid.[5]
-
Counterion Exchange: For direct infusion or when modifying the mobile phase is not an option, perform a counterion exchange on your OICR-12694 sample prior to analysis.
-
Quantitative Data Summary
| Parameter | TFA Salt | HCl or Acetate Salt | Notes |
| Cell Proliferation Effects | Can inhibit at concentrations as low as 10 nM or stimulate at 0.5–7.0 mM.[5][6] | Generally considered more biologically inert. | Effects are cell-type dependent. |
| Mass Spectrometry Signal | Known to cause signal suppression in ESI-MS.[5] | Less signal suppression compared to TFA. | Formic acid is a preferred mobile phase additive for MS. |
| FTIR Interference | Strong absorbance around 1670-1673 cm⁻¹.[6] | No significant interference in the amide I region. | Critical for protein/peptide secondary structure analysis. |
Experimental Protocols
Protocol 1: TFA to Hydrochloride (HCl) Exchange via Lyophilization
This is a common and effective method for replacing TFA with chloride.
Materials:
-
OICR-12694 TFA salt
-
High-purity water
-
10 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the OICR-12694 TFA salt in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Acidification: Add the 10 mM HCl solution to the dissolved compound.
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.[5]
-
Freezing: Rapidly freeze the solution. Using liquid nitrogen is preferred for uniform freezing, but a -80°C freezer is also suitable.[5]
-
Lyophilization: Lyophilize the frozen sample overnight or until a dry powder is obtained.[5]
-
Repeat: To ensure complete removal of TFA, repeat the process of re-dissolving in 10 mM HCl, freezing, and lyophilizing at least two more times (for a total of three cycles).[5]
Protocol 2: OICR-12694 in BCL6 Inhibition Assay
OICR-12694 is a potent inhibitor of the BCL6 BTB domain.[8][9] This protocol outlines a general approach for assessing its activity.
Materials:
-
OICR-12694 (preferably as HCl or acetate salt)
-
Recombinant BCL6 BTB domain protein
-
A fluorescently labeled peptide derived from a BCL6 corepressor (e.g., SMRT or BCOR)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of OICR-12694 in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the BCL6 BTB domain protein and the fluorescently labeled peptide to the assay buffer.
-
Incubation: Add the serially diluted OICR-12694 to the wells and incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The inhibition of the BCL6-corepressor interaction will result in a decrease in fluorescence polarization. Calculate IC₅₀ values by fitting the data to a dose-response curve.
Visualizations
Caption: OICR-12694 mechanism of action on the BCL6 signaling pathway.
Caption: Experimental workflow for using OICR-12694 with a TFA formulation.
Caption: Troubleshooting decision tree for issues with TFA formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR12694 TFA: Technical Support and Safe Handling Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling of OICR12694 TFA. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or Eye Contact | Accidental splash or spill. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, hold eyelids apart and continue flushing. Seek immediate medical attention.[1][2][3] |
| Inhalation Exposure | Inadequate ventilation or handling outside of a fume hood. | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[1][2][3] |
| Spill in the Lab | Improper handling or container failure. | For small spills, neutralize carefully with a suitable agent like sodium carbonate, absorb with an inert material, and place in a labeled container for proper disposal. For large spills, evacuate the area and seek assistance from emergency personnel.[1][4] |
| Degradation of Labels on Nearby Bottles | High vapor pressure of Trifluoroacetic acid (TFA). | Store this compound in a tightly sealed container within a designated acid cabinet, away from other chemicals.[1] |
Frequently Asked Questions (FAQs)
What is this compound?
OICR12694 is a novel, potent, and selective BCL6 BTB inhibitor.[5][6] The "TFA" designation indicates that the compound is a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong, corrosive acid, and its properties dictate the primary safety precautions required for handling this compound.[1][7]
What are the primary hazards associated with this compound?
The primary hazards stem from the trifluoroacetic acid component. It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][7][8] Ingestion can lead to severe internal injury.[1]
What personal protective equipment (PPE) is required when handling this compound?
At a minimum, a properly fitting lab coat, long pants, closed-toed shoes, and chemical safety glasses meeting ANSI standard Z-87.1 must be worn.[4] Chemical-resistant gloves, such as nitrile gloves, are mandatory.[4][7] For larger quantities, splash goggles and a face shield may be necessary.[4][7] All handling of this compound should be conducted in a certified chemical fume hood.[7]
How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] It should be kept in a designated acid cabinet, away from incompatible materials such as bases, oxidizers, and metals.[2][4]
How should this compound waste be disposed of?
Waste containing this compound should be treated as hazardous waste and disposed of according to institutional and local guidelines.[1] Do not dispose of it down the drain.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for Trifluoroacetic Acid (TFA), the hazardous component of this compound.
| Property | Value | Reference |
| CAS Number | 76-05-1 | [10] |
| Molar Mass | 114.02 g/mol | [10] |
| Boiling Point | 72.4 °C (162.3 °F) | [10] |
| Melting Point | -15.4 °C (4.3 °F) | [10] |
| Density | 1.489 g/cm³ (at 20 °C) | [10] |
| Vapor Pressure | 107 mmHg (at 25 °C) | [1] |
| pKa | 0.52 | [10] |
| LD50 (oral, rat) | 200 mg/kg | [1] |
| LC50 (inhalation, rat) | 2000 ppm (4 h) | [1] |
Experimental Protocols
Standard Handling Protocol for this compound
-
Preparation : Before handling, ensure a certified chemical fume hood is available and functioning correctly.[7] Gather all necessary PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves.[4][7]
-
Handling : Conduct all weighing and solution preparation within the chemical fume hood to minimize inhalation exposure.[7] Avoid contact with skin and eyes.[7]
-
Dilution : If diluting, always add the acid (or in this case, the TFA salt solution) to the solvent, never the other way around, to control any exothermic reaction.[2]
-
Storage : After use, ensure the container is tightly sealed and stored in a designated acid cabinet.[1][2]
-
Decontamination : Wash hands thoroughly with soap and water after handling.[7] Clean any contaminated surfaces according to your institution's standard operating procedures for acid spills.
Emergency Spill Protocol
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[4]
-
Evacuate : For large spills, evacuate the immediate area.[4]
-
Containment : For small spills that you are trained to handle, contain the spill using an appropriate absorbent material.
-
Neutralization : Carefully neutralize the spill with a weak base, such as sodium bicarbonate.
-
Cleanup : Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Ventilation : Ensure the area is well-ventilated during and after the cleanup.
Visualizations
References
- 1. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 2. amherst.edu [amherst.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
OICR12694 TFA degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving OICR12694 TFA. The following information is based on general best practices for small molecule inhibitors, as specific degradation data for OICR12694 is not publicly available. The "TFA" in this compound likely refers to the trifluoroacetate salt of the parent compound, a common formulation to improve solubility and handling. The primary focus of this guide is to ensure the stability and integrity of the active OICR12694 molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound?
While specific degradation pathways for OICR12694 have not been published, potential degradation routes for similar complex organic molecules include hydrolysis, oxidation, and photolysis. Factors such as pH, temperature, light exposure, and the presence of reactive chemicals can influence the stability of the compound.
Q2: How should I properly store this compound?
To ensure maximum stability, this compound should be stored under the conditions summarized in the table below. Always refer to the manufacturer's specific recommendations if available.
Q3: Can I prepare stock solutions of this compound in advance?
Yes, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at low temperatures. However, it is crucial to minimize freeze-thaw cycles. For optimal results, aliquot the stock solution into single-use volumes.
Q4: What are the potential degradation pathways for Trifluoroacetic Acid (TFA) itself?
Trifluoroacetic acid is a very stable compound and its degradation is generally slow under typical laboratory conditions.[1] Degradation of TFA requires harsh conditions such as high temperatures and pressures (hydrothermal processing) or exposure to gamma radiation.[2][3][4] Therefore, the degradation of the TFA counter-ion is not a primary concern during typical experimental use of this compound.
Troubleshooting Guide
This guide will help you troubleshoot common issues that may arise during your experiments, potentially due to the degradation of this compound.
Q: My experimental results are inconsistent or show a loss of activity over time. Could this be due to compound degradation?
A: Inconsistent results or a time-dependent loss of activity can indeed be indicators of compound degradation. Consider the following troubleshooting steps:
-
Review your storage and handling procedures:
-
Are you storing the solid compound and stock solutions at the recommended temperature?
-
Are you protecting the compound from light?
-
Are you minimizing freeze-thaw cycles of your stock solutions?
-
-
Assess the purity of your compound:
-
If possible, check the purity of your stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks could indicate degradation.
-
-
Prepare fresh solutions:
-
Prepare a fresh stock solution from the solid compound and repeat the experiment. If this resolves the issue, your previous stock solution may have degraded.
-
-
Evaluate your experimental conditions:
-
Are your experimental buffers or media within a pH range that is compatible with the compound's stability?
-
Are there any reactive components in your assay that could be degrading the compound?
-
The following decision tree can guide you through the troubleshooting process:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Additional Notes |
| Solid | -20°C or -80°C | Protect from light | Store in a desiccator to minimize moisture exposure. |
| Stock Solution (in DMSO) | -80°C | Protect from light | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: Example of a Stability Study Design for this compound in an Aqueous Buffer
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer pH | 5.0 | 7.4 | 9.0 |
| Temperature | 4°C | Room Temperature | 37°C |
| Time Points | 0, 2, 4, 8, 24 hours | 0, 2, 4, 8, 24 hours | 0, 2, 4, 8, 24 hours |
| Analysis Method | HPLC-UV | HPLC-UV | HPLC-UV |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for Assessing Compound Stability by HPLC
This protocol provides a general workflow for assessing the stability of this compound in a specific buffer.
Caption: Experimental workflow for compound stability assessment.
-
Prepare the Test Solution: Dilute the this compound stock solution to the final desired concentration in the aqueous buffer of interest.
-
Time Point 0: Immediately after preparation, inject an aliquot of the test solution onto an appropriate HPLC system. This will serve as your baseline (100% integrity).
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC.
-
Data Analysis: For each time point, determine the peak area of the this compound parent peak. Calculate the percentage of the compound remaining at each time point relative to the peak area at Time Point 0. The appearance of new peaks may indicate the formation of degradation products.
References
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors: OICR12694 TFA and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a critical regulator of the germinal center reaction and a key oncogenic driver in several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). Its ability to suppress genes involved in DNA damage response, cell cycle arrest, and differentiation makes it a prime therapeutic target. This guide provides a comparative analysis of OICR12694 TFA, a potent and orally bioavailable BCL6 inhibitor, against other significant BCL6 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of BCL6 Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound and other notable BCL6 inhibitors. These compounds primarily function by disrupting the protein-protein interaction between the BTB domain of BCL6 and its corepressors (SMRT, BCOR, and N-CoR).
Table 1: In Vitro Potency and Binding Affinity of BCL6 Inhibitors
| Compound | Assay Type | Target Interaction | IC50 | Kd | Reference |
| This compound | Not Specified | BCL6 | Low Nanomolar | 5 nM | [1] |
| FX1 | Reporter Assay | BCL6 BTB | ~35 µM | 7 µM | [1][2][3][4] |
| Cell Viability (BCL6-dependent DLBCL) | BCL6 | GI50 ~36 µM | [4] | ||
| WK500B | HTRF | BCL6 | 1.39 µM | [5][6] | |
| BI-3802 | TR-FRET (ULight) | BCL6:BCOR | ≤3 nM | [7][8][9][10] | |
| Cellular LUMIER | BCL6::NCOR | 43 nM | [7][8][10] | ||
| CCT369260 | Not Specified | BCL6 | 520 nM | [11] | |
| Cellular Degradation | BCL6 | DC50 = 54 nM | [12] | ||
| GSK137 | In Vitro Peptide Binding | BCL6 BTB-POZ:SMRT peptide | pIC50 = 8 | [13][14][15][16] | |
| Cellular Peptide Binding | BCL6 BTB-POZ:SMRT peptide | pIC50 = 7.3 | [13][14][15][16] |
Table 2: In Vivo Efficacy of BCL6 Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Mouse and Dog | Oral | Excellent oral pharmacokinetic profile | [1] |
| FX1 | DLBCL Xenograft (SCID mice) | 50 mg/kg, i.p. | Induced tumor regression | [3][4] |
| Immunized C57BL/6 mice | 80 mg/kg/day, i.p. | Phenocopied BCL6 mutant phenotype with reduced germinal centers | [4] | |
| WK500B | DLBCL Xenograft | Not Specified | Inhibited tumor growth and germinal center formation without toxic side effects | [5][6] |
| CCT369260 | OCI-Ly1 DLBCL Xenograft (SCID mice) | 15 mg/kg, p.o. (single dose) | Decreased BCL6 levels in the tumor | [11] |
| GSK137 | Immunized mice | Oral | Suppressed IgG responses and reduced germinal center numbers | [13][14][15][16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the BCL6 signaling pathway and a general experimental workflow for inhibitor screening.
Caption: BCL6 represses target gene transcription by recruiting corepressors and HDACs. Inhibitors block this interaction.
Caption: A typical pipeline for the discovery and evaluation of novel BCL6 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of BCL6 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the disruption of the BCL6-corepressor interaction in a high-throughput format.
-
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., GST-tagged BCL6 BTB domain) and an acceptor fluorophore (e.g., XL665) conjugated to the other binding partner (e.g., biotinylated SMRT or BCOR peptide). When the two partners interact, the fluorophores are in close proximity, and excitation of the donor leads to emission from the acceptor. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged BCL6 BTB domain
-
Biotinylated peptide corresponding to the BCL6-binding domain of a corepressor (e.g., SMRT or BCOR)
-
Anti-GST antibody conjugated to Europium cryptate (donor)
-
Streptavidin conjugated to XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (BCL6 inhibitors)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the GST-tagged BCL6 BTB domain and the biotinylated corepressor peptide.
-
Add the test compounds to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Add a premixed solution of the anti-GST-Europium and Streptavidin-XL665 detection reagents.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds by plotting the ratio against the compound concentration.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of an inhibitor to derepress the transcriptional activity of BCL6.
-
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with BCL6 binding sites. This plasmid is co-transfected into cells with a plasmid expressing BCL6. In the absence of an inhibitor, BCL6 binds to the promoter and represses luciferase expression. An effective inhibitor will block BCL6 activity, leading to an increase in luciferase expression and a measurable light signal.
-
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for BCL6
-
Luciferase reporter plasmid with BCL6 binding sites
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds (BCL6 inhibitors)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the BCL6 expression plasmid, the BCL6-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After a suitable incubation period (e.g., 24 hours), treat the cells with serial dilutions of the test compounds.
-
Incubate for a further 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to vehicle-treated control cells and determine the IC50 values.
-
Surface Plasmon Resonance (SPR) Assay
SPR is used to determine the binding kinetics and affinity (Kd) of an inhibitor to BCL6.
-
Principle: One binding partner (ligand, e.g., BCL6 protein) is immobilized on a sensor chip. A solution containing the other binding partner (analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The rates of association and dissociation can be measured to calculate the binding affinity (Kd).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified BCL6 protein
-
Test compounds (BCL6 inhibitors)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the purified BCL6 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the test compounds in running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and a reference flow cell (without immobilized protein) to obtain binding sensorgrams.
-
After each injection, allow for a dissociation phase where running buffer is flowed over the surface.
-
Regenerate the sensor surface between different compound injections if necessary, using a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of BCL6 inhibitors in a living organism.
-
Principle: Human DLBCL cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the BCL6 inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Human DLBCL cell line (e.g., SUDHL-6, OCI-Ly1)
-
Cell culture medium and supplements
-
Matrigel (optional, to aid tumor formation)
-
Test compound (BCL6 inhibitor) and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of DLBCL cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the BCL6 inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FX1 | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WK500B | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3802 | BCL | TargetMol [targetmol.com]
- 9. BI-3802 (BI3802) | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. eubopen.org [eubopen.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. akoyabio.com [akoyabio.com]
- 14. researchgate.net [researchgate.net]
- 15. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OICR-12694 and Other BCL6 Inhibitors for Researchers
In the landscape of targeted cancer therapy, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical target, particularly in diffuse large B-cell lymphoma (DLBCL). OICR-12694 is a novel, potent, and orally bioavailable inhibitor of BCL6 that has demonstrated significant promise in preclinical studies.[1] This guide provides a comprehensive comparison of OICR-12694 with other notable BCL6 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of BCL6 Inhibitors
The inhibitory activity of small molecules against BCL6 is determined through various biochemical and cellular assays. The following table summarizes the key quantitative data for OICR-12694 and its alternatives. OICR-12694 stands out for its low nanomolar potency in both biochemical and cellular assays, coupled with excellent oral bioavailability.[1]
| Inhibitor | Type | Target | Biochemical Potency (IC50/K D ) | Cellular Potency (EC50/GI50/DC50) | Key Features |
| OICR-12694 | Inhibitor | BCL6-BTB Domain | K D : 5 nM[1] | SUDHL4 Luc EC50: 89 nM; Karpas-422 GI50: 92 nM[1] | High potency, excellent oral bioavailability in mice and dogs, clean safety profile.[1] |
| FX1 | Inhibitor | BCL6-BTB Domain | IC50: ~35 µM (reporter assay)[2][3] | GCB-DLBCL GI50: ~36 µM; ABC-DLBCL IC50: ~41 µM[2] | Specific to BCL6; disrupts BCL6 repression complex and reactivates target genes.[2][4] |
| BI-3802 | Degrader | BCL6-BTB Domain | IC50: ≤3 nM[5][6][7][8] | Cellular IC50: 43 nM; DC50: 20 nM (SU-DHL-4 cells)[5][9] | Induces polymerization and proteasomal degradation of BCL6 via the E3 ligase SIAH1.[5][10] |
| CCT369260 | Degrader | BCL6 | IC50: 520 nM (TR-FRET)[11][12] | DC50: 49 nM (OCI-Ly1), 62 nM (Karpas 422), 90 nM (SUDHL-4); GI50: 27-92 nM in various cell lines.[12] | Orally active, reduces BCL6 levels in vivo.[11][13] |
| GSK137 | Inhibitor | BCL6 BTB-POZ Domain | pIC50: 8.0 (TR-FRET) | pIC50: 7.3 (cellular assay) | Orally active, suppresses antibody responses in mice.[14][15][16] |
Experimental Protocols
Accurate validation of BCL6 inhibition requires robust experimental methodologies. Below are detailed protocols for key assays cited in the comparison.
BCL6 Inhibition Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the disruption of the BCL6-corepressor interaction.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody recognizing a tagged BCL6 protein and an acceptor fluorophore (e.g., ULight™) conjugated to a peptide from a corepressor (e.g., SMRT or BCOR). When BCL6 and the corepressor peptide interact, the donor and acceptor are in close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant tagged BCL6 BTB domain protein is incubated with the inhibitor at various concentrations.
-
The ULight™-labeled corepressor peptide and the Europium-labeled anti-tag antibody are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader at two wavelengths (emission from the donor and acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.[9][17]
-
2. Fluorescence Polarization (FP) Assay
Another common biochemical assay to quantify the inhibition of BCL6-corepressor binding.
-
Principle: A small fluorescently labeled corepressor peptide, when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger BCL6 protein, its tumbling is slowed, leading to higher fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.
-
Protocol Outline:
-
A solution of fluorescently labeled corepressor peptide is mixed with the BCL6 BTB domain protein.
-
The test compound is added at a range of concentrations.
-
After an incubation period, the fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
IC50 values are calculated from the dose-response curve of polarization versus inhibitor concentration.[17]
-
Cellular Assays for BCL6 Inhibition
1. NanoBRET™ Cellular Assay
This assay measures target engagement in living cells.
-
Principle: BCL6 is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescent ligand that binds to BCL6 is added to the cells. If the ligand binds to the NanoLuc®-BCL6 fusion, energy transfer occurs upon addition of the NanoLuc® substrate, resulting in a BRET signal. A competitive inhibitor will displace the fluorescent ligand, leading to a loss of the BRET signal.
-
Protocol Outline:
-
Cells are transfected with a vector expressing the NanoLuc®-BCL6 fusion protein.
-
The cells are then treated with the test inhibitor at various concentrations.
-
The fluorescent ligand (NanoBRET™ tracer) is added, followed by the NanoLuc® substrate.
-
The donor and acceptor emission signals are measured, and the BRET ratio is calculated.
-
IC50 values are determined from the concentration-response curve.[17]
-
2. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This method is used to determine if an inhibitor can disrupt the binding of BCL6 and its corepressors to the DNA of target genes in cells.
-
Principle: Cells are treated with the inhibitor, and then the proteins are cross-linked to the DNA. The chromatin is sheared, and an antibody specific to BCL6 or a corepressor is used to immunoprecipitate the protein-DNA complexes. The cross-linking is reversed, and the associated DNA is purified and quantified by qPCR using primers for known BCL6 target gene promoters.
-
Protocol Outline:
-
DLBCL cells are treated with the inhibitor or vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin is isolated and sonicated to generate fragments.
-
Immunoprecipitation is performed using antibodies against BCL6, SMRT, or BCOR.
-
The protein-DNA complexes are washed, and the cross-links are reversed.
-
The purified DNA is analyzed by qPCR to quantify the enrichment of BCL6 target gene promoters.[2][4] A significant reduction in the amount of precipitated target gene DNA in inhibitor-treated cells compared to control indicates successful disruption of the BCL6 repressive complex.[2]
-
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. BI-3802 | BCL | TargetMol [targetmol.com]
- 8. BI-3802 - MedChem Express [bioscience.co.uk]
- 9. eubopen.org [eubopen.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eubopen.org [eubopen.org]
- 13. rndsystems.com [rndsystems.com]
- 14. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akoyabio.com [akoyabio.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR12694 TFA vs. 79-6: A Comparative Guide to BCL6 Inhibitors
This guide provides a detailed comparison of the efficacy and properties of two B-cell lymphoma 6 (BCL6) inhibitors: OICR12694 TFA and 79-6. BCL6 is a transcriptional repressor that is a key therapeutic target in various cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL). Both this compound and 79-6 are small molecules designed to disrupt the protein-protein interactions of BCL6, but they represent different generations of inhibitors with significant differences in potency and drug-like properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR12694 and 79-6, highlighting the superior potency and improved characteristics of OICR12694.
Table 1: Comparison of Biochemical and Cellular Potency
| Parameter | OICR12694 | 79-6 |
| Binding Affinity (Kd) | 5 nM[1] | 138 µM[2] |
| IC50 (BCL6 Inhibition) | Not explicitly stated, but described as a 5 nM inhibitor[3] | ~200 µM[4] |
| Cellular Potency (DLBCL cell growth inhibition) | Low nanomolar[3][5] | Micromolar range (IC50 from 24 to 936 µM) |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | OICR12694 | 79-6 |
| In Vivo Efficacy | Potent growth suppression of BCL6-dependent cell lines.[3] | 65-70% reduction in tumor size in DLBCL xenografts (50 mg/kg/day).[2] |
| Oral Bioavailability | Excellent oral pharmacokinetic profile in mice and dogs.[3][5] | Reported to have poor bioavailability, limiting its use in animal studies.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the findings.
Competitive Fluorescence Polarization (FP) Assay
This assay is used to measure the displacement of a labeled peptide from the BCL6 BTB domain, thereby quantifying the inhibitory activity of the compounds.
-
Reagents: Recombinant BCL6 BTB domain, a fluorescently labeled SMRT peptide, and the test compounds (OICR12694 or 79-6).
-
Procedure:
-
The BCL6 BTB domain is incubated with the fluorescently labeled SMRT peptide, allowing them to bind and form a complex. This results in a high fluorescence polarization signal.
-
Increasing concentrations of the test compound are added to the complex.
-
The test compound competes with the SMRT peptide for binding to the BCL6 BTB domain.
-
As the fluorescent peptide is displaced, the fluorescence polarization signal decreases.
-
-
Data Analysis: The IC50 value is calculated by plotting the decrease in fluorescence polarization against the concentration of the test compound. This value represents the concentration of the inhibitor required to displace 50% of the labeled peptide.
Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.
-
Cell Culture: BCL6-dependent DLBCL cell lines (e.g., Karpas-422) and BCL6-independent cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of OICR12694 or 79-6 for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Measurement of Viability: Cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin reduction).
-
Data Analysis: The results are expressed as the percentage of viable cells compared to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Visualizations
The following diagrams illustrate the BCL6 signaling pathway and a typical experimental workflow.
Caption: BCL6 signaling pathway and inhibitor mechanism of action.
Caption: A representative experimental workflow for a cell viability assay.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL6 inhibitor 79-6 (CID5721353) | BCL6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Disrupting the BCL6-Corepressor Interaction
An In-Depth Comparative Analysis of OICR12694's In Vitro Potency as a BCL6 Inhibitor
OICR12694 is a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][3][4] This guide provides a comparative analysis of the in vitro potency of OICR12694 against other notable BCL6 inhibitors, supported by experimental data and detailed methodologies.
BCL6 exerts its transcriptional repression by recruiting corepressor proteins, such as SMRT and BCOR, to its BTB domain.[1] OICR12694 and its counterparts are designed to bind to a lateral groove on the BCL6 BTB domain, thereby competitively inhibiting its interaction with corepressors and reactivating the expression of BCL6 target genes.[1] This disruption of a critical protein-protein interaction (PPI) is the primary mechanism driving their anti-lymphoma activity.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-12694: A Comparative Analysis of Selectivity for the BCL6 BTB Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OICR-12694, a novel inhibitor of the B-cell lymphoma 6 (BCL6) BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain, against other known inhibitors. The BCL6 transcriptional repressor is a critical oncogene in several cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Its activity is dependent on protein-protein interactions (PPIs) mediated by its BTB domain, which recruits co-repressor complexes to silence target gene expression.[1][3] Consequently, the development of small molecules that selectively disrupt the BCL6 BTB domain's interactions is a promising therapeutic strategy.[3][4]
OICR-12694 has emerged as a potent, selective, and orally bioavailable BCL6 BTB inhibitor.[1] This guide will detail its performance characteristics in comparison to other notable BCL6 inhibitors, supported by experimental data and methodologies.
Comparative Analysis of BCL6 BTB Domain Inhibitors
The following table summarizes the quantitative data for OICR-12694 and a selection of alternative BCL6 BTB domain inhibitors. This data is compiled from various biochemical and cellular assays designed to measure potency and selectivity.
| Compound | BCL6 BTB Binding Affinity (Kd/IC50) | Cell Growth Inhibition (GI50/IC50) | Notes |
| OICR-12694 | 5 nM (binding)[1] | Low nanomolar in DLBCL cell lines[1] | Shown to be a selective binder to BCL6-BTB relative to other BTB family members; clean in vitro safety profile and good oral bioavailability.[1] |
| FX1 | ~35 µM (reporter assay IC50)[5] | ~36 µM in BCL6-dependent DLBCLs[6] | Highly specific, binding to a lateral groove motif unique to BCL6 and not conserved in other BTB proteins.[2] |
| 79-6 | 138 µM (Kd)[5] | - | An early BCL6 inhibitor identified through in silico screening.[3] |
| BI-3802 | ≤3 nM (IC50)[5] | - | A potent BCL6 degrader.[5] |
| Compound 17 | 0.48 µM (ELISA IC50)[3] | 8.6 µM (M2H cellular assay IC50)[3] | A promising inhibitor for future development.[3] |
| Compound 28 | 0.37 µM (Kd)[3] | ~1 µM in BCL6-dependent DLBCLs[3] | Showed selectivity against DLBCL cells compared to normal human cell lines.[3] |
| WK369 | 148 nM (Kd)[7] | - | Inhibited BCL6-BTB domain repression but did not affect BTB domains of Kaiso and PLZF.[7][8] |
BCL6 Signaling Pathway and Inhibition
The BCL6 protein functions as a transcriptional repressor by forming a homodimer through its BTB domain. This homodimer then recruits co-repressor complexes, including SMRT, NCoR, and BCOR, to the promoter regions of target genes.[3][9] This action leads to the transcriptional silencing of genes involved in cell cycle control, DNA damage response, and differentiation, thereby promoting lymphomagenesis.[3] Small molecule inhibitors like OICR-12694 are designed to bind to a "lateral groove" on the BCL6 BTB domain, physically blocking the recruitment of co-repressors and thus reactivating the expression of BCL6 target genes.[1]
Caption: BCL6 BTB domain recruits co-repressors to silence target genes.
Experimental Protocols
The validation of OICR-12694's selectivity and potency involves a cascade of biophysical and cellular assays. A generalized workflow for identifying and characterizing BCL6 inhibitors is outlined below.
Caption: A typical workflow for the discovery and validation of BCL6 inhibitors.
Key Experimental Methodologies:
-
Surface Plasmon Resonance (SPR):
-
Purpose: To determine the binding affinity and kinetics (Kd, kon, koff) of the inhibitor to the BCL6 BTB domain.[8][10]
-
Protocol Outline:
-
Recombinant BCL6 BTB protein is immobilized on a sensor chip.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Binding constants are calculated from the association and dissociation curves.
-
-
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Purpose: A high-throughput method to screen for compounds that disrupt the BCL6 BTB/co-repressor interaction.[8]
-
Protocol Outline:
-
Tagged BCL6 BTB protein (e.g., GST-tagged) and a tagged co-repressor peptide (e.g., biotinylated SMRT peptide) are incubated together.
-
Fluorescently labeled antibodies or streptavidin that recognize the tags are added. When the BCL6/co-repressor complex forms, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal.
-
Test compounds are added to the mixture.
-
Inhibitors that disrupt the PPI will cause a decrease in the FRET signal.
-
-
-
Cellular Reporter Assay:
-
Purpose: To measure the ability of an inhibitor to reverse BCL6-mediated transcriptional repression in a cellular context.[6]
-
Protocol Outline:
-
A reporter cell line (e.g., SUDHL4) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing BCL6 binding sites.
-
The cells are treated with varying concentrations of the inhibitor.
-
If the inhibitor successfully blocks BCL6 function, the repression is lifted, and the reporter gene is expressed.
-
The level of reporter gene expression (e.g., luciferase activity) is quantified to determine the inhibitor's potency (IC50).
-
-
-
Cell Growth and Viability Assays:
-
Purpose: To assess the anti-proliferative effect of the inhibitor on BCL6-dependent and -independent cancer cell lines.[1][6]
-
Protocol Outline:
-
BCL6-dependent (e.g., Karpas-422, SUDHL4) and BCL6-independent (e.g., Toledo) cell lines are seeded in multi-well plates.[1][3]
-
Cells are treated with a range of inhibitor concentrations for a set period (e.g., 48-72 hours).
-
Cell viability is measured using a reagent such as resazurin or a cell counting kit.[6]
-
The concentration of inhibitor that causes 50% growth inhibition (GI50) is calculated. A significantly lower GI50 in BCL6-dependent lines indicates on-target activity.
-
-
-
Selectivity Profiling:
-
Purpose: To ensure the inhibitor is selective for BCL6 and does not significantly inhibit other related proteins, particularly other BTB domain-containing proteins.
-
Protocol Outline:
-
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule BCL6 Inhibitors as Therapeutic Agents for B-Cell Lymphomas | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectively targeting BCL6 using a small-molecule inhibitor is a potential therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Showdown: OICR-12694 and Other BCL6 Inhibitors in Preclinical Research
In the landscape of targeted cancer therapy, B-cell lymphoma 6 (BCL6) has emerged as a critical oncogenic driver in various hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). As a transcriptional repressor, BCL6 is essential for the formation and maintenance of germinal centers, and its dysregulation is a key factor in lymphomagenesis. This has spurred the development of small molecule inhibitors aimed at disrupting BCL6's function. This guide provides a comparative analysis of a promising new contender, OICR-12694, alongside other notable BCL6 inhibitors: BI-3802, FX1, and 79-6, with a focus on their performance in preclinical studies.
Quantitative Comparison of BCL6 Inhibitors
The following tables summarize the key quantitative data for OICR-12694 and other selected BCL6 inhibitors, providing a snapshot of their potency and cellular activity.
Table 1: Biochemical and Cellular Potency of BCL6 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line | Cellular IC50 / GI50 | Citation |
| OICR-12694 | BCL6 BTB Domain | Not Specified | Not Specified | Karpas-422 | 92 nM | [1] |
| SUDHL4 Luc | 89 nM | [1] | ||||
| BI-3802 | BCL6 BTB Domain | BCL6:BCOR TR-FRET | ≤3 nM | Not Applicable | Not Applicable | [2] |
| Cellular BCL6 | BCL6::NCOR LUMIER | 43 nM | SU-DHL-4 | 20 nM (DC50) | [2] | |
| FX1 | BCL6 BTB Domain | Reporter Assay | ~35 µM | Not Applicable | Not Applicable | [3] |
| Microscale Thermophoresis | 7 µM (Kd) | Not Applicable | Not Applicable | [4] | ||
| BCL6-dependent cells | Growth Inhibition | Not Specified | DLBCL cell lines | ~36 µM (average GI50) | [5] | |
| 79-6 | BCL6 BTB Domain | Competitive Binding | 212 µM | Not Applicable | Not Applicable | [6] |
| Direct Binding | 129 µM (Kd) | Not Applicable | Not Applicable | [6] | ||
| BCL6-dependent cells | Cell Viability | Not Specified | DLBCL cell lines | 24 to 936 µM | [6] |
Table 2: Mechanism of Action
| Inhibitor | Primary Mechanism | Citation |
| OICR-12694 | Inhibition of BCL6-corepressor interaction | [1] |
| BI-3802 | BCL6 protein degradation | [2][7] |
| FX1 | Inhibition of BCL6-corepressor interaction | [5][8] |
| 79-6 | Inhibition of BCL6-corepressor interaction | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these BCL6 inhibitors.
BCL6 Reporter Assay (for FX1 and 79-6)
This assay is designed to measure the ability of a compound to inhibit the transcriptional repression activity of the BCL6 BTB domain.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a GAL4-BCL6 BTB domain fusion construct, a (GAL4)5TK-Luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., FX1, 79-6) or vehicle control (DMSO).
-
Luciferase Activity Measurement: Following a 24-hour incubation with the compound, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
Data Analysis: The percentage of repression is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor.[3][6]
Cellular Viability Assay (General Protocol)
This assay assesses the effect of BCL6 inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: DLBCL cell lines (e.g., Karpas-422, SU-DHL-4) are seeded in 96-well plates at an appropriate density in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Incubation: Cells are treated with a serial dilution of the BCL6 inhibitor or DMSO as a vehicle control. The incubation period typically ranges from 48 to 72 hours.
-
Viability Assessment: Cell viability is determined using a metabolic assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or a resazurin-based assay, which measures metabolic activity.[9]
-
Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The percentage of growth inhibition (GI) is calculated relative to the vehicle-treated cells, and GI50 values are determined.
BCL6 Degradation Assay (for BI-3802)
This western blot-based assay is used to confirm the degradation of the BCL6 protein induced by compounds like BI-3802.
-
Cell Treatment: DLBCL cells are treated with BI-3802 at various concentrations and for different time points.
-
Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against BCL6, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is also probed for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: The intensity of the BCL6 bands is quantified and normalized to the loading control to determine the extent of protein degradation.[10][11]
In Vivo Xenograft Studies (General Protocol)
These studies evaluate the anti-tumor efficacy of BCL6 inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) are used to prevent rejection of human tumor cells.[6][12]
-
Tumor Implantation: Human DLBCL cells are injected subcutaneously into the flank of the mice.[6][13]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The BCL6 inhibitor is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.[5][6]
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).[5][6]
Visualizing the BCL6 Signaling Pathway and Experimental Workflows
To better understand the biological context and experimental designs, the following diagrams have been generated using the DOT language.
Caption: BCL6 Signaling Pathway and points of intervention by inhibitors.
Caption: A generalized workflow for the preclinical evaluation of BCL6 inhibitors.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]
- 10. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
OICR12694 TFA: A Comparative Analysis of Specificity in Cellular Contexts
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the specificity of OICR12694 TFA, a potent B-cell lymphoma 6 (BCL6) inhibitor. The following sections detail its mechanism of action, compare its performance against alternative compounds, and present supporting experimental data and protocols.
This compound has emerged as a highly potent, orally bioavailable small molecule inhibitor of the BCL6 protein, a key transcriptional repressor implicated in the pathogenesis of certain cancers, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] The therapeutic rationale for targeting BCL6 lies in its role as a driver of lymphomagenesis.[2] OICR12694, also identified as JNJ-65234637, acts by disrupting the protein-protein interaction (PPI) between the BTB domain of BCL6 and its co-repressors, thereby inhibiting its transcriptional repression activity.[1]
Comparative Analysis with Alternative BCL6 Inhibitors
OICR12694 distinguishes itself from other BCL6 inhibitors through its high potency and distinct mechanism. While many inhibitors like 79-6 and FX1 act as reversible binders to the BCL6 BTB lateral groove, OICR12694 is among the most potent inhibitors disclosed to date with a 5 nM inhibitory concentration.[1] Other compounds, such as BI-3802, employ a different strategy by inducing the proteasomal degradation of BCL6.[1]
| Inhibitor | Reported Potency | Mechanism of Action | Key Features |
| This compound | 5 nM | Reversible binding to BCL6 BTB lateral groove | High potency, oral bioavailability, favorable preclinical safety profile.[1][2] |
| 79-6 | Micromolar range | Reversible binding to BCL6 BTB lateral groove | One of the early BCL6 inhibitors.[1] |
| FX1 | Micromolar range | Reversible binding to BCL6 BTB lateral groove | Disrupts BCL6 co-repressor binding.[1] |
| BI-3802 | Not specified | Induces proteasomal degradation of BCL6 | Novel mechanism involving ligand-induced polymerization and ubiquitination.[1][2] |
| GSK137 | Not specified | Reversible binding to BCL6 BTB lateral groove | Orally bioavailable.[1] |
Specificity Profile of this compound
The specificity of a targeted inhibitor is paramount to its therapeutic potential and safety. OICR12694 has been rigorously profiled to assess its selectivity.
Kinome Scan Profiling
To evaluate off-target activity against kinases, OICR12694 was screened against a panel of 109 kinases.
| Assay Panel | OICR12694 Concentration | Result |
| Eurofins 109 Kinome Panel | 1 µM | Minimal inhibitory activity.[1] |
This result demonstrates a high degree of selectivity for its intended target over a broad range of kinases, suggesting a lower likelihood of off-target effects mediated by kinase inhibition.
BTB Domain Family Selectivity
The selectivity of OICR12694 was further assessed against other BTB domain-containing proteins to ensure specific targeting of BCL6.
| BTB Protein | Binding Selectivity vs. BCL6 |
| BAZF | >100-fold[1] |
| MIZ1 | >100-fold[1] |
| PLZF | >100-fold[1] |
| FAZF | >100-fold[1] |
| Kaiso | >100-fold[1] |
| LRF | >100-fold[1] |
OICR12694 exhibits more than 100-fold selectivity for BCL6 over other tested BTB proteins, underscoring its specificity.[1]
Experimental Protocols
KINOMEscan® Assay
This assay is a competition-based binding assay to determine the interaction of a compound with a large panel of kinases.
Principle: The assay measures the amount of a test compound that competes with an immobilized ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag on the kinase.[4]
Experimental Workflow:
-
A kinase-tagged phage, a test compound (this compound), and an immobilized ligand are combined.[4]
-
The mixture is incubated to allow for competitive binding.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR.[4]
-
Results are reported as "percent of control," where a lower value indicates stronger inhibition.[4]
Caption: A simplified workflow of the KINOMEscan assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement of a drug in a cellular environment.[5]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation point. This change in thermal stability is then measured.[5][6][7][8][9]
Experimental Workflow:
-
Cells are treated with the test compound (this compound) or a vehicle control.[5][6][9]
-
The treated cells are heated to various temperatures to induce protein denaturation.[5][6][9]
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated aggregates by centrifugation.[5][6][8][9]
-
The amount of the soluble target protein (BCL6) is quantified, typically by Western blotting.[5][6][9]
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A generalized workflow for the Cellular Thermal Shift Assay.
BCL6 Signaling Pathway and Inhibition by OICR12694
The BCL6 transcriptional repressor functions by recruiting co-repressor complexes to target gene promoters, leading to histone deacetylation and gene silencing. OICR12694 inhibits this process by preventing the initial co-repressor binding.
Caption: Inhibition of BCL6 signaling by this compound.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: OICR12694 TFA versus First-Generation BCL6 Inhibitors in Preclinical Models
A new front is opening in the battle against B-cell lymphomas with the advent of OICR12694 TFA, a highly potent and orally bioavailable B-cell lymphoma 6 (BCL6) inhibitor. This guide provides a comprehensive comparison of this compound against its predecessors, the first-generation BCL6 inhibitors, offering researchers and drug development professionals a detailed look at the evolution of BCL6-targeted therapies.
The BCL6 protein is a master regulator of gene expression and a critical driver in the development of diffuse large B-cell lymphoma (DLBCL). Consequently, it has emerged as a prime therapeutic target. While first-generation inhibitors demonstrated the potential of targeting BCL6, their utility was often hampered by modest potency and unfavorable pharmacokinetic properties. This compound represents a significant leap forward, exhibiting nanomolar efficacy in preclinical models and a promising profile for clinical development.[1][2]
Quantitative Performance Analysis
The following tables summarize the key quantitative data comparing this compound with the first-generation BCL6 inhibitors, 79-6 and FX1.
| Inhibitor | Binding Affinity (Kd) | Biochemical Assay (IC50) | Cellular Assay (GI50/EC50) |
| This compound | 0.005 µM | Not explicitly reported; however, it is a potent inhibitor. | 0.092 µM (Karpas-422 growth inhibition)[1], 0.089 µM (SUDHL4 Luciferase Reporter)[1] |
| FX1 | ~3-7 µM | ~35 µM (Reporter Assay) | ~36 µM (BCL6-dependent DLBCL cell lines) |
| 79-6 | Not explicitly reported in the provided results | ~318 µM (Reporter Assay) | Not explicitly reported in the provided results |
Table 1: Comparative Analysis of Inhibitor Potency. This table highlights the significantly improved binding affinity and cellular potency of this compound compared to the first-generation inhibitors FX1 and 79-6.
| Inhibitor | Selectivity Profile |
| This compound | >100-fold binding selectivity over other BTB proteins (BAZF, MIZ1, PLZF, FAZF, Kaiso, and LRF).[1] Minimal activity against a panel of 109 kinases.[1] No significant inhibition of various cytochrome P450 (CYP) isoforms (IC50 >10 µM).[1] |
| FX1 | No significant inhibition of a panel of 50 different kinases at a concentration that inhibits 80% of BCL6 activity. |
| 79-6 | Specific for the BCL6 BTB domain over other BTB domains like PLZF and Kaiso. |
Table 2: Selectivity Profiles of BCL6 Inhibitors. This table outlines the selectivity of each inhibitor, demonstrating the high specificity of this compound for BCL6.
BCL6 Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Figure 1: BCL6 Signaling Pathway and Inhibition. This diagram illustrates the upstream regulation of BCL6, its downstream functions in transcriptional repression, and the mechanism of action of BCL6 inhibitors.
Figure 2: Experimental Workflow for BCL6 Inhibitor Characterization. This flowchart outlines the key experimental stages used to evaluate and compare BCL6 inhibitors, from initial biochemical characterization to cellular efficacy and selectivity profiling.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to measure the biochemical potency of inhibitors in disrupting the interaction between the BCL6 BTB domain and a corepressor peptide (e.g., from SMRT or BCOR).
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged BCL6 BTB domain) to an acceptor fluorophore (e.g., fluorescently labeled corepressor peptide). Inhibition of the BCL6-corepressor interaction by a compound leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant GST-tagged BCL6 BTB domain is incubated with a terbium-labeled anti-GST antibody.
-
A fluorescently labeled corepressor peptide is added to the mixture.
-
The test compound (e.g., this compound or a first-generation inhibitor) is added at various concentrations.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths, incorporating a time delay to reduce background fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is utilized to determine the binding affinity (Kd) of the inhibitors to the BCL6 BTB domain.
-
Principle: This label-free technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (BCL6 BTB domain).
-
General Protocol:
-
Recombinant BCL6 BTB domain is immobilized on a sensor chip.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time, generating a sensorgram.
-
The binding kinetics (kon and koff) are determined from the sensorgram data.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Cell Viability/Growth Inhibition Assay
These assays are performed to assess the cytotoxic or cytostatic effects of the inhibitors on DLBCL cell lines.
-
Principle: Various methods can be used to measure cell viability, such as quantifying ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTS assay). A decrease in the signal relative to untreated control cells indicates reduced cell viability.
-
General Protocol:
-
DLBCL cells (e.g., Karpas-422, SUDHL4) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the BCL6 inhibitor or vehicle control.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
A viability reagent (e.g., MTS or CellTiter-Glo reagent) is added to each well.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
The concentration of inhibitor that causes 50% growth inhibition (GI50) is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Conclusion
References
OICR-12694 TFA: A Comparative Analysis of its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of OICR-12694 TFA, a potent and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. The performance of OICR-12694 TFA is evaluated against other known BCL6 inhibitors, supported by available experimental data.
Introduction to OICR-12694 TFA
OICR-12694 TFA is a small molecule inhibitor that targets the BCL6 protein, a master regulator of gene expression frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2] BCL6 functions as a transcriptional repressor, suppressing the expression of genes involved in critical cellular processes such as cell cycle progression, DNA damage response, and apoptosis.[3][4][5] OICR-12694 TFA disrupts the protein-protein interaction between the BCL6 BTB domain and its co-repressors, thereby reactivating the expression of these target genes and inhibiting the proliferation of BCL6-dependent cancer cells.[1] Published data indicates that OICR-12694 exhibits low nanomolar cell growth inhibition in DLBCL cell lines.[1][2]
Comparative Anti-Proliferative Activity
The following table summarizes the reported anti-proliferative activities of OICR-12694 TFA and other notable BCL6 inhibitors. It is important to note that the direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
| Compound | Target | Cell Line(s) | Reported IC50/Activity | Reference(s) |
| OICR-12694 TFA | BCL6 | DLBCL cell lines (e.g., Karpas-422) | Low nanomolar cell growth inhibition | [1][2] |
| BI-3802 | BCL6 (Degrader) | SU-DHL-4 | DC50 = 20 nM | [6] |
| DLBCL cell lines | Potent anti-proliferative effects | [7][8] | ||
| FX1 | BCL6 | - | IC50 ~ 35 µM | |
| CCT369260 | BCL6 | - | IC50 = 520 nM |
BCL6 Signaling Pathway and Mechanism of Action
BCL6 exerts its oncogenic effects by repressing a suite of target genes that act as tumor suppressors and regulators of cell growth. The diagram below illustrates the central role of BCL6 in these pathways and the mechanism by which inhibitors like OICR-12694 TFA exert their anti-proliferative effects.
Caption: BCL6 signaling pathway and the mechanism of OICR-12694 TFA.
Experimental Protocols
The following is a representative protocol for determining the anti-proliferative effects of a compound using a tetrazolium-based colorimetric assay, such as the MTT assay. This method is commonly employed to assess cell viability and is likely similar to the assays used to evaluate OICR-12694 TFA.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., Karpas-422 for BCL6-dependent lymphoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compound (e.g., OICR-12694 TFA) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro anti-proliferative assay.
Caption: A typical workflow for assessing anti-proliferative activity.
Conclusion
OICR-12694 TFA is a highly potent inhibitor of BCL6 with demonstrated anti-proliferative activity in DLBCL cell lines. While direct comparative data in the same experimental setting is limited, the available information suggests that OICR-12694 TFA is among the more potent BCL6 inhibitors developed to date. Its low nanomolar activity highlights its potential as a promising therapeutic candidate for BCL6-driven malignancies. Further head-to-head studies under standardized conditions are warranted to definitively establish its comparative efficacy against other BCL6-targeting agents.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
OICR-12694 TFA: A Comparative Pharmacokinetic Analysis of a Novel BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of OICR-12694 TFA, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, against other known BCL6 inhibitors. The data presented is compiled from preclinical studies to offer an objective overview for researchers in oncology and drug discovery.
Introduction to OICR-12694 TFA
OICR-12694, also identified as JNJ-65234637, is a novel, orally bioavailable small molecule inhibitor targeting the BCL6 BTB domain. BCL6 is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in several types of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL). By disrupting the interaction between BCL6 and its co-repressors, OICR-12694 reactivates the expression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells. The trifluoroacetate (TFA) salt form of OICR-12694 is commonly used in research and development.
Comparative Pharmacokinetics of BCL6 Inhibitors
The following table summarizes the key pharmacokinetic parameters of OICR-12694 TFA and other BCL6 inhibitors from studies conducted in mice. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| OICR-12694 | 10 | PO | 1250 | 2.0 | 9840 | 3.6 | 86 | [1] |
| OICR-12694 | 2 | IV | - | - | 2280 | 2.0 | - | [1] |
| FX1 | 50 | IP | ~4000 | 2.0 | - | ~12 | - | [2] |
| CCT369260 | 15 | PO | - | - | - | - | 54 | [3] |
| BI-3802 | - | PO | - | - | - | - | Poor | [4] |
Experimental Protocols
A generalized experimental protocol for determining the pharmacokinetic profiles of these compounds in mice is outlined below. Specific details may vary between studies.
1. Animal Models:
-
Studies are typically conducted in male or female mice of specific strains (e.g., CD-1, BALB/c, SCID).[2][3] Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
2. Compound Administration:
-
Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose.
-
Intravenous (IV) Administration: The compound is dissolved in an appropriate vehicle and administered as a bolus injection into a tail vein to determine absolute bioavailability.
-
Intraperitoneal (IP) Administration: The compound is injected into the peritoneal cavity.[2]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Common methods for blood collection include retro-orbital sinus, saphenous vein, or tail vein sampling.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma.
4. Bioanalysis:
-
Plasma concentrations of the compound and its potential metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and oral bioavailability (F%).
BCL6 Signaling Pathway and Inhibitor Mechanism of Action
The following diagram illustrates the mechanism of BCL6-mediated transcriptional repression and how inhibitors like OICR-12694 disrupt this process.
BCL6 functions as a homodimer and binds to specific DNA sequences in the promoter regions of its target genes.[5] It then recruits a complex of co-repressor proteins, including SMRT, NCOR, and BCOR.[5] These co-repressors, in turn, recruit histone deacetylases (HDACs), which remove acetyl groups from histones.[5] This leads to chromatin condensation and transcriptional repression of genes involved in cell cycle control, DNA damage response, and differentiation.[6] BCL6 inhibitors, such as OICR-12694, bind to the BTB domain of the BCL6 homodimer, preventing the recruitment of co-repressors. This relieves transcriptional repression and allows for the expression of BCL6 target genes, ultimately leading to anti-tumor effects in BCL6-dependent cancers.
Experimental Workflow for Pharmacokinetic Screening
The following diagram outlines a typical workflow for the in vivo pharmacokinetic screening of a novel compound.
Conclusion
OICR-12694 TFA demonstrates a favorable pharmacokinetic profile in preclinical models, characterized by high oral bioavailability and exposure.[1] When compared to other BCL6 inhibitors, OICR-12694 appears to have promising drug-like properties. For instance, while FX1 shows a longer half-life, its route of administration in the cited study was intraperitoneal, which can differ significantly from oral absorption.[2] CCT369260 has a good oral bioavailability of 54%, though still lower than that reported for OICR-12694.[3] BI-3802 is noted to have poor oral bioavailability, which may limit its systemic exposure and therapeutic efficacy when administered orally.[4] The comprehensive data presented in this guide, including detailed experimental protocols and pathway visualizations, provides a valuable resource for researchers working on the development of novel BCL6-targeted therapies. Further studies are warranted to fully elucidate the clinical potential of OICR-12694 TFA.
References
- 1. B Cell Lymphoma 6 (BCL6): A Conserved Regulator of Immunity and Beyond | MDPI [mdpi.com]
- 2. unmc.edu [unmc.edu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of OICR12694 TFA Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the trifluoroacetate (TFA) salt of OICR12694, a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor. The document summarizes its activity across different cancer cell lines, compares its performance with other known BCL6 inhibitors, and provides detailed experimental protocols for key assays.
Introduction to OICR12694 and BCL6 Inhibition
OICR12694 is a novel, orally bioavailable inhibitor that targets the BTB domain of BCL6, a master transcriptional repressor implicated in the pathogenesis of various cancers, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1] BCL6 exerts its oncogenic effects by recruiting co-repressor complexes, leading to the suppression of genes involved in cell cycle control, DNA damage response, and differentiation. By disrupting the interaction between BCL6 and its co-repressors, inhibitors like OICR12694 can reactivate these suppressed genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.
Comparative Analysis of BCL6 Inhibitor Activity
While comprehensive pan-cancer screening data for OICR12694 TFA is not yet publicly available, this guide compiles activity data for OICR12694 in key DLBCL cell lines and compares it with other well-characterized BCL6 inhibitors, FX1 and BI-3802, across a broader range of cancer cell lines where data is available. This comparative analysis provides insights into the potential broader applicability of potent BCL6 inhibition.
Table 1: Anti-proliferative Activity of BCL6 Inhibitors in DLBCL Cell Lines
| Compound | Cell Line | Subtype | IC50 / GI50 (µM) | Mechanism of Action |
| OICR12694 | SUDHL4 | GCB-DLBCL | 0.089 (EC50) | BCL6-Co-repressor Interaction Inhibitor |
| OICR12694 | Karpas-422 | GCB-DLBCL | 0.092 (IC50) | BCL6-Co-repressor Interaction Inhibitor |
| FX1 | SUDHL-6 | GCB-DLBCL | ~36 (GI50) | BCL6-Co-repressor Interaction Inhibitor[2] |
| FX1 | OCI-Ly1 | GCB-DLBCL | >100 (GI50) | BCL6-Co-repressor Interaction Inhibitor[3] |
| BI-3802 | SuDHL4 | GCB-DLBCL | Potent anti-proliferative effects | BCL6 Degrader[4][5] |
Table 2: Reported Activity of BCL6 Inhibitors in Other Cancer Cell Lines
| Cancer Type | Cell Line | BCL6 Inhibitor | Reported Activity |
| Breast Cancer | MDA-MB-231, MCF-7 | General BCL6 inhibitors have been studied, but specific data for OICR12694, FX1, or BI-3802 is limited. | BCL6 has been implicated in breast cancer progression, suggesting potential for targeted therapy. |
| Lung Cancer | Various NSCLC and SCLC lines | General BCL6 inhibitors have been investigated, but specific data for the compared compounds is not widely available. | BCL6 is expressed in some lung cancers and may play a role in tumorigenesis. |
| Leukemia | Various ALL and AML lines | FX1 has been shown to have activity in MLL-rearranged B-ALL. | BCL6 is a therapeutic target in certain types of leukemia.[6] |
BCL6 Signaling Pathway
The BCL6 protein acts as a transcriptional repressor by forming a homodimer and recruiting co-repressor complexes to the promoter regions of its target genes. This recruitment is mediated through its BTB domain. The primary co-repressors involved are SMRT, NCoR, and BCOR. These co-repressors, in turn, recruit histone deacetylases (HDACs) which leads to chromatin condensation and transcriptional repression of genes that control cell cycle progression (e.g., CDKN1A), DNA damage response (e.g., TP53, ATR), and apoptosis.
Caption: BCL6 signaling pathway and the mechanism of action of OICR12694.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Cell Proliferation Assay (MTS/CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound and other test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a non-linear regression curve fit.
BCL6 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled co-repressor peptide.
Materials:
-
Recombinant human BCL6 BTB domain protein
-
Fluorescently labeled co-repressor peptide (e.g., from SMRT or BCOR)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-binding microplates
-
This compound and other test compounds
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the BCL6 BTB protein and the fluorescently labeled peptide at optimized concentrations in the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the mP values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent peptide.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound binds to its intended target protein in a cellular environment.
Materials:
-
Intact cells of interest
-
This compound
-
PBS and lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against BCL6 and a secondary antibody
Procedure:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration and incubate for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble BCL6 in the supernatant by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a novel compound's activity across different cell lines.
References
- 1. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Preclinical Head-to-Head: OICR-12694 TFA Poised to Challenge the Status Quo in Lymphoma Treatment
For Immediate Release
[City, State] – [Date] – A comprehensive preclinical comparison suggests that OICR-12694 TFA, a novel B-cell lymphoma 6 (BCL6) inhibitor, demonstrates significant potential in the treatment of lymphoma, positioning it as a formidable contender against current standard-of-care therapies. This guide provides a detailed analysis of OICR-12694 TFA benchmarked against the R-CHOP chemotherapy regimen and other targeted agents, offering researchers, scientists, and drug development professionals a thorough overview of its performance based on available preclinical data.
OICR-12694 TFA is an orally bioavailable small molecule that functions by disrupting the protein-protein interaction between BCL6 and its corepressors. This mechanism is critical for the survival of certain lymphoma subtypes, particularly Diffuse Large B-cell Lymphoma (DLBCL), where BCL6 is often deregulated.
Comparative Efficacy Against Current Therapies
While direct head-to-head preclinical studies comparing OICR-12694 TFA with all current lymphoma therapies are not yet published, this guide synthesizes available data to provide a comparative perspective. The current standard of care for DLBCL is the R-CHOP regimen, a combination of Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone. Other targeted therapies, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and the BCL-2 inhibitor Venetoclax, are also utilized in certain lymphoma contexts.
Table 1: Preclinical Performance of OICR-12694 TFA and Current Lymphoma Therapies in DLBCL Models
| Therapeutic Agent | Mechanism of Action | Cell Line(s) | Key Preclinical Findings | Reference(s) |
| OICR-12694 TFA | BCL6 protein-protein interaction inhibitor | DLBCL cell lines | Low nanomolar DLBCL cell growth inhibition. | [Data not publicly available for direct comparison] |
| R-CHOP | Combination of a CD20 antibody and cytotoxic chemotherapy agents | Various DLBCL cell lines | Significant reduction in cell viability and tumor growth in xenograft models. | [1][2] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) inhibitor | ABC-DLBCL cell lines | Induces apoptosis and inhibits proliferation; more effective in ABC subtype.[3] | [3][4] |
| Venetoclax | BCL-2 inhibitor | DLBCL cell lines | Induces apoptosis in BCL-2 dependent lymphomas; efficacy varies with BCL-2 expression.[5] | [5][6] |
Mechanism of Action: A Tale of Different Targets
The therapeutic agents evaluated in this guide employ distinct mechanisms to combat lymphoma, targeting various critical pathways.
OICR-12694 TFA: Targeting Transcriptional Repression
OICR-12694 TFA's unique mechanism of inhibiting the BCL6-corepressor interaction reactivates the expression of genes that are normally silenced by BCL6, leading to cell cycle arrest and apoptosis in lymphoma cells dependent on this pathway.
R-CHOP: A Multi-pronged Attack
R-CHOP combines the targeted therapy of Rituximab, which flags cancer cells for destruction by the immune system, with a cocktail of chemotherapeutic agents that induce DNA damage, inhibit DNA replication, and disrupt cell division.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, this section outlines the detailed methodologies for key experiments typically employed in preclinical lymphoma research.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Plating: Seed lymphoma cell lines (e.g., DLBCL lines) in 96-well plates at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of the test compound (e.g., OICR-12694 TFA) or control vehicle for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the in vivo efficacy of a therapeutic agent.
-
Cell Implantation: Subcutaneously inject 5-10 x 106 lymphoma cells (e.g., DLBCL cell line) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., OICR-12694 TFA) or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
Western Blot for BCL6 Target Engagement
This technique is used to confirm that the drug is hitting its intended target within the cells.
-
Cell Lysis: Treat lymphoma cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for BCL6, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
References
- 1. Diffuse large B-cell lymphoma: R-CHOP failure—what to do? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rituximab in combination with cyclophosphamide, doxorubicin, vincristine, and prednisone (R-CHOP) in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ibrutinib with R-CHOP Chemotherapy in Genetic Subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypomethylating agent decitabine sensitizes diffuse large B-cell lymphoma to venetoclax | Haematologica [haematologica.org]
OICR-12694 TFA: A Comparative Guide to a Potent BCL6 BTB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OICR-12694 TFA, a potent and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain, with other notable alternatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to support researchers in their evaluation of BCL6 inhibitors.
Mechanism of Action: Disrupting the BCL6-Corepressor Interaction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] Its function is mediated through the BTB domain, which recruits corepressor proteins like SMRT, NCoR, and BCOR.[2][3] This protein-protein interaction (PPI) is essential for BCL6's role in transcriptional repression and its oncogenic activity.[3]
OICR-12694 TFA and its alternatives are small molecules designed to inhibit this critical PPI. They bind to a lateral groove on the BCL6 BTB domain, physically blocking the recruitment of corepressors.[2] This disruption reactivates the expression of BCL6 target genes, which can lead to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[1][3]
References
- 1. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of OICR12694 TFA
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management and disposal of chemical compounds are paramount for ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of OICR12694 Trifluoroacetate (TFA), a compound whose handling necessitates special consideration due to the corrosive and environmentally hazardous nature of the trifluoroacetic acid component.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of OICR12694 TFA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or accidental exposure.[1][2]
Understanding the Hazardous Component: Trifluoroacetic Acid (TFA)
The primary hazard associated with this compound stems from the trifluoroacetic acid salt. A thorough understanding of the properties of TFA is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 76-05-1 |
| Molecular Formula | C₂HF₃O₂ |
| Boiling Point | 72.4 °C (162.3 °F)[2] |
| pH | 2 (100 g/L aq. sol.)[3] |
| Corrosivity | Causes severe skin burns and eye damage[2] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[1] The following protocol provides a general guideline for safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions of this compound and any rinseate from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] The container must be chemically resistant (e.g., glass or a suitable plastic) to withstand the corrosive nature of TFA.[2][4] Under no circumstances should this compound waste be disposed of down the drain. [2]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[2]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1][4] Do not use abbreviations.[4]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[2][4] This area should be away from incompatible materials.[4] Containers should be kept tightly sealed.[4]
3. Arranging for Disposal:
-
Once the waste container is approximately 80% full, contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste disposal requests.
4. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.[2] A water or dilute aqueous bicarbonate rinse can be used for decontamination.[4]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spills: For small spills (a few mL) inside a fume hood, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a suitable container for disposal.[4] For larger spills (>50 mL) outside a fume hood, evacuate the laboratory, activate the fire alarm, and call 911.[4]
-
Skin Contact: Immediately move to a safety shower or other water source and begin rinsing the affected area.[4] Remove contaminated clothing while flushing. Continue rinsing until emergency personnel arrive.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

